molecular formula C9H11ClFN B1305246 2-Chloro-N-ethyl-6-fluorobenzenemethanamine CAS No. 62924-59-8

2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Cat. No.: B1305246
CAS No.: 62924-59-8
M. Wt: 187.64 g/mol
InChI Key: UYMQEQZDCJUWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-ethyl-6-fluorobenzenemethanamine is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN/c1-2-12-6-7-8(10)4-3-5-9(7)11/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMQEQZDCJUWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10978741
Record name N-[(2-Chloro-6-fluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62924-59-8
Record name Benzenemethanamine, 2-chloro-N-ethyl-6-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2-Chloro-6-fluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62924-59-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-ethyl-6-fluorobenzenemethanamine is a halogenated benzylamine derivative with potential applications in pharmaceutical and chemical research. Understanding its physicochemical properties is fundamental for its synthesis, handling, and evaluation in biological systems. This technical guide provides a comprehensive overview of its known and predicted physicochemical characteristics, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on analogous structures.

Chemical Identity and Structure

This compound, also known as N-(2-chloro-6-fluorobenzyl)ethylamine, is a substituted aromatic amine. Its chemical structure consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an N-ethylaminomethyl group.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 62924-59-8[1]
Molecular Formula C₉H₁₁ClFN[1]
Molecular Weight 187.64 g/mol [1]
Canonical SMILES CCNCc1c(F)cccc1Cl

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for predicting its behavior in various experimental and biological settings. The following table summarizes the available and predicted data for this compound.

Table 2: Physicochemical Data

PropertyValueSource
Physical State Predicted: Liquid-
Purity 96%Apollo Scientific
Melting Point Data not available-
Boiling Point 222.9 ± 25.0 °CPredicted
Density 1.146 ± 0.06 g/cm³Predicted
Solubility Data not available-
pKa 8.34 ± 0.10Predicted
logP Data not available-

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies that can be applied to this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of high purity.

Solubility Determination

Aqueous solubility is a key parameter influencing the bioavailability of a drug candidate.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the aqueous phase is added, and the mixture is shaken vigorously for a set period to allow for partitioning.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

Monoamine Oxidase (MAO) Inhibition

Fluorine-substituted benzylamines have been investigated as substrates and potential inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine.[2] Inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, a mechanism relevant to the treatment of neurodegenerative diseases such as Parkinson's disease.

The following diagram illustrates a hypothetical workflow for screening the inhibitory activity of this compound against MAO-B.

MAO_Inhibition_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 2-Chloro-N-ethyl-6- fluorobenzenemethanamine Solution Incubation Incubate Compound with MAO-B Compound->Incubation MAO_B Recombinant Human MAO-B Enzyme MAO_B->Incubation Substrate MAO-B Substrate (e.g., kynuramine) Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Detection Measure Product Formation (Fluorescence) Reaction->Detection IC50 Calculate IC50 Value Detection->IC50

MAO-B Inhibition Screening Workflow.
Inhibition of Steroidogenic Enzymes

Substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme crucial for the biosynthesis of testosterone.[3] Inhibition of this enzyme is a potential therapeutic strategy for hormone-dependent diseases such as prostate cancer. The structural similarity of this compound to these inhibitors suggests it could be investigated for similar activity.

Below is a simplified representation of the testosterone biosynthesis pathway and the potential point of inhibition.

Testosterone_Biosynthesis Androstenedione Androstenedione HSD17B3 17β-HSD3 Androstenedione->HSD17B3 Testosterone Testosterone HSD17B3->Testosterone Inhibitor 2-Chloro-N-ethyl-6- fluorobenzenemethanamine (Hypothetical Inhibitor) Inhibitor->HSD17B3

Inhibition of Testosterone Synthesis.

Conclusion

This compound is a compound for which a complete physicochemical profile is yet to be experimentally determined. This guide provides the foundational information available and outlines the standard methodologies for a comprehensive characterization. Based on the biological activities of structurally related halogenated benzylamines, this compound warrants further investigation for its potential as a modulator of key enzymatic pathways, such as those involving monoamine oxidases and steroidogenic enzymes. The experimental protocols and conceptual frameworks presented herein are intended to facilitate future research and development efforts involving this and similar chemical entities.

References

Synthesis of N-Ethyl-2-chloro-6-fluorobenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis routes for N-Ethyl-2-chloro-6-fluorobenzylamine, a valuable intermediate in pharmaceutical research and development. This document details two primary synthetic pathways: reductive amination and N-alkylation, offering detailed experimental protocols derived from established chemical principles and analogous reactions. Quantitative data is summarized for clarity, and key experimental workflows are visualized to aid in comprehension.

Introduction

N-Ethyl-2-chloro-6-fluorobenzylamine is a substituted benzylamine derivative with potential applications in the synthesis of biologically active compounds. Its structural features, including the halogen-substituted aromatic ring, make it an attractive scaffold for medicinal chemistry. This guide outlines the most probable and efficient methods for its laboratory-scale synthesis.

Proposed Synthesis Routes

Two principal synthetic strategies are presented for the preparation of N-Ethyl-2-chloro-6-fluorobenzylamine.

Route 1: Reductive Amination of 2-Chloro-6-fluorobenzaldehyde

This one-pot reaction involves the formation of an imine intermediate from 2-chloro-6-fluorobenzaldehyde and ethylamine, which is subsequently reduced in situ to the target secondary amine. This method is often preferred for its efficiency and avoidance of isolating the intermediate imine.

Route 2: N-Alkylation of 2-Chloro-6-fluorobenzylamine

This two-step approach begins with the commercially available 2-chloro-6-fluorobenzylamine, which is then ethylated using a suitable ethylating agent, such as ethyl iodide, in the presence of a base. This method is straightforward but may require careful control to prevent over-alkylation.

Data Presentation

The following tables summarize the key reagents and their properties for the proposed synthesis routes.

Table 1: Key Reagents for Reductive Amination

ReagentFormulaMolar Mass ( g/mol )Role
2-Chloro-6-fluorobenzaldehydeC₇H₄ClFO158.56Starting Material
Ethylamine (70% in H₂O)C₂H₅NH₂45.08Amine Source
Sodium BorohydrideNaBH₄37.83Reducing Agent
MethanolCH₃OH32.04Solvent

Table 2: Key Reagents for N-Alkylation

ReagentFormulaMolar Mass ( g/mol )Role
2-Chloro-6-fluorobenzylamineC₇H₇ClFN159.59Starting Material
Ethyl IodideC₂H₅I155.97Ethylating Agent
Potassium CarbonateK₂CO₃138.21Base
AcetonitrileCH₃CN41.05Solvent

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of N-Ethyl-2-chloro-6-fluorobenzylamine.

Route 1: Reductive Amination Protocol

This protocol is based on standard reductive amination procedures using sodium borohydride.

Procedure:

  • To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq.) in methanol, add ethylamine (70% in water, 1.2 eq.) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-Ethyl-2-chloro-6-fluorobenzylamine.

Route 2: N-Alkylation Protocol

This protocol is based on standard N-alkylation procedures for benzylamines.

Procedure:

  • To a solution of 2-chloro-6-fluorobenzylamine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.) and ethyl iodide (1.2 eq.).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield N-Ethyl-2-chloro-6-fluorobenzylamine.

Mandatory Visualizations

The following diagrams illustrate the proposed synthesis pathways and a general experimental workflow.

Synthesis_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Alkylation 2-Chloro-6-fluorobenzaldehyde 2-Chloro-6-fluorobenzaldehyde Imine Intermediate Imine Intermediate 2-Chloro-6-fluorobenzaldehyde->Imine Intermediate Ethylamine Ethylamine Ethylamine N-Ethyl-2-chloro-6-fluorobenzylamine_R1 N-Ethyl-2-chloro-6-fluorobenzylamine Imine Intermediate->N-Ethyl-2-chloro-6-fluorobenzylamine_R1 Reduction (e.g., NaBH4) 2-Chloro-6-fluorobenzylamine 2-Chloro-6-fluorobenzylamine N-Ethyl-2-chloro-6-fluorobenzylamine_R2 N-Ethyl-2-chloro-6-fluorobenzylamine 2-Chloro-6-fluorobenzylamine->N-Ethyl-2-chloro-6-fluorobenzylamine_R2 Ethyl Iodide, Base Ethyl Iodide Ethyl Iodide

Caption: Plausible synthetic routes to N-Ethyl-2-chloro-6-fluorobenzylamine.

Experimental_Workflow Start Start Reaction Setup Combine Reactants and Solvent Start->Reaction Setup Reaction Stir/Heat under Inert Atmosphere Reaction Setup->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction, Extract Product Monitoring->Workup Complete Purification Column Chromatography or Distillation Workup->Purification Characterization Analyze Product (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for chemical synthesis.

Conclusion

This technical guide provides two robust and well-precedented synthetic routes for the preparation of N-Ethyl-2-chloro-6-fluorobenzylamine. The choice between reductive amination and N-alkylation will depend on the availability of starting materials, desired scale, and laboratory capabilities. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pharmaceutical intermediates. It is recommended that all experimental work be conducted by trained professionals in a controlled laboratory environment, adhering to all necessary safety precautions.

An In-depth Technical Guide to 2-Chloro-N-ethyl-6-fluorobenzenemethanamine (CAS 62924-59-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-ethyl-6-fluorobenzenemethanamine, with the CAS number 62924-59-8, is a halogenated aromatic amine. This compound serves as a crucial intermediate in the synthesis of various agrochemicals, most notably the dinitroaniline herbicide Flumetralin.[1] Its chemical structure, featuring a chlorinated and fluorinated benzene ring coupled with an N-ethylaminomethyl group, provides a versatile scaffold for the development of new chemical entities in the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological context.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueSource
Molecular Formula C₉H₁₁ClFNEPA
Molecular Weight 187.64 g/mol EPA
Synonyms 2-Chloro-N-ethyl-6-fluorobenzylamine, N-(2-Chloro-6-fluorobenzyl)ethanamine, EBAUS Patent 6,137,009
Appearance Not explicitly stated, but Flumetralin, its derivative, is a yellow to orange crystal.Delong Chemical
Boiling Point 222.9±25.0 °C (Predicted)ChemicalBook
Density 1.146±0.06 g/cm³ (Predicted)ChemicalBook
pKa 8.34±0.10 (Predicted)ChemicalBook

Table 1: Physicochemical Properties of this compound.

Synthesis

A detailed and industrially relevant synthesis of this compound is described in the context of Flumetralin production.[1] The primary method involves the alkylation of monoethylamine with 2-chloro-6-fluorobenzyl chloride.

Experimental Protocol: Synthesis of N-ethyl-2-chloro-6-fluoro-benzylamine (EBA)

This protocol is adapted from US Patent 6,137,009.[1]

Materials:

  • Monoethylamine (MEA, 70% by weight in water)

  • 2-chloro-6-fluorobenzyl chloride (CFBC)

  • Sodium hydroxide (optional, if starting with MEA hydrochloride)

  • Ice-water bath

  • 22 L round bottom flask equipped with a reflux condenser, stirrer, and dropping funnel

Procedure:

  • A 22 L round bottom flask is charged with 12.0 L (9.522 Kg, 148.29 moles) of 70% by weight monoethylamine in water.

  • The flask is placed in an ice-water bath, and the contents are cooled to 5°C with agitation.

  • Over a period of 2 hours, 6.75 Kg (37.08 moles) of 2-chloro-6-fluorobenzyl chloride is added to the cooled MEA solution while maintaining the temperature between 5°C and 10°C.

  • After the addition is complete, the reaction mixture is heated to 80°C and maintained at this temperature for 2 hours.

  • The reaction mixture is then cooled to 60°C, and agitation is stopped, allowing the mixture to separate into two layers.

  • The lower aqueous brine layer is removed.

  • The resulting oily upper layer is the product, N-ethyl-2-chloro-6-fluoro-benzylamine (EBA).

Yield and Purity:

  • The described process yields approximately 6.383 Kg of EBA with a purity of 97.22% as determined by ¹H-NMR.[1]

  • The overall yield based on the initial amount of 2-chloro-6-fluorobenzyl chloride is 94.4%.[1]

Synthesis Workflow

SynthesisWorkflow MEA Monoethylamine (MEA) Reaction Alkylation Reaction (5-10°C, then 80°C) MEA->Reaction CFBC 2-Chloro-6-fluorobenzyl chloride (CFBC) CFBC->Reaction Separation Phase Separation Reaction->Separation Product This compound (EBA) Separation->Product Byproduct Aqueous Brine Separation->Byproduct

Synthesis of this compound.

Biological Activity and Mechanism of Action

As an intermediate in the synthesis of the dinitroaniline herbicide Flumetralin, the primary biological relevance of this compound is linked to the mode of action of this class of herbicides.

Dinitroaniline Herbicides: Mechanism of Action

Dinitroaniline herbicides, including Flumetralin, are known to act as microtubule assembly inhibitors.[2][3] They bind to tubulin, the protein subunit of microtubules, preventing their polymerization. This disruption of microtubule formation interferes with essential cellular processes such as cell division (mitosis), cell wall formation, and cell elongation in susceptible plants.[2]

The primary mechanism involves the binding of the herbicide to plant tubulin dimers, which then prevents the normal segregation of chromosomes during mitosis, ultimately leading to cell death and inhibition of root growth.[2] Interestingly, dinitroaniline herbicides exhibit selectivity, with a much lower binding affinity for animal tubulins, which contributes to their relatively lower toxicity in non-target animal organisms.[3]

Dinitroaniline_MoA cluster_herbicide Dinitroaniline Herbicide (e.g., Flumetralin) cluster_cell Plant Cell Flumetralin Flumetralin Tubulin Tubulin Dimers Flumetralin->Tubulin Binds to Microtubules Microtubule Polymerization Flumetralin->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Mitosis Mitosis (Cell Division) Microtubules->Mitosis Essential for PlantGrowth Plant Growth Inhibition Mitosis->PlantGrowth Leads to

Mechanism of action of dinitroaniline herbicides.
Toxicological Profile of Flumetralin and its Precursors

While specific toxicological data for this compound is limited, information on Flumetralin provides context. Flumetralin is reported to have low acute toxicity via oral, dermal, and inhalation routes.[4] However, it can be a mild dermal irritant and a severe eye irritant.[4] Studies on Flumetralin have shown that the liver is a target organ, and developmental toxicity has been observed in animal studies at high doses.[4] There is no evidence of neurotoxicity from Flumetralin exposure in the available toxicological database.[4]

Analytical Methods

The purity and identity of this compound are typically determined using standard analytical techniques in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a key method for confirming the structure of the synthesized compound. While a specific spectrum for this compound is not publicly available, the expected signals would correspond to the ethyl group (a triplet and a quartet), the benzylic protons (a singlet), and the aromatic protons (multiplets).

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The presence of chlorine and fluorine atoms would result in a characteristic isotopic pattern in the mass spectrum.

Conclusion

This compound is a valuable chemical intermediate with a well-defined synthetic pathway, primarily utilized in the production of the herbicide Flumetralin. Its biological significance is therefore closely tied to the mechanism of action of dinitroaniline herbicides, which disrupt microtubule formation in plants. While specific toxicological and detailed analytical data for this intermediate are not extensively published, its role in the synthesis of a commercial agrochemical underscores its industrial importance. Further research into the unique biological properties of this compound could reveal novel applications in drug discovery and development.

References

An In-Depth Technical Guide to 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine, a substituted benzylamine derivative of interest in medicinal chemistry and drug development. While detailed experimental data on the final compound is limited in publicly accessible literature, this document consolidates available information on its chemical properties, proposes a logical synthetic pathway based on established chemical reactions, and discusses the potential biological significance of its structural motifs. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.

Molecular Structure and Chemical Properties

This compound, also known as N-(2-chloro-6-fluorobenzyl)ethylamine, is a halogenated aromatic amine. The presence of chlorine and fluorine atoms on the benzene ring, coupled with the N-ethylaminomethyl substituent, imparts specific physicochemical properties that are relevant to its potential biological activity and metabolic stability.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 62924-59-8U.S. EPA Substance Registry Services
Molecular Formula C₉H₁₁ClFNU.S. EPA Substance Registry Services
Molecular Weight 187.64 g/mol U.S. EPA Substance Registry Services
Canonical SMILES CCNCc1c(F)cccc1ClInferred from structure
Physical State Solid (predicted)---
Boiling Point Not available---
Melting Point Not available---
Solubility Not available---

Proposed Synthesis Protocol

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_chloro_6_fluorobenzaldehyde 2-Chloro-6-fluorobenzaldehyde imine_intermediate Imine Intermediate 2_chloro_6_fluorobenzaldehyde->imine_intermediate Formation of Imine Intermediate ethylamine Ethylamine ethylamine->imine_intermediate reducing_agent Reducing Agent (e.g., Sodium triacetoxyborohydride) product 2-Chloro-N-ethyl-6- fluorobenzenemethanamine reducing_agent->product solvent Solvent (e.g., Dichloromethane) imine_intermediate->product Reduction

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-Chloro-6-fluorobenzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Imine Formation: To the stirred solution, add ethylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: In a separate container, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane. Add this reducing agent portion-wise to the reaction mixture. The addition may be exothermic, and cooling with an ice bath might be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic and Analytical Data

As of the date of this guide, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in public databases. Researchers synthesizing this compound would need to perform a full spectral characterization to confirm its identity and purity.

Table 2: Predicted Spectroscopic Data (for reference)

TechniquePredicted Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet or AB quartet for the benzylic CH₂ protons, and complex multiplets for the aromatic protons.
¹³C NMR Resonances for the two ethyl carbons, the benzylic carbon, and the aromatic carbons, with characteristic C-F and C-Cl couplings.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.
IR Spec. Absorption bands for N-H stretching (if protonated), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-Cl and C-F stretching.

Potential Applications in Drug Development

The 2-chloro-6-fluorobenzyl motif is a key structural component in various biologically active molecules. The presence of halogens can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.

  • Metabolic Stability: The fluorine atom can block sites of metabolism, potentially increasing the half-life of a drug.

  • Binding Affinity: The electronic properties of the chloro and fluoro substituents can modulate the binding affinity of the molecule to its biological target.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

Derivatives of 2-chloro-6-fluorobenzylamine are being investigated for a range of therapeutic applications, and it is plausible that this compound could serve as a valuable intermediate or a lead compound in the discovery of new drugs.

Logical Workflow for Biological Screening

Given the structural alerts present in this compound, a logical workflow for its initial biological evaluation would involve screening against a panel of targets commonly associated with substituted benzylamines.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization synthesis Synthesis of This compound characterization Spectroscopic Characterization (NMR, MS, IR) synthesis->characterization purity Purity Assessment (HPLC) characterization->purity primary_screening Primary Screening (e.g., GPCRs, Ion Channels, Kinases) purity->primary_screening secondary_screening Secondary Assays (Dose-Response, Selectivity) primary_screening->secondary_screening Active Hits adme_tox In vitro ADME/Tox Profiling secondary_screening->adme_tox hit_to_lead Hit-to-Lead Campaign secondary_screening->hit_to_lead lead_optimization Lead Optimization (Structure-Activity Relationship) hit_to_lead->lead_optimization

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. This technical guide has provided a summary of its known properties and a scientifically sound, albeit hypothetical, protocol for its synthesis. The true therapeutic potential of this molecule can only be ascertained through its successful synthesis, rigorous characterization, and comprehensive biological evaluation. It is our hope that this guide will serve as a valuable starting point for researchers embarking on the exploration of this and related compounds.

The Biological Activity of Substituted Benzylamine Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its synthetic tractability and the diverse three-dimensional arrangements achievable through substitution have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted benzylamine derivatives, including their antitumor, enzyme inhibitory, antimicrobial, and neurological effects. For each area, this guide summarizes quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Introduction

Benzylamine, a simple molecule consisting of a benzyl group attached to an amine, serves as a foundational building block in the synthesis of numerous pharmaceuticals. The ability to readily modify both the aromatic ring and the amino group allows for fine-tuning of the molecule's steric and electronic properties. This versatility enables the creation of derivatives that can interact with a high degree of specificity with various biological targets, leading to a broad spectrum of pharmacological activities. This guide explores the key therapeutic areas where substituted benzylamine derivatives have shown significant promise.

Antitumor Activity

Substituted benzylamine derivatives have emerged as a promising class of compounds in oncology, demonstrating cytotoxic and cytostatic effects across a range of cancer cell lines.[1] Their mechanisms of action are diverse and include the induction of cellular stress, inhibition of crucial cell signaling pathways, and disruption of microtubule dynamics.

Mechanisms of Antitumor Action

Several distinct mechanisms of action have been identified for antitumor benzylamine derivatives:

  • Induction of Endoplasmic Reticulum (ER) Stress: Certain bis(8-hydroxyquinoline)-substituted benzylamines are proposed to act via the formation of a quinone methide intermediate. This reactive species does not interact with DNA but forms covalent adducts with protein thiols, leading to ER stress and the induction of stress-related genes, ultimately resulting in cytotoxic or cytostatic effects.[1][2]

  • Tubulin Polymerization Inhibition: A series of N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors. These compounds bind to the colchicine binding site on tubulin, disrupting microtubule formation, which leads to cell cycle arrest and apoptosis.[3]

  • Apoptosis Induction: In melanoma cell lines, benzylamine and 2-thiophenemethylamine derivatives have been shown to induce apoptosis by activating pro-apoptotic pathways, including the activation of caspases 3 and 9, and altering the Wnt/β-catenin pathway.[4]

Quantitative Data on Antitumor Activity

The antiproliferative activity of substituted benzylamine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%.

Compound ClassDerivative ExampleCancer Cell LineIC50 ValueReference
N-benzylbenzamideCompound 20bMultiple Cancer Lines12 - 27 nM[3]
ThienopyrimidineCompound 52T47D (Breast)6.9 ± 0.04 µM[5]
ThienopyrimidineCompound 52MDA-MB-231 (Breast)10 ± 0.04 µM[5]
BenzothiazoleCompound 3dMCF-7 (Breast)43.4 µM[6]
BenzothiazoleCompound 4dMCF-7 (Breast)39.0 µM[6]
BenzothiazoleCompound 3dMDA-MB-231 (Breast)35.9 µM[6]
BenzothiazoleCompound 4dMDA-MB-231 (Breast)35.1 µM[6]
Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the IC50 values of potential anticancer compounds.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.[7]

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[9]

  • Compound Treatment: After allowing the cells to adhere (typically 6-24 hours), expose them to various concentrations of the test benzylamine derivative. Include a solvent control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8][9]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Reading: Shake the plate for approximately 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualization: Antitumor Mechanism of Action

Antitumor_Mechanism Simplified Antitumor Signaling Pathway of Benzylamine Derivatives cluster_0 Cellular Effects Benzylamine_Derivative Substituted Benzylamine Derivative Target_Protein Cellular Target (e.g., Tubulin, Protein Thiols) Benzylamine_Derivative->Target_Protein Binds to/Modifies Signaling_Cascade Disrupted Signaling (e.g., ER Stress, Wnt/β-catenin) Target_Protein->Signaling_Cascade Initiates Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Signaling_Cascade->Apoptosis Induces

Caption: Antitumor mechanism of benzylamine derivatives.

Enzyme Inhibition

Substituted benzylamines are potent inhibitors of various enzymes, with monoamine oxidases (MAOs) being a primary target of investigation for the treatment of neurological disorders.

Monoamine Oxidase (MAO) Inhibition

MAOs are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[11] They exist in two isoforms, MAO-A and MAO-B. Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease and Alzheimer's disease.[12]

3.1.1. Structure-Activity Relationships

The inhibitory potency and selectivity of benzylamine derivatives against MAO-A and MAO-B are highly dependent on the substitution pattern on the benzyl ring.[13]

  • Selective MAO-B Inhibition: Many studies have focused on developing selective MAO-B inhibitors. For instance, benzylamine-sulfonamide derivatives have shown high potency and selectivity for MAO-B.[14][15]

  • Selective MAO-A Inhibition: Certain substitutions, such as a para-fluoro or para-bromo group on the benzyl ring of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, have resulted in selective MAO-A inhibition.[16]

  • Dual Inhibition: Other substitution patterns on the same scaffold, like meta-bromo or meta-methoxy groups, can lead to the inhibition of both MAO-A and MAO-B.[16]

3.1.2. Quantitative Data on MAO Inhibition
Compound ClassDerivative ExampleTargetIC50 ValueReference
Benzylamine-sulfonamideCompound 4ihMAO-B0.041 ± 0.001 µM[14][15]
Benzylamine-sulfonamideCompound 4thMAO-B0.065 ± 0.002 µM[14][15]
(S)-N-Benzyl-dihydroisoquinoline-carboxamideCompound 2d (p-F)MAO-A1.38 µM[16]
(S)-N-Benzyl-dihydroisoquinoline-carboxamideCompound 2j (p-Br)MAO-A2.48 µM[16]
Pyridoxine–resveratrol hybridCompound 25MAO-B2.68 ± 0.01 µM[17]
Benzyloxy phenyl derivativeCompound 34MAO-B0.19 µM[17]
3.1.3. Experimental Protocol: Fluorometric MAO Inhibition Assay

This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate.

Principle: The assay utilizes a fluorometric probe that reacts with H2O2 in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product. The fluorescence intensity is proportional to the amount of H2O2 generated and thus to the MAO activity.[18]

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer, MAO enzyme solution (MAO-A or MAO-B), substrate solution (e.g., p-tyramine), HRP, and the fluorometric probe.[19] Prepare stock solutions of the test benzylamine derivatives and a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) as a positive control.[18]

  • Inhibitor Incubation: In a 96-well black plate, add the MAO enzyme solution to wells containing either the test inhibitor, the control inhibitor, or assay buffer (for the no-inhibitor control).[20] Incubate for a short period (e.g., 10-30 minutes) at room temperature or 37°C to allow the inhibitor to interact with the enzyme.[18][20]

  • Reaction Initiation: Prepare an assay working solution containing the substrate, HRP, and the fluorometric probe in assay buffer.[18] Add this working solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader (e.g., excitation at 530-570 nm and emission at 585-600 nm).[18][21]

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Other Enzyme Targets

Substituted benzylamines have also been developed as inhibitors for other enzymes, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target for prostate cancer therapy.[22]

Compound ClassDerivative ExampleTargetIC50 ValueReference
Substituted Aryl BenzylamineCompound 2917β-HSD376 nM[22]
Substituted Aryl BenzylamineCompound 3017β-HSD374 nM[22]
Substituted Aryl BenzylamineCompound 417β-HSD3450 nM[22]
Substituted Aryl BenzylamineCompound 117β-HSD30.9 µM[22]

Visualization: Workflow for Screening MAO Inhibitors

MAO_Screening_Workflow High-Throughput Screening Workflow for MAO Inhibitors cluster_workflow Screening Process Start Start: Library of Benzylamine Derivatives Primary_Screen Primary Screen: Single High Concentration (MAO-A & MAO-B) Start->Primary_Screen Hit_Identification Hit Identification: Compounds with >50% Inhibition Primary_Screen->Hit_Identification Hit_Identification->Start Inactive Compounds Dose_Response Dose-Response Assay: Determine IC50 Values Hit_Identification->Dose_Response Active Compounds Selectivity_Analysis Selectivity Analysis: Compare MAO-A vs MAO-B IC50 Dose_Response->Selectivity_Analysis Lead_Compound Lead Compound(s) Identified Selectivity_Analysis->Lead_Compound

Caption: Workflow for screening benzylamine-based MAO inhibitors.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Substituted benzylamine derivatives have demonstrated significant activity against a range of bacteria and fungi.

Spectrum of Activity

Benzylamine derivatives have shown a broad spectrum of antimicrobial activity.

  • Gram-Positive Bacteria: Many derivatives are particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes.[23][24]

  • Gram-Negative Bacteria: While generally less susceptible, some compounds exhibit activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

  • Fungi: Antifungal activity has been observed against yeasts like Candida albicans and molds such as Aspergillus niger.[24]

Quantitative Data on Antimicrobial Activity

The antimicrobial potency is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[25]

Compound ClassDerivative ExampleMicroorganismMIC Value (µg/mL)Reference
4-(4-(benzylamino)butoxy)-9H-carbazoleCompound 2S. aureus30[23]
4-(4-(benzylamino)butoxy)-9H-carbazoleCompound 2S. pyogenes40[23]
4-(4-(benzylamino)butoxy)-9H-carbazoleIsomeric fluorinated derivativesStaphylococcus strains32[26]
Substituted benzyl bromideCompound 1aS. aureus1 mg/mL[24]
Substituted benzyl bromideCompound 1cS. pyogenes0.5 mg/mL[24]
Substituted benzyl bromideCompound 1aC. albicans0.25 mg/mL[24]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[27]

Principle: A standardized inoculum of the test microorganism is added to wells of a 96-well microtiter plate containing serial twofold dilutions of the antimicrobial compound in a liquid growth medium. The plate is incubated, and the lowest concentration that inhibits visible growth is recorded as the MIC.[25]

Detailed Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the benzylamine derivative in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth) in the wells of a 96-well plate.[27]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard), which is then further diluted in broth to achieve a final target inoculum concentration in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.[28] Include a positive control well (microorganism with no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[29]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[27] Absorbance can also be read on a plate reader to quantify growth.

Visualization: Structure-Activity Relationship Logic

SAR_Logic Structure-Activity Relationship (SAR) Logic for Antimicrobial Activity cluster_sar SAR Analysis Core_Scaffold Benzylamine Scaffold Ring_Subst Aromatic Ring Substitutions (R1) Core_Scaffold->Ring_Subst Amine_Subst Amine Group Substitutions (R2, R3) Core_Scaffold->Amine_Subst Lipophilicity Increased Lipophilicity Ring_Subst->Lipophilicity Modifies Electronic_Effects Electronic Effects (e.g., Halogens) Ring_Subst->Electronic_Effects Introduces Amine_Subst->Lipophilicity Modifies Activity Antimicrobial Activity Lipophilicity->Activity Correlates with Electronic_Effects->Activity Influences

Caption: Logic diagram for SAR of antimicrobial benzylamines.

Neurological and CNS Effects

The structural similarity of benzylamine derivatives to endogenous monoamine neurotransmitters makes them prime candidates for developing drugs that act on the central nervous system (CNS).

Monoamine Transporter Ligands

Substituted benzylamines have been investigated as ligands for monoamine transporters (MATs), which include transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[30] These transporters are key targets for drugs used to treat depression, anxiety, and other neuropsychiatric disorders. The affinity and selectivity of benzylamine derivatives for these transporters can be modulated by altering the substitution patterns on the core structure.

High-Throughput Behavioral Screening

The larval zebrafish has become a valuable in vivo model for high-throughput screening of neuroactive compounds.[31] Its genetic tractability, rapid development, and small size make it suitable for automated behavioral assays that can identify compounds with novel psychotropic properties.[32] These screens can reveal distinct "behavioral barcodes" for different classes of neuroactive molecules, helping to predict their mechanisms of action.[33]

Experimental Protocol: Zebrafish Behavioral Assay

Principle: Larval zebrafish are placed in multi-well plates and exposed to test compounds. Their locomotor activity and responses to stimuli (e.g., light changes) are recorded and analyzed to identify behavioral changes indicative of neuroactivity.[34][35]

Detailed Protocol:

  • Embryo Rearing: Raise zebrafish embryos to the desired developmental stage (e.g., 5-7 days post-fertilization) under standard conditions.

  • Compound Exposure: Array individual larvae in a 96-well plate. Administer the benzylamine derivatives by adding them directly to the aqueous medium in each well at various concentrations. Include vehicle controls.

  • Acclimation: Allow the larvae to acclimate to the plate and the test compounds for a defined period.

  • Behavioral Recording: Place the 96-well plate into an automated tracking device. Record larval movement over a set period, which may include alternating periods of light and dark to assess photomotor responses.

  • Data Analysis: Use specialized software to track the movement of each larva, quantifying parameters such as total distance moved, velocity, and changes in activity during light vs. dark phases. Compare the behavioral profiles of compound-treated larvae to controls to identify significant effects.

Conclusion and Future Perspectives

Substituted benzylamine derivatives represent a remarkably versatile class of molecules with a wide range of biological activities. The research highlighted in this guide demonstrates their potential as antitumor agents, specific enzyme inhibitors, novel antimicrobials, and modulators of CNS function. The ease of synthesis and the potential for chemical diversification ensure that the benzylamine scaffold will remain a key area of focus in medicinal chemistry. Future research will likely involve the use of computational modeling to refine structure-activity relationships, the application of high-throughput screening technologies to uncover new biological targets, and the development of derivatives with improved pharmacokinetic and safety profiles for clinical translation.

References

Potential Therapeutic Targets of Fluorinated Benzylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into benzylamine scaffolds has emerged as a powerful strategy in medicinal chemistry, yielding compounds with enhanced metabolic stability, blood-brain barrier permeability, and target affinity.[1][2][3] This strategic fluorination has led to the discovery of potent and selective modulators of various therapeutic targets, particularly within the central nervous system (CNS). This technical guide provides an in-depth overview of the key therapeutic targets of fluorinated benzylamines, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Key Therapeutic Targets and Quantitative Data

Fluorinated benzylamines have demonstrated significant activity at several critical biological targets, including monoamine oxidases, monoamine transporters, and voltage-gated sodium channels. The following tables summarize the quantitative data for representative fluorinated benzylamines against these targets.

Table 1: Inhibitory Activity of Fluorinated Benzylamines against Monoamine Oxidase (MAO)
Compound IDTargetIC50 (µM)Ki (µM)Selectivity Index (MAO-A/MAO-B)Reference
FBZ13 MAO-B0.0053->7547[1]
FBZ6 MAO-B0.023->1739[1]
BB-4h MAO-B2.95--[4]
Compound 4i MAO-B0.041--[4]
Compound 4t MAO-B0.065--[4]
ACH10 MAO-B0.140.097-[5]
ACH14 MAO-B0.150.10-[5]
S5 MAO-B0.2030.15519.04[2]
S16 MAO-B0.9790.721-[2]
Safinamide MAO-B0.021->1904[1]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Selectivity Index: Ratio of IC50 for MAO-A to MAO-B.

Table 2: Binding Affinity and Potency of Fluorinated Benzylamines at Monoamine Transporters
Compound IDTargetKi (nM)IC50 (nM)Reference
Sert-IN-2 SERT-0.58[6]
Fluorinated Analogue 23 DAT135-[7]
Fluorinated Analogue 24 DAT1050-[7]
Rimcazole DAT248-[8]
Analog SH3/24 DAT14-[8]
Analog SH2/21 DAT114-[8]
Analog SH1/57 DAT1140-[8]

Ki: Inhibition constant, representing the binding affinity of the compound to the transporter. IC50: Half-maximal inhibitory concentration, representing the functional potency in uptake inhibition assays.

Table 3: Inhibitory Activity of Fluorinated Benzylamines against Voltage-Gated Sodium Channels (Nav)
Compound IDTargetIC50 (µM)State DependenceReference
Compound 2 Nav1.2- (in vivo IC50: 49.9 mg/kg)-[9]
XPC-7224 Nav1.60.078Inactivated[10]
XPC-5462 Nav1.2 / Nav1.60.0109 / 0.0103Inactivated[10]

IC50: Half-maximal inhibitory concentration. State Dependence: The preferential binding of the inhibitor to a specific conformational state of the channel (e.g., resting, open, or inactivated).

Signaling Pathways and Mechanisms of Action

Monoamine Oxidase-B (MAO-B) Inhibition

MAO-B is a key enzyme in the degradation of dopamine in the brain.[1][11] Inhibition of MAO-B increases the synaptic concentration of dopamine, which is a primary therapeutic strategy for Parkinson's disease.[1] Fluorinated benzylamines act as competitive and reversible inhibitors of MAO-B.[1][11]

MAO_B_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC Fluorinated_Benzylamine Fluorinated Benzylamine Fluorinated_Benzylamine->MAOB Inhibition

MAO-B inhibition by fluorinated benzylamines.

Monoamine Transporter Blockade

The serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Inhibition of these transporters prolongs the action of the neurotransmitters, a mechanism central to the treatment of depression, anxiety, and other mood disorders.[6] Fluorinated benzylamines can act as potent inhibitors of these transporters.

Transporter_Blockade cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine (Serotonin/Dopamine) Transporter Transporter (SERT/DAT) Monoamine->Transporter Reuptake Released_Monoamine Released Monoamine Monoamine->Released_Monoamine Release Receptor Postsynaptic Receptor Released_Monoamine->Receptor Signal Postsynaptic Signaling Receptor->Signal Fluorinated_Benzylamine Fluorinated Benzylamine Fluorinated_Benzylamine->Transporter Inhibition

Mechanism of monoamine transporter inhibition.

Voltage-Gated Sodium Channel Modulation

Voltage-gated sodium (Nav) channels are crucial for the initiation and propagation of action potentials in excitable cells.[9] Blockade of these channels can reduce neuronal hyperexcitability, which is a therapeutic approach for epilepsy and neuropathic pain. Some fluorinated benzylamines have been identified as potent and selective inhibitors of specific Nav channel subtypes, such as Nav1.2.[9]

Nav_Channel_Blockade Action_Potential Action Potential Propagation Nav_Channel Nav Channel Action_Potential->Nav_Channel Opens Na_Influx Na+ Influx Nav_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Fluorinated_Benzylamine Fluorinated Benzylamine Fluorinated_Benzylamine->Nav_Channel Blockade

Blockade of voltage-gated sodium channels.

Experimental Protocols

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol describes a fluorometric method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[12][13]

Materials:

  • MAO-A or MAO-B enzyme preparation (recombinant human)

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., tyramine)

  • High Sensitivity Probe (e.g., Amplex Red)

  • Developer (e.g., Horseradish Peroxidase)

  • Test compounds and reference inhibitor (e.g., Selegiline for MAO-B)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Workflow:

MAO_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Test Compounds (10x) - MAO Enzyme Solution - Substrate Solution Start->Prep_Reagents Add_Inhibitor Add 10 µL of Test Inhibitor, Control, or Buffer to wells Prep_Reagents->Add_Inhibitor Add_Enzyme Add 50 µL of MAO Enzyme Solution to each well Add_Inhibitor->Add_Enzyme Incubate1 Incubate for 10 min at 37°C Add_Enzyme->Incubate1 Add_Substrate Add 40 µL of MAO Substrate Solution to each well Incubate1->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically (Ex/Em = 535/587 nm) for 10-40 min Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC50 value Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for MAO inhibition assay.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of test compounds and the reference inhibitor. Prepare the MAO enzyme and substrate solutions according to the kit manufacturer's instructions.[12]

  • Assay Plate Setup: Add test compounds, reference inhibitor, or assay buffer (for enzyme control) to the wells of a 96-well plate.

  • Enzyme Addition: Add the MAO enzyme solution to all wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.[13]

  • Reaction Initiation: Add the MAO substrate solution to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence in a kinetic mode for 10-40 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Radioligand Binding Assay for Monoamine Transporters (DAT, SERT)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for monoamine transporters.[6][14][15]

Materials:

  • Cell membranes expressing the transporter of interest (e.g., hDAT or hSERT)

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT)

  • Test compounds and a non-labeled reference inhibitor (e.g., GBR 12909 for DAT, Fluoxetine for SERT)

  • Binding buffer

  • Wash buffer

  • Glass fiber filter plates

  • Cell harvester

  • Scintillation counter and cocktail

Workflow:

Binding_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Membrane Preparation Start->Prep_Reagents Assay_Setup Add to wells: - Buffer/Non-specific Inhibitor - Test Compound - Radioligand - Membranes Prep_Reagents->Assay_Setup Incubate Incubate to reach equilibrium (e.g., 2-3 hours at 4°C) Assay_Setup->Incubate Filtration Rapidly filter through glass fiber filter plate Incubate->Filtration Washing Wash filters with ice-cold wash buffer Filtration->Washing Counting Add scintillation cocktail and count radioactivity Washing->Counting Analyze_Data Analyze Data: - Calculate specific binding - Determine IC50 and Ki values Counting->Analyze_Data End End Analyze_Data->End

Workflow for radioligand binding assay.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of test compounds. Dilute the radioligand and resuspend the cell membranes in binding buffer.[8]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + saturating concentration of a non-labeled inhibitor), and competitive binding (radioligand + membranes + test compound).[6]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. This separates bound from free radioligand.[14]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Counting: Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[6]

Protocol 3: Dopamine Uptake Inhibition Assay

This protocol describes a cell-based assay to measure the functional inhibition of the dopamine transporter.[8][16][17]

Materials:

  • Cells stably expressing the human dopamine transporter (hDAT)

  • [³H]Dopamine

  • Uptake buffer

  • Test compounds and a reference DAT inhibitor (e.g., nomifensine)

  • 96-well cell culture plate

  • Scintillation counter

Procedure:

  • Cell Culture: Seed hDAT-expressing cells in a 96-well plate and grow to confluence.[8]

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed uptake buffer.

  • Compound Addition: Add varying concentrations of the test compounds or reference inhibitor to the wells. Include control wells for total uptake (vehicle) and non-specific uptake (a high concentration of a known DAT inhibitor).[8]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-20 minutes.[16]

  • Uptake Initiation: Initiate dopamine uptake by adding [³H]Dopamine to all wells.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.[8]

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the amount of [³H]Dopamine taken up using a scintillation counter.

  • Data Analysis: Calculate the specific uptake and determine the IC50 value for each test compound.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

This protocol provides a general outline for assessing the inhibitory effects of compounds on voltage-gated sodium channels using the whole-cell patch-clamp technique.[18][19]

Materials:

  • Cells expressing the Nav channel subtype of interest

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • External and internal recording solutions

  • Test compounds

Workflow:

Patch_Clamp_Workflow Start Start Prepare_Cell Prepare cell culture and place on microscope stage Start->Prepare_Cell Pull_Pipette Pull glass micropipette and fill with internal solution Prepare_Cell->Pull_Pipette Approach_Cell Approach cell with pipette and form a Giga-seal Pull_Pipette->Approach_Cell Whole_Cell Rupture membrane to achieve whole-cell configuration Approach_Cell->Whole_Cell Record_Baseline Record baseline Nav currents using a voltage protocol Whole_Cell->Record_Baseline Apply_Compound Perfuse cell with external solution containing test compound Record_Baseline->Apply_Compound Record_Inhibition Record Nav currents in the presence of the compound Apply_Compound->Record_Inhibition Analyze_Data Analyze Data: - Measure peak current reduction - Determine IC50 and state dependence Record_Inhibition->Analyze_Data End End Analyze_Data->End

Workflow for whole-cell patch-clamp.

Procedure:

  • Cell Preparation: Plate cells expressing the Nav channel of interest.

  • Pipette Preparation: Fabricate a glass micropipette and fill it with the appropriate internal solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.[18]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

  • Baseline Recording: Apply a voltage protocol to elicit Nav currents and record baseline activity.

  • Compound Application: Perfuse the cell with an external solution containing the test compound at various concentrations.

  • Recording Inhibition: Record the Nav currents in the presence of the compound.

  • Data Analysis: Measure the reduction in peak current amplitude to determine the extent of inhibition. Construct a concentration-response curve to calculate the IC50. The voltage protocol can be modified to assess the state-dependence of the block.[20]

Conclusion

Fluorinated benzylamines represent a versatile and promising class of compounds with the potential to modulate a range of therapeutically relevant targets within the CNS. The data and protocols presented in this guide highlight the significant inhibitory activity of these compounds against MAO-B, monoamine transporters, and voltage-gated sodium channels. The detailed methodologies and visual workflows are intended to facilitate further research and development in this area, ultimately contributing to the discovery of novel and effective treatments for neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 2-Chloro-N-ethyl-6-fluorobenzenemethanamine (CAS No. 62924-59-8), a chemical intermediate utilized in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment. The toxicological properties of this chemical have not been thoroughly investigated, warranting a cautious approach.[1]

Hazard Identification and Classification

This compound is classified as an irritant and a respiratory irritant.[1] Exposure can lead to acute health effects, and it may be harmful if ingested, inhaled, or absorbed through the skin.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below.

PropertyValue
Molecular Formula C₉H₁₁ClFN
Molecular Weight 187.64 g/mol
Boiling Point 222.9±25.0 °C (Predicted)[2]
Density 1.146±0.06 g/cm³ (Predicted)[2]
Flash Point 89 °C[1]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE TypeSpecification
Eye/Face Protection Safety glasses with side shields or goggles.[3]
Skin Protection Impervious gloves and protective clothing.[1]
Respiratory Protection Use a self-contained breathing apparatus or a respirator approved for the substance if ventilation is inadequate or for emergency response.[1]
Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Do not breathe vapors or mist.[1][4]

  • Keep away from ignition sources such as open flames, hot surfaces, and sparks.[1][4]

  • Use non-sparking tools.[4]

  • Ground and bond containers and receiving equipment to prevent static discharges.[4]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container.[1][4]

  • Keep in a dry, cool, and well-ventilated place.[1][4]

  • Store away from incompatible materials such as acids, bases, reducing agents, and oxidizing agents.[4]

  • Recommended storage temperature is between 2-8 °C under an inert gas like nitrogen or argon.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of exposure or a spill.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][5]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[1][5]

Accidental Release Measures:

  • Evacuate personnel from the area.

  • Wear appropriate personal protective equipment, including a self-contained breathing apparatus.[1]

  • Remove all sources of ignition.[5]

  • Ventilate the area of the spill.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or diatomite.[1]

  • Collect the absorbed material into a suitable container for disposal.[1]

  • Wash the spill site after material pickup is complete.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1][5]

  • Specific Hazards: May emit hazardous fumes under fire conditions.[1]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective clothing.[1]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations.[1] Contact a licensed professional waste disposal service.

Visualizations

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Receive and Inspect Container C->D E Transfer/Weigh Chemical D->E F Perform Experimental Procedure E->F G Decontaminate Work Area F->G H Properly Store or Dispose of Chemical G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J G First Aid Response for Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Occurs Inhale1 Move to Fresh Air Exposure->Inhale1 Inhalation Skin1 Remove Contaminated Clothing Exposure->Skin1 Skin Contact Eye1 Rinse with Water for 15 mins Exposure->Eye1 Eye Contact Ingest1 Do NOT Induce Vomiting Exposure->Ingest1 Ingestion Inhale2 Provide Oxygen if Breathing is Difficult Inhale1->Inhale2 Inhale3 Seek Immediate Medical Attention Inhale2->Inhale3 Skin2 Wash with Soap and Water Skin1->Skin2 Skin3 Seek Medical Attention if Irritation Persists Skin2->Skin3 Eye2 Remove Contact Lenses Eye1->Eye2 Eye3 Seek Medical Attention if Irritation Persists Eye2->Eye3 Ingest2 Rinse Mouth Ingest1->Ingest2 Ingest3 Seek Immediate Medical Attention Ingest2->Ingest3

References

In-depth Technical Guide: 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Executive Summary

This document serves as an in-depth technical guide on the mechanism of action of this compound. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the pharmacological properties and biological activity of this specific compound. While its chemical structure and basic identifiers are documented, there is no substantive data on its mechanism of action, molecular targets, or any associated quantitative biological data.

Chemical Identity

This compound is a chemical compound with the following identifiers:

  • IUPAC Name: 2-Chloro-N-ethyl-6-fluorobenzylamine

  • CAS Number: 62924-59-8[1][2][3][4]

  • Molecular Formula: C9H11ClFN[1]

  • Molecular Weight: 187.64 g/mol [1]

The compound is listed by various chemical suppliers and is noted for its use in synthesis and pharmaceuticals.[2]

Review of Available Literature and Data

An extensive search of scientific databases and literature was conducted to ascertain the mechanism of action of this compound. The search terms included "this compound mechanism of action," "this compound pharmacology," and "this compound biological activity."

The search results were primarily limited to:

  • Listings by chemical suppliers.[2][3]

  • Basic substance details from regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[1]

  • Information on the synthesis of related, but structurally distinct, compounds. For instance, literature exists on the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine and other chloroacetamide derivatives which have shown some biological activity as antimicrobial agents.[5][6] However, this information is not directly applicable to the target compound of this guide.

Crucially, no peer-reviewed studies detailing the pharmacodynamics, pharmacokinetics, target identification, receptor binding affinities, enzyme inhibition constants (e.g., IC50, Ki), or in vitro/in vivo experimental results for this compound could be identified.

Data Presentation and Experimental Protocols

Due to the absence of quantitative data in the available literature, no tables summarizing biological activity can be provided. Similarly, without any published experimental studies, it is not possible to detail any experimental protocols associated with determining the mechanism of action of this compound.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways or experimental workflows is contingent on the availability of data describing these processes. As no such data for this compound has been found, no visualizations can be generated at this time.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals interested in this molecule, the following steps would be necessary to elucidate its mechanism of action:

  • Initial Screening: Conduct a broad panel of in vitro assays to identify potential biological targets. This could include receptor binding assays, enzyme inhibition assays, and cell-based functional assays.

  • Target Validation: Following the identification of a potential target, further focused studies would be required to confirm the interaction and determine its functional consequence.

  • In Vivo Studies: If in vitro activity is confirmed, subsequent in vivo studies in appropriate animal models would be necessary to understand the compound's physiological effects, pharmacokinetic profile, and potential therapeutic applications.

This document will be updated if and when new information regarding the mechanism of action of this compound becomes available.

References

Spectroscopic Data and Analysis of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 2-Chloro-N-ethyl-6-fluorobenzenemethanamine (CAS Number: 62924-59-8). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on spectrographic analysis of analogous compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Compound Information

PropertyValueSource
Chemical Name This compoundN/A
Synonyms N-(2-Chloro-6-fluorobenzyl)ethylamine, (2-Chloro-6-fluoro-benzyl)-ethyl-amine[1][2]
CAS Number 62924-59-8[2][3]
Molecular Formula C₉H₁₁ClFN[3]
Molecular Weight 187.64 g/mol [3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar molecules and established spectroscopic principles.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2 - 7.4m1HAr-H
~ 6.9 - 7.1m2HAr-H
~ 3.8s2HAr-CH₂
~ 2.7q2HN-CH₂-CH₃
~ 1.2t3HN-CH₂-CH₃
(Broad)s1HN-H
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~ 160 - 163 (d, ¹JCF)C-F
~ 135 - 138 (d)C-Cl
~ 128 - 132 (d)Ar-C
~ 124 - 127 (d)Ar-C
~ 113 - 116 (d, ²JCF)Ar-C
~ 50 - 55Ar-CH₂
~ 45 - 50N-CH₂
~ 14 - 17CH₃
Predicted IR Data (Liquid Film)
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H Stretch
3050 - 3100MediumAromatic C-H Stretch
2850 - 2970MediumAliphatic C-H Stretch
1580 - 1610MediumAromatic C=C Bend
1450 - 1490StrongAromatic C=C Bend
1200 - 1250StrongC-F Stretch
1000 - 1100StrongC-N Stretch
750 - 800StrongC-Cl Stretch
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
187/189High[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotope pattern)
172/174Medium[M - CH₃]⁺
158/160High[M - C₂H₅]⁺ (Loss of ethyl group)
144Very High[M - C₂H₅N]⁺ (Benzylic cation)
109Medium[C₇H₅F]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Use a spectral width of approximately 220-250 ppm.

    • Employ a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

    • Collect a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum and calibrate using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with approximately 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or KBr pellet without the sample).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns useful for structural elucidation.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce the structure of the molecule. Pay attention to the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Synthesis or Procurement of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation and Verification Data_Processing->Structure_Elucidation Report Technical Guide / Whitepaper Generation Structure_Elucidation->Report

Caption: A flowchart illustrating the general process from compound preparation to spectroscopic analysis and final reporting.

References

Methodological & Application

The Role of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine in Medicinal Chemistry: A Scarcity of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, there is a notable lack of publicly available information regarding the specific applications of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine in medicinal chemistry. This compound, with the CAS Number 62924-59-8, is commercially available and its basic chemical properties are documented. However, detailed application notes, experimental protocols for its use in drug synthesis, and quantitative data on its biological activity or that of its derivatives are not readily found in the public domain.

The absence of such information suggests that this compound may be a relatively novel building block in drug discovery, its use may be confined to proprietary corporate research that has not been disclosed, or it may be utilized in early-stage research that is not yet published.

While direct applications are not documented, the structural features of this compound—a substituted benzylamine—are common in various classes of bioactive molecules. The presence of a chlorine and a fluorine atom on the benzene ring can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.

Hypothetical Application in the Synthesis of Kinase Inhibitors

Based on the known roles of similar substituted benzylamines in medicinal chemistry, one could hypothesize the use of this compound as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. Many kinase inhibitors feature a substituted aromatic amine moiety that interacts with the hinge region of the kinase's ATP-binding pocket.

Below is a hypothetical workflow and protocol illustrating how this compound could be utilized in such a context. It is crucial to reiterate that the following information is illustrative and not based on published data for this compound.

Application Note (Hypothetical)

Topic: Use of this compound as a Building Block for Novel Pyrimidine-Based Kinase Inhibitors.

Introduction: The substituted benzylamine, this compound, serves as a key synthetic intermediate for the generation of a library of pyrimidine-based kinase inhibitors. The N-ethyl group and the ortho-chloro and ortho-fluoro substitutions on the benzyl ring are anticipated to provide specific steric and electronic interactions within the kinase active site, potentially leading to improved potency and selectivity. This document outlines a generalized synthetic protocol and a hypothetical screening cascade for evaluating the resulting compounds.

Data Presentation (Hypothetical)

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 62924-59-8
Molecular Formula C₉H₁₁ClFN
Molecular Weight 187.64 g/mol
Boiling Point 222.9±25.0 °C (Predicted)
Density 1.146±0.06 g/cm³ (Predicted)
pKa 8.34±0.10 (Predicted)

Table 2: Hypothetical Biological Activity of Synthesized Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Proliferation Assay (GI₅₀, µM) - HCT116
HYPO-001 EGFR150.25
HYPO-002 VEGFR2320.80
HYPO-003 SRC80.15
HYPO-004 ABL1250.65

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of a Hypothetical Pyrimidine-Based Kinase Inhibitor

Objective: To synthesize N-((4-((2-chloro-6-fluorobenzyl)(ethyl)amino)pyrimidin-2-yl)amino)benzamide (HYPO-001).

Materials:

  • 2,4-dichloropyrimidine

  • This compound

  • 2-aminobenzamide

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in NMP, add this compound (1.1 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture to 80°C and stir for 4 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield the intermediate, 4-chloro-N-(2-chloro-6-fluorobenzyl)-N-ethylpyrimidin-2-amine.

  • Step 2: Second Nucleophilic Aromatic Substitution.

    • To a solution of the intermediate from Step 1 (1.0 eq) in NMP, add 2-aminobenzamide (1.2 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture to 120°C and stir for 12 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and pour into water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain the final compound, HYPO-001.

Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical)

Objective: To determine the IC₅₀ of HYPO-001 against a target kinase (e.g., EGFR).

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • HYPO-001 (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of HYPO-001 in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's protocol.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Mandatory Visualizations (Hypothetical)

G cluster_0 Synthesis Workflow Start Start Reactant_A 2,4-dichloropyrimidine Start->Reactant_A Reactant_B 2-Chloro-N-ethyl-6- fluorobenzenemethanamine Start->Reactant_B Step_1 Nucleophilic Aromatic Substitution Reactant_A->Step_1 Reactant_B->Step_1 Intermediate 4-chloro-N-(2-chloro-6-fluorobenzyl) -N-ethylpyrimidin-2-amine Step_1->Intermediate Step_2 Nucleophilic Aromatic Substitution Intermediate->Step_2 Reactant_C 2-aminobenzamide Reactant_C->Step_2 Final_Product Hypothetical Kinase Inhibitor (HYPO-001) Step_2->Final_Product

Caption: Hypothetical synthesis workflow for a kinase inhibitor.

G cluster_1 Kinase Inhibition Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Hypothetical Inhibitor (HYPO-001) Inhibitor->Dimerization

Caption: Simplified signaling pathway showing kinase inhibition.

N-Alkylation of Primary Benzylamines: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the N-alkylation of primary benzylamines, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. The protocols outlined below offer robust methods for the selective introduction of alkyl groups onto the nitrogen atom of a primary benzylamine, yielding secondary amines.

Introduction

The N-alkylation of primary amines is a fundamental reaction in organic synthesis. Direct alkylation of primary amines with alkyl halides can often lead to over-alkylation, producing tertiary amines and quaternary ammonium salts as undesired byproducts.[1][2] To circumvent this, several methodologies have been developed to achieve selective mono-alkylation. This note will focus on two prevalent and effective methods: reductive amination and direct alkylation using alcohols via a "borrowing hydrogen" strategy.

Reductive amination involves the reaction of a primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[1][3][4] This method is highly versatile and avoids the issue of over-alkylation. The "borrowing hydrogen" or "hydrogen autotransfer" strategy utilizes alcohols as alkylating agents in the presence of a metal catalyst.[5][6][7] This approach is atom-economical, generating water as the only byproduct.

Comparative Data for N-Alkylation Methods

The following tables summarize quantitative data for different N-alkylation protocols, allowing for easy comparison of reaction conditions and yields.

Table 1: Reductive Amination of Benzylamines with Aldehydes

Benzylamine SubstrateAldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylamineBenzaldehydeNaBH(OAc)₃DichloroethaneRoom Temp1295[1]
Benzylamine4-MethoxybenzaldehydeNaBH₃CNMethanolRoom Temp892[1]
4-MethylbenzylaminePropanalNaBH₄ / p-TsOHDichloromethane0 to Room Temp688[4]
BenzylamineCyclohexanecarboxaldehydeBenzylamine-boraneTHFRoom Temp1285[3]
4-ChlorobenzylamineButyraldehydeNaBH₄ / TFETFERoom Temp0.591[8][9]

Note: TFE = 2,2,2-Trifluoroethanol; p-TsOH = p-Toluenesulfonic acid monohydrate; NaBH(OAc)₃ = Sodium triacetoxyborohydride; NaBH₃CN = Sodium cyanoborohydride.

Table 2: N-Alkylation of Benzylamines with Alcohols (Borrowing Hydrogen)

Benzylamine SubstrateAlcoholCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aniline1-OctanolRu-complextBuOKToluene7024>95[7]
4-MethoxyanilineBenzyl alcoholRu-complextBuOKToluene702485[7]
BenzylamineEthanolZn(II)-complex--1202492[6]
Benzylamine1-PropanolNi/Al₂O₃-SiO₂-t-Amyl alcohol18024-[10][11]
AnilineBenzyl alcoholPd/C-THF17024High[12]

Note: Data for benzylamine specifically with Ni catalyst was focused on amination of benzyl alcohol to primary benzylamine, but the system is relevant for overalkylation which is essentially N-alkylation.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol describes a general and efficient one-pot procedure for the N-alkylation of a primary benzylamine with an aldehyde using sodium borohydride in 2,2,2-trifluoroethanol (TFE).[8][9]

Materials:

  • Primary benzylamine (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Sodium borohydride (NaBH₄) (1.5 mmol)

  • 2,2,2-Trifluoroethanol (TFE) (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the primary benzylamine (1.0 mmol) and the aldehyde (1.2 mmol).

  • Dissolve the reactants in 2,2,2-trifluoroethanol (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.

  • Carefully add sodium borohydride (1.5 mmol) to the reaction mixture in portions over 5 minutes. An effervescence may be observed.

  • Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.[8]

  • Upon completion, quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure secondary amine.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key processes described in this application note.

G General Workflow for Reductive Amination cluster_reaction Reaction Steps cluster_product Product PrimaryAmine Primary Benzylamine ImineFormation Imine Formation PrimaryAmine->ImineFormation Carbonyl Aldehyde / Ketone Carbonyl->ImineFormation Reduction In situ Reduction ImineFormation->Reduction Imine Intermediate SecondaryAmine Secondary Amine Reduction->SecondaryAmine

Caption: Reductive Amination Workflow

G Catalytic Cycle for N-Alkylation via Borrowing Hydrogen cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_outputs Outputs Catalyst [M] Catalyst HydrideCatalyst [M]-H₂ Catalyst->HydrideCatalyst AldehydeFormation Aldehyde Formation Catalyst->AldehydeFormation AmineProduct Secondary Amine HydrideCatalyst->AmineProduct Reduction ImineFormation Imine Formation AldehydeFormation->ImineFormation Aldehyde ImineFormation->AmineProduct Imine Water Water ImineFormation->Water AmineProduct->Catalyst Regeneration FinalAmine Secondary Amine Product AmineProduct->FinalAmine Alcohol Alcohol Alcohol->Catalyst Dehydrogenation PrimaryAmine Primary Amine PrimaryAmine->ImineFormation

Caption: Borrowing Hydrogen Catalytic Cycle

References

Application Notes and Protocols: 2-Chloro-N-ethyl-6-fluorobenzenemethanamine as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine, a key intermediate in organic synthesis. The synthesis involves a two-step process: the formation of 2-chloro-6-fluorobenzaldehyde and its subsequent reductive amination.

Synthesis of 2-Chloro-6-fluorobenzaldehyde

The primary route for synthesizing 2-chloro-6-fluorobenzaldehyde is through the oxidation of 2-chloro-6-fluorotoluene. This process typically involves a side-chain chlorination followed by hydrolysis.[1]

Experimental Protocol: Synthesis of 2-chloro-6-fluorobenzaldehyde

Materials:

  • 2-chloro-6-fluorotoluene

  • Chlorine gas

  • Phosphorus trichloride (optional)[1]

  • Iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃)[1]

  • Water

  • Nitrogen gas

  • Alkali solution (e.g., sodium carbonate, sodium hydroxide)[1]

  • 500 mL four-necked glass reaction flask

  • Reflux condenser

  • Tail gas absorption device

  • Thermometer

  • Metal halide lamp

  • Gas chromatograph (GC)

  • Reduced pressure distillation apparatus

Procedure:

  • Side-Chain Chlorination:

    • Set up the 500 mL four-necked flask with the reflux condenser, tail gas absorption device, and thermometer.

    • Add 250g of 2-chloro-6-fluorotoluene and optionally 0.5 mL of phosphorus trichloride to the flask. The addition of phosphorus trichloride can improve product quality.

    • Heat the mixture to 180°C under irradiation from a metal halide lamp while introducing chlorine gas.

    • Monitor the reaction via GC until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.

    • Stop the chlorine flow and purge the flask with nitrogen to remove any remaining chlorine.

  • Hydrolysis:

    • To the resulting mixture, add 1g of an iron-based solid superacid catalyst.

    • At 150°C, slowly add 40g of water over 3 hours.

    • Maintain the temperature for an additional 4 hours, monitoring by GC to confirm the complete conversion of intermediates.

  • Work-up and Purification:

    • Cool the reaction mixture to 80-100°C.

    • Add an alkali solution to adjust the pH to ≥ 8.

    • Stir for 30 minutes, then transfer to a separatory funnel and allow the layers to separate.

    • Separate the organic phase, which contains the crude product.

    • Purify the crude 2-chloro-6-fluorobenzaldehyde by reduced pressure distillation.

Quantitative Data: Synthesis of 2-chloro-6-fluorobenzaldehyde
ParameterValueReference
Starting Material2-chloro-6-fluorotoluene[1]
ReagentsChlorine, Water, Iron-based solid superacid[1]
Reaction Temperature (Chlorination)180°C
Reaction Temperature (Hydrolysis)150°C
Final Product2-chloro-6-fluorobenzaldehyde[1]
Purity99.7%
Yield95%

Synthesis of this compound via Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds.[2] In this step, 2-chloro-6-fluorobenzaldehyde is reacted with ethylamine to form an imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1][3]

Experimental Protocol: Reductive Amination

Materials:

  • 2-chloro-6-fluorobenzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Reducing agent (e.g., Sodium Borohydride - NaBH₄)

  • Methanol or Ethanol

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-chloro-6-fluorobenzaldehyde (1 equivalent) in a suitable solvent like methanol or ethanol.

    • Add a solution of ethylamine (1.0-1.2 equivalents) to the aldehyde solution.

    • Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS to observe the formation of the imine.

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain a low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to decompose the excess borohydride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data: Reductive Amination (Representative)
ParameterValueReference
Starting Material2-chloro-6-fluorobenzaldehyde[1]
ReagentsEthylamine, Sodium Borohydride[1][4]
SolventMethanol or Ethanol[1]
Final ProductThis compound
Purity>96% (typical)[5]
YieldHigh (expected)

Note: The yield for this specific reaction is not explicitly documented in the provided search results, but reductive aminations of this type generally proceed in high yield.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-chloro-6-fluorobenzaldehyde cluster_1 Step 2: Reductive Amination A 2-chloro-6-fluorotoluene B Side-chain Chlorination (+ Cl2, UV light) A->B C Chlorinated Intermediates B->C D Hydrolysis (+ H2O, Catalyst) C->D E 2-chloro-6-fluorobenzaldehyde D->E F 2-chloro-6-fluorobenzaldehyde H Imine Formation F->H G Ethylamine G->H I Imine Intermediate H->I J Reduction (+ NaBH4) I->J K This compound J->K

Caption: Overall synthesis pathway from 2-chloro-6-fluorotoluene.

Experimental_Workflow cluster_step1 Synthesis of Aldehyde cluster_step2 Reductive Amination start1 Start: 2-chloro-6-fluorotoluene op1 Chlorination start1->op1 op2 Hydrolysis op1->op2 pur1 Distillation op2->pur1 prod1 Product: 2-chloro-6-fluorobenzaldehyde pur1->prod1 start2 Start: 2-chloro-6-fluorobenzaldehyde prod1->start2 Intermediate op3 Reaction with Ethylamine start2->op3 op4 Reduction with NaBH4 op3->op4 op5 Aqueous Work-up & Extraction op4->op5 pur2 Column Chromatography (optional) op5->pur2 prod2 Final Product: this compound pur2->prod2

Caption: Step-by-step experimental workflow for the synthesis.

References

Quantitative Analysis of Substituted Benzylamines: A Guide to Analytical Methods and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methodologies for the quantitative determination of substituted benzylamines, a class of compounds with significant applications in the pharmaceutical and chemical industries. Detailed application notes and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) are presented.

Introduction

Substituted benzylamines are a versatile class of organic compounds characterized by a benzyl group attached to an amino group, with various substituents on the aromatic ring or the nitrogen atom. Their diverse biological activities make them crucial intermediates and active pharmaceutical ingredients (APIs) in drug development. Accurate and precise quantification of these compounds is paramount for quality control, pharmacokinetic studies, and metabolic research. This guide offers a selection of validated analytical methods to aid researchers in this endeavor.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical technique hinges on factors such as the analyte's physicochemical properties, the sample matrix, required sensitivity, and the analytical throughput. The following tables summarize the quantitative performance of various methods for the analysis of different substituted benzylamines.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

AnalyteMethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Benzydamine HClRP-HPLC70 - 120 µg/mL98.25 - 102.8< 2.2 (Intra- & Inter-day)--[1]
Tolfenamic Acid & Benzyl AlcoholRP-HPLC400-600 µg/ml (TA) 160-240 µg/ml (BA)100 ±2%-2.1 µg/mL (TA) 0.86 µg/mL (BA)6.7 µg/mL (TA) 2.5 µg/mL (BA)[2]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

AnalyteMethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
AllylamineGC-FID6 - 148 µg/g93.9 - 99.1-2 µg/g6 µg/g[3]
Benzyl ChlorideHS-GC-MS0.05 - 5 µg/g95 - 105< 5-0.1 µg/g[4]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

AnalyteMethodLinearity RangeAccuracy (%RE)Precision (%RSD)Lower Limit of Quantitation (LLOQ)Reference
(5R)-hydroxytriptolide (derivatized with benzylamine)LC-MS/MS0.030 - 100 ng/mL< 11.7< 8.60.030 ng/mL[5]
Benzyl isothiocyanate metabolitesLC-MS/MS----[6]
Diethylcarbamazine, Albendazole & metabolitesLC-MS/MS---0.1 ng/mL[7]

Table 4: Capillary Electrophoresis (CE) Methods

AnalyteMethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
OxcarbazepineCZE5.0 - 100.0 µg/mL100.23 - 100.760.24 - 1.97 (Intra- & Inter-day)--[8]
ZonisamideCZE5.0 - 100.0 µg/mL99.37 - 99.560.11 - 1.19 (Intra- & Inter-day)--[8]
EdoxabanCZE25 - 125 µg/mL--3.26 µg/mL10.87 µg/mL[9]

Experimental Protocols

This section provides detailed methodologies for the quantification of substituted benzylamines using various analytical techniques.

Protocol 1: HPLC-UV Analysis of Benzydamine Hydrochloride and its Impurities[1]

This method is suitable for the quality control and purity testing of benzydamine hydrochloride in pharmaceutical formulations.

1. Chromatographic Conditions:

  • Column: C18, 5 µm particle size

  • Mobile Phase: A suitable mixture of acetonitrile, methanol, and ammonium carbonate buffer.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 218 nm

  • Injection Volume: 20 µL

  • Run Time: < 15 minutes

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of benzydamine hydrochloride and its impurities in the mobile phase. Prepare working standards by serial dilution to cover the linearity range.

  • Sample Solution: Dissolve the pharmaceutical formulation in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

3. Method Validation Parameters:

  • Linearity: Assessed over the range of 70 to 120 µg/mL for benzydamine HCl.

  • Accuracy: Determined by the recovery of spiked samples, with acceptable limits between 98.0% and 102.0%.

  • Precision: Evaluated at three different concentrations, with the relative standard deviation (%RSD) not exceeding 2.0%.

Protocol 2: GC-MS Analysis of Substituted N-Benzyl-4-bromo-2,5-dimethoxyphenethylamines

This protocol is adapted for the analysis of regioisomeric substituted benzylamines.

1. Chromatographic and Mass Spectrometric Conditions:

  • GC Column: Mid-polarity phase (e.g., 50% phenyl, 50% dimethylpolysiloxane)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Optimized for the separation of isomers.

  • MS Ionization: Electron Ionization (EI)

  • MS Analyzer: Quadrupole or Ion Trap

2. Sample Preparation:

  • Derivatization (if necessary): For compounds with poor chromatographic properties, derivatization with agents like trifluoroacetic anhydride (TFAA) can be employed to improve volatility and peak shape.

  • Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analytes from the sample matrix.

3. Data Analysis:

  • Quantification is typically performed using selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC) and comparing with a calibration curve.

Protocol 3: LC-MS/MS Bioanalytical Method for Substituted Benzylamines in Plasma[5][7]

This highly sensitive and selective method is ideal for pharmacokinetic studies.

1. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., Gemini 5 µm, 100 Å).[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.77 mM ammonium hydroxide, pH 10.0) and an organic solvent (e.g., acetonitrile).[5]

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

2. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Analyzer: Triple quadrupole (QqQ) mass spectrometer.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the analyte and an internal standard.

3. Sample Preparation:

  • Protein Precipitation: Addition of a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction: Extraction of the analytes from the plasma using an immiscible organic solvent (e.g., diethyl ether-dichloromethane).[5]

  • Solid-Phase Extraction (SPE): Use of a sorbent material to retain and elute the analytes of interest.

Protocol 4: Capillary Zone Electrophoresis (CZE) for the Determination of Substituted Benzylamines[8][9]

CZE offers a high-efficiency separation alternative to chromatography.

1. Electrophoretic Conditions:

  • Capillary: Fused silica capillary (e.g., 56 cm total length, 100 µm I.D.).

  • Background Electrolyte (BGE): A buffer solution optimized for the specific analyte (e.g., 50 mM borate buffer, pH 9.3, with an organic modifier like acetonitrile).

  • Applied Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength.

2. Sample and Standard Preparation:

  • Standard Solutions: Prepared by dissolving the reference standard in the BGE or a suitable solvent.

  • Sample Solutions: Pharmaceutical preparations are dissolved and diluted with the BGE.

3. Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, and robustness according to ICH guidelines.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis and metabolism of substituted benzylamines.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Quantification Sample Biological or Pharmaceutical Sample Extraction Extraction (LLE, SPE, PP) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization HPLC HPLC GC GC CE CE LCMS LC-MS/MS Detector Detection (UV, MS, FID) HPLC->Detector GC->Detector CE->Detector LCMS->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of substituted benzylamines.

metabolism_pathway Benzylamine Substituted Benzylamine (R-CH2-NH-R') Intermediate Imine Intermediate (R-CH=N-R') Benzylamine->Intermediate Monoamine Oxidase (MAO-A/MAO-B) Aldehyde Substituted Benzaldehyde (R-CHO) Intermediate->Aldehyde Hydrolysis Amine Amine (R'-NH2) Intermediate->Amine Hydrolysis

Caption: Metabolic pathway of substituted benzylamines via monoamine oxidase.[10][11][12]

logical_relationship Analyte Analyte Properties (Volatility, Polarity, pKa) Method Analytical Method Selection Analyte->Method Matrix Sample Matrix (Plasma, Urine, Formulation) Matrix->Method Sensitivity Required Sensitivity (ng/mL, µg/g) Sensitivity->Method Throughput Throughput (High/Low) Throughput->Method HPLC HPLC Method->HPLC GCMS GC-MS Method->GCMS LCMSMS LC-MS/MS Method->LCMSMS CE CE Method->CE

Caption: Factors influencing the selection of an analytical method.

References

Application Notes and Protocols for the Synthesis of Benzylamines via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen bonds. This process is widely employed in the pharmaceutical and chemical industries for the synthesis of a diverse range of amines, including the structurally important benzylamine moiety. This application note provides detailed protocols for the synthesis of benzylamines from carbonyl compounds (aldehydes and ketones) and an amine source, focusing on methods that are broadly applicable and utilize common laboratory reagents.

The reaction typically proceeds in a two-step sequence within a single pot: the initial formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[1][2] The choice of reducing agent is critical and dictates the reaction conditions and functional group tolerance. Commonly used reducing agents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN).[1][3] Catalytic hydrogenation over a metal catalyst is also a prevalent method.[4][5]

This document outlines protocols for both direct and indirect reductive amination procedures and includes a comparative summary of reaction conditions and yields for various substrates.

General Reaction Scheme

The overall transformation for the synthesis of a benzylamine via reductive amination can be depicted as follows:

Reductive_Amination_Scheme cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Carbonyl R1(C=O)R2 (Aldehyde or Ketone) Imine R1(C=NR3R4)R2 (Imine/Iminium Ion) Carbonyl->Imine + Amine - H2O Amine R3R4NH (Amine) Benzylamine R1CH(NR3R4)R2 (Benzylamine) Imine->Benzylamine + [H] (Reducing Agent)

Caption: General scheme of reductive amination.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol describes a general procedure for the reductive amination of aldehydes and ketones using the cost-effective and readily available reducing agent, sodium borohydride.[6][7] This method is often carried out as a one-pot reaction.[8]

Materials:

  • Aromatic aldehyde or ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Optional: Acetic Acid (catalytic amount)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv).

  • Dissolve the reactants in a suitable solvent such as methanol or ethanol.

  • If the amine is used as a hydrochloride salt, a base such as triethylamine (1.1 equiv) should be added to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-16 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude benzylamine product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a milder and more selective reducing agent compared to sodium borohydride, making it particularly suitable for the reductive amination of aldehydes and ketones, especially with acid-sensitive functional groups.[9][10]

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Optional: Acetic Acid (1.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in an anhydrous solvent such as DCM or DCE.

  • If desired, add acetic acid (1.1 equiv) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 20-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Stir vigorously until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various benzylamines via reductive amination.

EntryCarbonyl CompoundAmineReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeAnilineNaBH₄ / Wet CBSASolvent-freeRT0.595[7]
2BenzaldehydeBenzylamineNaBH₄ / Aquivion-FeCPME/MeOH403.591-98[11]
34-MethoxybenzaldehydeAmmoniaNaBH₄MethanolRT2484[12]
4m-AnisaldehydeDimethylamine HClNaBH(OAc)₃THFRT177
5CyclohexanoneBenzylamineH₂ / Au/TiO₂Toluene100472[13]
6BenzaldehydeAmmoniaH₂ / Pd/CMethanol25--[14]
7BenzaldehydePrimary AminePd-C / Chloroform---High[5]

Workflow and Logic Diagram

The following diagram illustrates the typical experimental workflow for a one-pot reductive amination procedure.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Carbonyl and Amine in Solvent imine_formation Stir for Imine/ Iminium Formation (Monitor by TLC/GC-MS) start->imine_formation add_reducing_agent Add Reducing Agent (e.g., NaBH₄ or NaBH(OAc)₃) imine_formation->add_reducing_agent reduction Stir until Reaction is Complete (Monitor by TLC/GC-MS) add_reducing_agent->reduction quench Quench Reaction reduction->quench extract Aqueous Work-up and Extraction quench->extract dry_concentrate Dry Organic Layer and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Characterize Final Product purify->product

Caption: Experimental workflow for reductive amination.

References

Application Notes and Protocols for Enzyme Inhibition Studies Using 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine as an enzyme inhibitor. Due to the limited specific data on this compound's biological activity, this document outlines a generalized yet detailed approach to its characterization as a potential enzyme inhibitor. The protocols provided are adaptable for a range of enzyme targets.

Introduction

This compound is a substituted benzylamine. The benzylamine scaffold is present in numerous compounds known to exhibit a wide range of biological activities, including enzyme inhibition. Structurally related molecules have shown inhibitory effects on enzymes such as monoamine oxidase, acetylcholinesterase, and various kinases. Therefore, it is hypothesized that this compound may also act as an enzyme inhibitor, making it a compound of interest for drug discovery and development.

These notes will guide researchers through the necessary steps to:

  • Determine the inhibitory potential of the compound against a chosen enzyme.

  • Quantify its potency through IC50 and Kᵢ value determination.

  • Elucidate the mechanism of inhibition.

Data Presentation

Effective data management and presentation are crucial for the clear interpretation and communication of research findings. All quantitative data from the enzyme inhibition assays should be meticulously recorded and summarized in structured tables for straightforward comparison and analysis.

Table 1: Hypothetical IC50 Values for this compound Against Various Enzymes

Enzyme TargetSubstrate Concentration (µM)IC50 (µM)Hill Slope
Monoamine Oxidase A (MAO-A)1005.21.1
Monoamine Oxidase B (MAO-B)10015.80.9
Acetylcholinesterase (AChE)50> 100-
Tyrosine Kinase (Example: Src)102.71.0

Table 2: Hypothetical Kinetic Parameters for Inhibition of a Target Enzyme

Inhibitor Concentration (µM)Apparent Kₘ (µM)Apparent Vₘₐₓ (µmol/min)
0 (Control)10.5100
225.398
558.1101
10115.299

Table 3: Hypothetical Kᵢ Determination for a Competitive Inhibition Mechanism

MethodKᵢ (µM)
Cheng-Prusoff Equation1.9
Dixon Plot2.1
Lineweaver-Burk Plot2.0

Experimental Protocols

The following are detailed protocols for the key experiments required to characterize the enzyme inhibitory activity of this compound.

Protocol 1: Determination of IC50 Value

This protocol outlines the steps to determine the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Materials:

  • Target Enzyme

  • Substrate for the target enzyme

  • Assay Buffer (specific to the enzyme)

  • This compound (stock solution in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer. A common approach is to use serial dilutions to cover a wide concentration range (e.g., from 100 µM to 0.01 µM).

  • In a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and the various concentrations of the inhibitor.

  • Include control wells containing the enzyme and buffer but no inhibitor (100% activity) and wells with buffer and inhibitor but no enzyme (background control).

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate. The substrate concentration should ideally be at or near its Kₘ value.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths over a set period using a microplate reader.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol 2: Determination of the Mechanism of Inhibition and Kᵢ Value

This protocol is designed to elucidate how the inhibitor interacts with the enzyme and to determine the inhibition constant (Kᵢ).

Materials:

  • Same as Protocol 1.

Procedure:

  • Perform a series of enzyme activity assays as described in Protocol 1.

  • For these assays, vary the concentration of both the substrate and the inhibitor. A typical experimental design involves several fixed concentrations of the inhibitor, while the substrate concentration is varied over a wide range (e.g., 0.5 to 10 times the Kₘ value).

  • Determine the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as the Lineweaver-Burk plot (double reciprocal plot) or the Dixon plot.

    • Lineweaver-Burk Plot (1/V₀ vs. 1/[S]):

      • Competitive Inhibition: Lines will intersect on the y-axis.

      • Non-competitive Inhibition: Lines will intersect on the x-axis.

      • Uncompetitive Inhibition: Lines will be parallel.

    • Dixon Plot (1/V₀ vs. [I]): This plot can also help determine the inhibition type and the Kᵢ value.

  • Calculate the Kᵢ value from the data. For competitive inhibition, the Kᵢ can be determined from the x-intercept of the secondary plot of the slopes from the Lineweaver-Burk plot versus the inhibitor concentration. Alternatively, the Cheng-Prusoff equation can be used to estimate Kᵢ from the IC50 value if the inhibition is competitive and the substrate concentration and Kₘ are known.[2]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generic signaling pathway where an enzyme, which is a potential target for this compound, plays a crucial role.

G cluster_0 Upstream Signaling cluster_1 Target Enzyme Cascade cluster_2 Downstream Effects Signal Signal Receptor Receptor Signal->Receptor Binds Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Target_Enzyme Target Enzyme Kinase_1->Target_Enzyme Phosphorylates/ Activates Product Product Target_Enzyme->Product Catalyzes Substrate Substrate Substrate->Target_Enzyme Cellular_Response Cellular_Response Product->Cellular_Response Initiates Inhibitor 2-Chloro-N-ethyl-6- fluorobenzenemethanamine Inhibitor->Target_Enzyme Inhibits

Caption: Generic signaling pathway illustrating enzyme inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing an enzyme inhibitor.

G Start Start: Hypothesis Compound may be an inhibitor Assay_Dev Enzyme Assay Development and Optimization Start->Assay_Dev IC50_Det IC50 Determination (Protocol 1) Assay_Dev->IC50_Det Data_Analysis_1 Dose-Response Curve Fitting IC50_Det->Data_Analysis_1 Potent Is inhibition potent? Data_Analysis_1->Potent Stop Stop: Low Potency Potent->Stop No Mechanism_Study Mechanism of Inhibition Study (Protocol 2) Potent->Mechanism_Study Yes Data_Analysis_2 Kinetic Data Analysis (e.g., Lineweaver-Burk Plot) Mechanism_Study->Data_Analysis_2 Determine_Ki Determine Ki Value Data_Analysis_2->Determine_Ki Characterization Complete Inhibitor Characterization Determine_Ki->Characterization

Caption: Workflow for enzyme inhibitor characterization.

Logical Relationship Diagram

This diagram illustrates the relationship between different kinetic parameters in enzyme inhibition studies.

G Enzyme Enzyme Enzyme_Substrate Enzyme-Substrate Complex (ES) Enzyme->Enzyme_Substrate + Substrate (Kₘ) Enzyme_Inhibitor Enzyme-Inhibitor Complex (EI) Enzyme->Enzyme_Inhibitor + Inhibitor (Kᵢ) Substrate Substrate Inhibitor 2-Chloro-N-ethyl-6- fluorobenzenemethanamine Enzyme_Substrate->Enzyme Product Product Enzyme_Substrate->Product -> E + Product (kcat) Enzyme_Inhibitor->Enzyme

Caption: Relationship of kinetic parameters in competitive inhibition.

References

Application Note: Derivatization of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine for Enhanced GC-MS Analysis in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-N-ethyl-6-fluorobenzenemethanamine is a secondary amine of interest in pharmaceutical research as a potential therapeutic agent or a significant metabolite. Accurate quantification in biological matrices such as plasma is critical for pharmacokinetic and toxicokinetic studies. Due to its polarity, direct analysis by gas chromatography (GC) can result in poor peak shape and low sensitivity. This application note details a robust protocol for the derivatization of this compound using trifluoroacetic anhydride (TFAA). This acylation reaction converts the secondary amine into a more volatile and thermally stable trifluoroacetyl derivative, making it highly suitable for sensitive and selective quantification by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]

Principle of Derivatization

The derivatization process involves the acylation of the secondary amine group of the analyte with trifluoroacetic anhydride (TFAA). The reaction, typically carried out in an anhydrous organic solvent, replaces the active hydrogen on the nitrogen atom with a trifluoroacetyl group. This modification significantly increases the volatility and thermal stability of the analyte while reducing its polarity, leading to improved chromatographic performance (i.e., sharper peaks and reduced tailing) on common non-polar GC columns.[1][4] The resulting derivative also has a distinct mass spectrum with characteristic fragment ions, which enhances the selectivity and sensitivity of mass spectrometric detection.

Experimental Protocols

1. Materials and Reagents

  • Analyte: this compound

  • Internal Standard (IS): N-ethyl-N-phenylbenzylamine (or a stable isotope-labeled version of the analyte)

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA)

  • Solvents: Ethyl acetate (GC grade), Hexane (GC grade), Acetonitrile (HPLC grade), Pyridine (anhydrous)

  • Extraction Buffers: 0.1 M Sodium carbonate buffer (pH 10)

  • Reagents: Anhydrous sodium sulfate, Ultrapure water

  • Equipment: GC-MS system, vortex mixer, centrifuge, nitrogen evaporator, autosampler vials with inserts, micropipettes.

2. Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is designed for the extraction of the analyte from a 200 µL plasma sample.

  • Sample Aliquoting: Pipette 200 µL of thawed human plasma into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 1 µg/mL in methanol) to all samples except for the blank matrix.

  • Alkalinization: Add 200 µL of 0.1 M sodium carbonate buffer (pH 10) to each tube and vortex for 10 seconds to mix. This ensures the analyte is in its free base form for efficient extraction.

  • Extraction: Add 1 mL of ethyl acetate to each tube. Cap the tubes and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tubes at 4000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Avoid disturbing the protein interface.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.

3. Derivatization Protocol

  • Reconstitution: Reconstitute the dried extract from the LLE step in 50 µL of ethyl acetate containing 2% (v/v) pyridine (catalyst).

  • Reagent Addition: Add 25 µL of trifluoroacetic anhydride (TFAA) to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Evaporation: After the reaction is complete, cool the vial to room temperature and evaporate the contents to dryness under a gentle stream of nitrogen. This removes excess derivatizing reagent and solvent.

  • Final Reconstitution: Reconstitute the final dried residue in 100 µL of hexane for GC-MS analysis. Transfer the solution to a GC vial with an insert.

4. GC-MS Analysis Conditions

  • System: Agilent 7890B GC with 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion (Analyte Derivative): m/z [Hypothetical value, e.g., 254]

    • Qualifier Ion (Analyte Derivative): m/z [Hypothetical value, e.g., 282]

    • Quantifier Ion (IS Derivative): m/z [Hypothetical value, e.g., 208]

Data Presentation

The following tables summarize the hypothetical performance characteristics of the analytical method following the described derivatization protocol.

Table 1: Calibration Curve and Sensitivity

Parameter Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

| Weighting Factor | 1/x |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
Low QC 3 5.8 +3.1 7.2 +4.5
Mid QC 50 4.2 +1.5 5.9 +2.8

| High QC | 800 | 3.5 | -2.0 | 4.8 | -1.3 |

Table 3: Extraction Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Extraction Recovery (%) Matrix Effect (%)
Low QC 3 88.5 96.2

| High QC | 800 | 91.2 | 98.1 |

Visualizations

The following diagrams illustrate the key processes described in this application note.

DerivatizationReaction cluster_reactants Reactants cluster_products Products Analyte 2-Chloro-N-ethyl-6- fluorobenzenemethanamine Product N-(2-Chloro-6-fluorobenzyl)-N-ethyl-2,2,2- trifluoroacetamide (Derivative) Analyte->Product + TFAA Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Product Byproduct Trifluoroacetic Acid

Caption: Chemical reaction scheme for the acylation of the analyte with TFAA.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma 1. Plasma Sample (200 µL) Spike 2. Spike Internal Standard Plasma->Spike Alkalinize 3. Add Buffer (pH 10) Spike->Alkalinize Extract 4. Liquid-Liquid Extraction (Ethyl Acetate) Alkalinize->Extract Dry 5. Evaporate to Dryness Extract->Dry Reconstitute1 6. Reconstitute in Solvent Dry->Reconstitute1 Transfer Residue AddTFAA 7. Add TFAA Reagent Reconstitute1->AddTFAA React 8. Heat at 60°C AddTFAA->React Dry2 9. Evaporate to Dryness React->Dry2 Reconstitute2 10. Reconstitute in Hexane Dry2->Reconstitute2 Transfer Residue Inject 11. Inject into GC-MS Reconstitute2->Inject Data 12. Data Acquisition & Analysis Inject->Data

Caption: Step-by-step workflow for sample preparation, derivatization, and analysis.

References

Application Note: HPLC Method Development for the Analysis of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine. The protocol outlines column and mobile phase selection, optimization of chromatographic parameters, and a comprehensive validation strategy. Additionally, a chiral separation method is proposed to resolve the enantiomers of the target compound. This application note serves as a comprehensive guide for establishing a reliable analytical method suitable for quality control and stability studies.

Introduction

This compound is a substituted benzylamine derivative with potential applications in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for ensuring the quality, purity, and stability of this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this analyte. This application note provides a detailed protocol for the development and validation of an HPLC method for this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for initial method development, particularly for selecting the appropriate column and mobile phase.

PropertyValueSource
Molecular FormulaC₉H₁₁ClFN[1]
Molecular Weight187.64 g/mol [1]
Predicted pKa8.34 ± 0.10Publicly available chemical databases
AppearanceNot specified-
UV Absorption (λmax)Predicted ~260-270 nmBased on structurally similar chloro- and fluoro-substituted aromatic compounds.[2]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (reagent grade)

  • Ammonium acetate (reagent grade)

  • Trifluoroacetic acid (TFA) (reagent grade)

  • Diethylamine (DEA) (reagent grade)

Instrumentation

An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector is required.

Chromatographic Conditions Development (Achiral Analysis)

3.1. Column Selection:

Based on the non-polar nature of the analyte, a reversed-phase column is the primary choice. Initial screening should be performed on columns with different stationary phases to evaluate selectivity.

  • Primary Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)

  • Alternative Columns for Screening: C8, Phenyl-Hexyl

3.2. Mobile Phase Selection and Optimization:

Due to the basic nature of the amine functional group (predicted pKa ~8.34), a mobile phase with a controlled pH is necessary to ensure good peak shape and consistent retention.

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium acetate buffer (pH adjusted to 3.5 with formic acid).

  • Mobile Phase B: Acetonitrile or Methanol.

An initial gradient elution is recommended for method development to determine the approximate elution strength required. A typical starting gradient could be 10-90% B over 20 minutes. The gradient will be optimized to achieve a suitable retention time and separation from any impurities.

3.3. Detection Wavelength:

Based on the UV spectra of structurally similar compounds, a preliminary detection wavelength of 265 nm is recommended. A PDA detector should be used during method development to record the full UV spectrum of the analyte peak and select the optimal wavelength for quantification.

3.4. Flow Rate and Column Temperature:

A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column. The column temperature should be controlled, typically starting at 30 °C, to ensure reproducible retention times.

Forced Degradation Studies (Stability-Indicating Method)

To develop a stability-indicating method, forced degradation studies must be performed to generate potential degradation products and demonstrate the method's ability to separate them from the intact analyte.[3]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days (solid state and in solution).

Samples from these studies should be analyzed using the developed HPLC method to assess for the presence of degradation products.

Method Validation

The optimized HPLC method must be validated according to ICH Q2(R1) guidelines. The validation parameters are summarized in Table 2.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from blanks, placebo, and degradation products. Peak purity analysis should be performed.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Range The specified range over which the method is linear, accurate, and precise.
Accuracy Recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 2.0% on different days, with different analysts and/or equipment.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. RSD at this concentration should be acceptable.
Robustness The method's performance should not be significantly affected by small, deliberate variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Chiral Separation Method Development

Since this compound possesses a chiral center, a chiral HPLC method is necessary for the separation and quantification of its enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.

  • Chiral Stationary Phase:

    • Cellulose-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H)

    • Amylose-based CSP (e.g., Chiralpak AS-H)

  • Mobile Phase:

    • Normal Phase: n-Hexane/Isopropanol with a basic additive (e.g., 0.1% DEA).

    • Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate).

  • Detection: UV at 265 nm.

Screening of different CSPs and mobile phase compositions is required to achieve baseline separation of the enantiomers.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the method development and validation experiments.

Table 3: System Suitability Results (Achiral Method)

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20008500
RSD of Peak Area (n=6)≤ 2.0%0.8%
RSD of Retention Time (n=6)≤ 1.0%0.3%

Table 4: Linearity Data (Achiral Method)

Concentration (µg/mL)Peak Area
50450123
75675432
100900876
1251125654
1501350987
Correlation Coefficient (r²) ≥ 0.999

Table 5: Accuracy and Precision Data (Achiral Method)

Concentration LevelAccuracy (% Recovery)Precision (RSD %)
80%99.51.1
100%100.20.9
120%101.11.3

Table 6: Chiral Separation Results

ParameterResult
Chiral Stationary PhaseChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 1.5

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile physchem Assess Physicochemical Properties (pKa, logP, UV spectrum) start->physchem achiral_dev Achiral Method Development physchem->achiral_dev chiral_dev Chiral Method Development physchem->chiral_dev column_select Column Screening (C18, C8, Phenyl) achiral_dev->column_select mobile_phase_opt Mobile Phase Optimization (pH, Organic Modifier, Gradient) column_select->mobile_phase_opt detection_opt Detection Parameter Optimization (Wavelength) mobile_phase_opt->detection_opt forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) detection_opt->forced_degradation specificity Demonstrate Specificity & Peak Purity forced_degradation->specificity validation Method Validation (ICH Q2) specificity->validation end End: Final Analytical Method validation->end csp_screen CSP Screening (Cellulose, Amylose) chiral_dev->csp_screen chiral_mobile_phase Mobile Phase Optimization (NP, RP, Additives) csp_screen->chiral_mobile_phase chiral_validation Chiral Method Validation chiral_mobile_phase->chiral_validation chiral_validation->end

References

Application Notes and Protocols for the Storage of N-Ethyl-2-chloro-6-fluorobenzylamine Under Inert Gas

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

N-Ethyl-2-chloro-6-fluorobenzylamine is a chemical intermediate that may be sensitive to atmospheric conditions. Proper storage is crucial to maintain its purity, stability, and reactivity for use in research and drug development. These application notes provide detailed protocols for the safe and effective storage of N-Ethyl-2-chloro-6-fluorobenzylamine under an inert atmosphere to prevent degradation.

2. Summary of Storage Conditions

To ensure the long-term stability of N-Ethyl-2-chloro-6-fluorobenzylamine, it is recommended to store it under specific conditions as summarized in the table below.

ParameterRecommended ConditionSource
Temperature 2–8 °C[1][2]
Atmosphere Inert gas (Nitrogen or Argon)[1][2]
Container Tightly closed container[3][4][5][6][7][8][9][10]
Environment Dry, well-ventilated place[3][4][5][6][9][10]
Hazards to Avoid Heat, sparks, open flames, and incompatible materials.[3][4][5]

3. Experimental Protocols

The following protocols outline the detailed procedures for receiving, preparing, and storing N-Ethyl-2-chloro-6-fluorobenzylamine under an inert gas atmosphere.

3.1. Materials and Equipment

  • N-Ethyl-2-chloro-6-fluorobenzylamine in its original container

  • A source of high-purity inert gas (Nitrogen or Argon) with a regulator and tubing

  • Schlenk line or a glove box (optional, for highly sensitive applications)

  • Appropriate size amber glass vial or flask with a septum-sealed cap or a ground glass stopper

  • Parafilm or sealing tape

  • Syringes and needles for gas purging

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

3.2. Protocol for Inert Gas Blanketing

This protocol describes the standard procedure for replacing the atmosphere in the storage container with an inert gas.

  • Preparation: Work in a well-ventilated fume hood. Ensure all glassware is clean and dry.

  • Container Transfer (if necessary): If the original container is not suitable for long-term storage under inert gas, carefully transfer the N-Ethyl-2-chloro-6-fluorobenzylamine to a clean, dry amber glass vial with a septum-sealed cap.

  • Inert Gas Purge:

    • Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the level of the chemical.

    • Insert a second, shorter needle to act as a vent for the displaced air.

    • Gently flush the headspace of the vial with the inert gas for 2-5 minutes. The flow rate should be gentle to avoid splashing the material.

    • Remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of the inert gas.

  • Sealing: Wrap the cap and neck of the vial with Parafilm or appropriate sealing tape to ensure an airtight seal.

  • Labeling and Storage: Clearly label the container with the chemical name, date of storage, and a note indicating it is stored under an inert atmosphere. Place the sealed container in a refrigerator at 2–8 °C.

4. Visualization of the Storage Workflow

The following diagram illustrates the logical workflow for the proper storage of N-Ethyl-2-chloro-6-fluorobenzylamine.

StorageWorkflow Workflow for Storing N-Ethyl-2-chloro-6-fluorobenzylamine A Receive Compound B Inspect Container for Damage A->B C Prepare Inert Gas Setup B->C D Transfer to Suitable Vial (if needed) C->D E Purge with Inert Gas (N2 or Ar) D->E F Seal Vial Tightly E->F G Wrap Seal with Parafilm F->G H Label Clearly G->H I Store at 2-8 °C H->I J Log in Inventory I->J

Caption: Logical workflow for the proper storage of N-Ethyl-2-chloro-6-fluorobenzylamine.

5. Safety Precautions

  • Always handle N-Ethyl-2-chloro-6-fluorobenzylamine in a well-ventilated chemical fume hood.[3]

  • Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[3]

  • Avoid inhalation of vapors and contact with skin and eyes.[3]

  • Keep the compound away from heat, sparks, and open flames as it is a combustible liquid.[4][5]

  • In case of accidental exposure, refer to the Safety Data Sheet (SDS) for first-aid measures.

6. Stability and Incompatibility

N-Ethyl-2-chloro-6-fluorobenzylamine is stable under the recommended storage conditions.[3] Avoid contact with strong oxidizing agents. The compound may be sensitive to moisture and air, which necessitates storage under an inert atmosphere. Benzylamine, a related compound, is known to be sensitive to air and light.[11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Disubstituted Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-disubstituted benzylamines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when synthesizing 2,6-disubstituted benzylamines via reductive amination?

A1: Low yields in the reductive amination of 2,6-disubstituted carbonyls are often due to steric hindrance. The bulky substituents at the 2 and 6 positions impede the initial formation of the imine or iminium ion intermediate, which is a critical step. Furthermore, these bulky groups can also hinder the approach of the hydride reagent to the iminium carbon, slowing down the reduction step.[1] To overcome this, consider optimizing your choice of reducing agent and reaction conditions.

Q2: What is the best type of reducing agent for sterically hindered substrates?

A2: For sterically hindered aldehydes and ketones, a mild and selective reducing agent is preferable. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice.[1] It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde or ketone, thus minimizing alcohol byproduct formation.[2] Its tolerance for mildly acidic conditions (pH 4-7) is also beneficial for promoting the formation of the iminium ion intermediate.[2][3] For particularly challenging substrates, a combination of a Lewis acid like ZnCl₂ with sodium cyanobohydride (NaBH₃CN) can also improve yields.[4][5]

Q3: I'm observing a significant amount of the corresponding 2,6-disubstituted benzyl alcohol as a byproduct. How can I prevent this?

A3: The formation of benzyl alcohol indicates that the reducing agent is reducing the starting aldehyde before it can form an imine with the amine. This is common when using stronger, less selective reducing agents like sodium borohydride (NaBH₄).[5] To mitigate this, you can:

  • Switch to a milder reducing agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the carbonyl group.[2]

  • Employ a two-step procedure: First, allow the imine to form completely by stirring the aldehyde and amine together, often with a dehydrating agent. Only then, add the reducing agent (like NaBH₄) to the reaction mixture.[1][5]

Q4: Are there alternative synthetic routes if reductive amination fails for my highly substituted substrate?

A4: Yes, several alternative routes can be effective:

  • Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide with a 2,6-disubstituted benzyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[6] This method is excellent for producing pure primary amines without contamination from secondary or tertiary amine byproducts.[7]

  • Reduction of a Nitrile: The corresponding 2,6-disubstituted benzonitrile can be reduced to the benzylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8]

  • Addition of Organometallics to Imines: For secondary or tertiary amines, the addition of Grignard or organolithium reagents to a pre-formed imine can be a powerful strategy. The use of additives like ZnCl₂ can minimize side reactions.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your synthesis.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Steric Hindrance: Bulky 2,6-substituents are preventing imine formation. 2. Incorrect pH: The reaction medium is too acidic (protonating the amine) or too basic (preventing iminium ion formation).[3] 3. Ineffective Reducing Agent: The chosen hydride reagent is too bulky or not reactive enough for the substrate.1. Increase reaction time and/or temperature. Consider using a Lewis acid catalyst (e.g., Ti(iPrO)₄, ZnCl₂) to promote imine formation.[5] 2. Adjust the pH to a mildly acidic range of 4-7, often by adding a small amount of acetic acid.[2][3] 3. Switch to a different reducing agent. If using NaBH(OAc)₃, consider NaBH₃CN with a Lewis acid. For nitrile reductions, ensure your LiAlH₄ is fresh and active.
Multiple Products/Side Reactions 1. Over-alkylation: Formation of secondary or tertiary amines when a primary amine is desired. 2. Aldehyde Reduction: The starting aldehyde is being reduced to an alcohol.[2] 3. Disproportionation: The intermediate imine undergoes disproportionation, especially in catalytic hydrogenation.[10]1. Use the Gabriel synthesis for primary amines.[7] In reductive amination, use a stepwise approach where the imine is formed first before adding the reducing agent.[1] 2. Use a milder, more selective reducing agent like NaBH(OAc)₃.[2] 3. Optimize catalyst loading and hydrogen pressure. Consider a stoichiometric chemical reducing agent instead of catalytic hydrogenation.
Difficulty in Product Purification 1. Similar Polarity: The product amine has a similar polarity to the starting amine or aldehyde, causing co-elution during chromatography. 2. Emulsion During Work-up: Formation of a stable emulsion during aqueous extraction.[1]1. Use an acid-base extraction. Extract the basic product amine into an acidic aqueous layer, wash away neutral/acidic impurities with an organic solvent, then basify the aqueous layer and re-extract the pure amine.[1] 2. Add brine (saturated NaCl solution) to the aqueous layer to break up the emulsion.[1]

Comparative Yield Data

The choice of methodology can significantly impact the yield of 2,6-disubstituted benzylamines. The following table summarizes reported yields for different synthetic strategies.

Target Compound Starting Materials Method Key Reagents Yield (%) Reference
N,N-DimethylbenzylamineBenzyl chloride, DimethylamineNucleophilic Substitution-76.1[11]
BenzylamineN-BenzylphthalimideGabriel Synthesis (Hydrazinolysis)Hydrazine hydrate60-70[7]
BenzylamineBenzyl Bromide, Phthalimide derivativeModified Gabriel SynthesisKOH, Microwave89-93[12]
2,6-Dimethylbenzylamine2,6-DimethylbenzonitrileNitrile ReductionLiAlH₄- (Stated as a viable step in a multi-step synthesis)[8]
Various Secondary AminesBenzaldehyde, AnilinesReductive AminationIron Catalyst, TriethylsilaneUp to 98[13]
N-Benzyl-1-phenylethylamineBenzaldehyde, (R)-1-phenylethylamineReductive AminationH₂, Pd/C- (Described as a high-yield process)[14]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (General Procedure)

This protocol is adapted for sterically hindered substrates where minimizing side reactions is crucial.

  • Imine Formation: In a round-bottom flask, dissolve the 2,6-disubstituted benzaldehyde (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5]

  • Acid Catalyst (Optional): Add acetic acid (1.1 eq.) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion.[1]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This can take anywhere from 4 to 24 hours depending on the substrate.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Gabriel Synthesis of Primary 2,6-Disubstituted Benzylamines

This protocol provides a reliable method for accessing primary amines, avoiding over-alkylation.

  • N-Alkylation: Combine potassium phthalimide (1.1 eq.) and the 2,6-disubstituted benzyl halide (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] Heat the mixture (e.g., to 80-100 °C) and stir for several hours until TLC analysis indicates consumption of the benzyl halide.

  • Isolation of Phthalimide: After cooling, pour the reaction mixture into water to precipitate the N-(2,6-disubstituted benzyl)phthalimide. Collect the solid by filtration and wash with water.

  • Hydrazinolysis (Ing-Manske procedure): Suspend the dried N-alkylated phthalimide in ethanol or methanol. Add hydrazine hydrate (1.5 - 2.0 eq.) and reflux the mixture for 1-3 hours.[6][7] A thick precipitate of phthalhydrazide will form.[6]

  • Product Isolation: Cool the mixture to room temperature. Acidify with dilute HCl to protonate the product amine. Filter off the phthalhydrazide precipitate.

  • Extraction: Make the filtrate basic with an aqueous NaOH or KOH solution. Extract the liberated primary amine with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure. The resulting amine can be further purified by distillation or chromatography if necessary.

Visual Guides

The following diagrams illustrate key workflows and decision-making processes in the synthesis of 2,6-disubstituted benzylamines.

G cluster_0 Synthesis Phase cluster_1 Work-up & Purification Phase Start Starting Materials (2,6-Disubstituted Carbonyl + Amine) Step1 Step 1: Imine/Iminium Ion Formation (Solvent, optional Acid Catalyst) Start->Step1 Step2 Step 2: Reduction (Add Reducing Agent, e.g., NaBH(OAc)₃) Step1->Step2 Step3 Quench Reaction (e.g., aq. NaHCO₃) Step2->Step3 Step4 Aqueous Work-up (Extraction with Organic Solvent) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 Product Final Product (2,6-Disubstituted Benzylamine) Step5->Product

General workflow for one-pot reductive amination.

G cluster_check Initial Analysis cluster_solution Potential Solutions Start Problem: Low Yield Check_SM Are Starting Materials Pure? Start->Check_SM Check_Crude Analyze Crude Reaction Mixture (TLC/LCMS) Start->Check_Crude Sol_SM Purify/Dry Starting Materials & Solvents Check_SM->Sol_SM No Q_Incomplete Incomplete Conversion? Check_Crude->Q_Incomplete Incomplete Conversion Q_Side_Product Side Products Present? Check_Crude->Q_Side_Product Side Products Observed Sol_Incomplete Increase Reaction Time/Temp Change Reducing Agent Sol_Side_Product Use Milder Reducing Agent (NaBH(OAc)₃) Employ 2-Step Protocol Change Synthetic Route (e.g., Gabriel) Q_Incomplete->Sol_Incomplete Yes Q_Side_Product->Sol_Side_Product Yes

Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Synthesis of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzylamines.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing substituted benzylamines, and what are their main advantages and disadvantages?

A1: The most common methods for synthesizing substituted benzylamines are Reductive Amination, the Gabriel Synthesis, and direct Nucleophilic Substitution.

  • Reductive Amination: This method involves the reaction of a substituted benzaldehyde or ketone with an amine in the presence of a reducing agent. It is a versatile and widely used method for preparing primary, secondary, and tertiary amines.[1][2][3] A key advantage is the ability to perform it as a one-pot reaction.[4] However, challenges include over-alkylation leading to mixtures of products and the potential for the reducing agent to reduce the starting carbonyl compound.[3]

  • Gabriel Synthesis: This classic method is renowned for producing pure primary amines with minimal risk of over-alkylation.[5][6] It involves the N-alkylation of potassium phthalimide with a substituted benzyl halide, followed by hydrazinolysis or hydrolysis to release the primary amine.[5][6][7] Disadvantages include the use of harsh conditions for hydrolysis and the fact that it is generally not suitable for preparing secondary or tertiary amines or for use with secondary alkyl halides.[5][8]

  • Nucleophilic Substitution: This involves the direct reaction of a substituted benzyl halide with an amine. While seemingly straightforward, this method often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to the product amine being more nucleophilic than the starting amine.[9] Controlling the reaction to obtain a single product can be challenging.

Q2: How can I minimize the over-alkylation of my primary benzylamine product to a secondary or tertiary amine?

A2: Over-alkylation is a common problem, particularly in direct nucleophilic substitution and reductive amination. Here are some strategies to minimize it:

  • Use a Large Excess of the Amine: In direct alkylation, using a significant excess of the starting amine can statistically favor the mono-alkylation product.

  • Gabriel Synthesis: This method is specifically designed to avoid over-alkylation by using a protected form of the amine.[5][6]

  • Stepwise Reductive Amination: For reductive amination, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can suppress tertiary amine formation.[10]

  • Non-Acidic Conditions for Reductive Amination: The formation of tertiary amines can be suppressed by running the reductive amination under non-acidic conditions.

Q3: What are the common side reactions I should be aware of during benzylamine synthesis?

A3: Besides over-alkylation, other common side reactions include:

  • Reduction of the Carbonyl Starting Material: In reductive amination, the reducing agent can reduce the starting aldehyde or ketone to an alcohol, especially if a non-selective reducing agent like sodium borohydride is used without careful control of reaction conditions.[4]

  • Hydrolysis of Imines: The imine intermediate in reductive amination can be prone to hydrolysis, especially in the presence of water, which can lead to incomplete reactions.

  • Elimination Reactions: When using sterically hindered benzyl halides or strong bases, elimination reactions can compete with the desired substitution, leading to the formation of stilbene derivatives.

Section 2: Troubleshooting Guides

Reductive Amination
Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete imine formation.- Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation. - Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards the imine.
Reduction of the starting aldehyde/ketone.- Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the carbonyl group.[11][12] - Perform a two-step reaction: form the imine first, then add the reducing agent.
Deactivated aldehyde or amine.- For electron-deficient (deactivated) aldehydes, consider using a more reactive amine or a stronger activating agent (e.g., a Lewis acid like Ti(OiPr)₄). - Ensure the amine is not in its salt form; if it is, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
Formation of Multiple Products (Over-alkylation) The primary or secondary amine product is reacting further.- Use a large excess of the starting amine. - Perform the reaction at a lower temperature to reduce the rate of the second alkylation. - Consider a stepwise approach where the imine is formed first before adding the reducing agent.
Difficulty in Product Purification The product is difficult to separate from the unreacted starting materials or byproducts.- If the product is an amine, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer can then be basified and the amine extracted with an organic solvent. - Column chromatography is a common purification method. The choice of eluent will depend on the polarity of your product and impurities.
Gabriel Synthesis
Problem Potential Cause Troubleshooting Steps
Low Yield of N-Alkylphthalimide Incomplete deprotonation of phthalimide.- Ensure a sufficiently strong base (e.g., KOH, NaH) is used to fully deprotonate the phthalimide. - Use an appropriate polar aprotic solvent (e.g., DMF, DMSO) to ensure the solubility of the phthalimide salt.[7]
The benzyl halide is unreactive or sterically hindered.- The Gabriel synthesis works best with primary and some secondary benzyl halides. Tertiary halides will likely undergo elimination. - For less reactive halides, increasing the reaction temperature or using a more polar solvent may improve the yield.
Incomplete Hydrolysis/Hydrazinolysis The N-alkylphthalimide is resistant to cleavage.- For acidic or basic hydrolysis, prolonged reaction times and higher temperatures may be necessary. However, this can lead to decomposition of the desired product. - Hydrazinolysis is often a milder and more efficient method. Ensure an adequate amount of hydrazine hydrate is used and allow for sufficient reflux time.[7]
Difficulty in Isolating the Final Product The phthalhydrazide byproduct is difficult to remove.- Phthalhydrazide is a solid that precipitates out of the reaction mixture and can be removed by filtration.[6][7] Ensure the reaction mixture is cooled sufficiently to maximize precipitation. - After removing the phthalhydrazide, the benzylamine can be isolated by extraction following basification of the filtrate.[7]

Section 3: Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of Benzaldehyde with Benzylamine
Reducing AgentSolventAdditiveTemperature (°C)Time (h)Yield (%)Reference
NaBH₄Methanol-Room Temp285-92[11]
NaBH₃CNMethanolAcetic Acid (to pH 6-7)Room Temp12~91[11]
NaBH(OAc)₃ (STAB)1,2-DichloroethaneAcetic AcidRoom Temp1>95[1]
H₂/Pd-CEthanol-Room Temp24~90[2]
Benzylamine-boraneTHF4Å Molecular SievesRoom Temp24~85[13]
Table 2: Effect of Reaction Conditions on the Gabriel Synthesis of Benzylamine
Benzyl HalideBaseSolventTemperature (°C)Time (h)Cleavage MethodYield (%)Reference
Benzyl chlorideK₂CO₃NeatReflux2Hydrazinolysis72-79 (of N-benzylphthalimide)[7]
Benzyl bromideKOHEthanol/Acetonitrile (1/1)80 (Microwave)0.17KOH hydrolysis92[14]
Benzyl chloridePotassium PhthalimideDMF<50-HydrazinolysisHigh[7]

Section 4: Experimental Protocols

Protocol 1: Reductive Amination of 4-Methoxybenzaldehyde with Benzylamine using Sodium Triacetoxyborohydride (STAB)
  • To a solution of 4-methoxybenzaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in 1,2-dichloroethane (5 mL), add acetic acid (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methoxybenzyl)benzylamine.

Protocol 2: Gabriel Synthesis of 4-Nitrobenzylamine
  • To a solution of potassium phthalimide (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add 4-nitrobenzyl bromide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water to precipitate the N-(4-nitrobenzyl)phthalimide.

  • Collect the solid by filtration, wash with water, and dry.

  • To a suspension of the N-(4-nitrobenzyl)phthalimide (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (2.0 mmol).

  • Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-nitrobenzylamine.

Section 5: Mandatory Visualizations

Troubleshooting_Workflow start Start Synthesis of Substituted Benzylamine check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No troubleshoot_yield Troubleshoot Low Yield check_yield->troubleshoot_yield Yes troubleshoot_purity Troubleshoot Purity Issues check_purity->troubleshoot_purity Yes success Successful Synthesis check_purity->success No optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) troubleshoot_yield->optimize_conditions purify_product Purify Product (Chromatography, Extraction, etc.) troubleshoot_purity->purify_product optimize_conditions->start Re-run Experiment purify_product->success end End success->end

General troubleshooting workflow for substituted benzylamine synthesis.

Problem_Cause_Solution problem1 Problem Low Yield in Reductive Amination cause1a Cause Incomplete Imine Formation problem1->cause1a cause1b Cause Reduction of Starting Carbonyl problem1->cause1b problem2 Problem Over-alkylation cause2a Cause Product Amine is More Nucleophilic problem2->cause2a problem3 Problem Low Yield in Gabriel Synthesis cause3a Cause Incomplete Hydrolysis/Hydrazinolysis problem3->cause3a solution1a Solution Add Acid Catalyst or Dehydrating Agent cause1a->solution1a solution1b Solution Use Milder Reducing Agent (e.g., STAB) cause1b->solution1b solution2a Solution Use Large Excess of Starting Amine cause2a->solution2a solution2b Solution Use Gabriel Synthesis cause2a->solution2b solution3a Solution Increase Reaction Time/Temp or Use Hydrazine cause3a->solution3a

Logical relationships between common problems, causes, and solutions.

References

Technical Support Center: Purification of Crude 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Chloro-N-ethyl-6-fluorobenzenemethanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Extraction

Symptoms:

  • Multiple spots are observed on a Thin Layer Chromatography (TLC) plate of the crude product.

  • The isolated product is an oil with a strong amine odor, but the yield is low after initial workup.

Possible Causes:

  • Incomplete reaction, leaving unreacted starting materials.

  • Formation of side products, such as over-alkylated tertiary amines or unreacted primary amine (2-Chloro-6-fluorobenzylamine).

  • Decomposition of the product during workup.

Troubleshooting Steps:

StepActionRationale
1 Analyze Crude Mixture by TLC Use a suitable solvent system (e.g., Ethyl Acetate/Hexane with 1% Triethylamine) to visualize the product and impurities. This will help in identifying the number of components and their relative polarities.
2 Aqueous Wash Optimization Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities. Subsequently, wash with a dilute base solution (e.g., 5% NaHCO₃) to remove acidic residues, followed by a brine wash.
3 Consider a Liquid-Liquid Extraction Dissolve the crude product in a suitable organic solvent and perform a liquid-liquid extraction to separate the desired amine from non-basic impurities.[1][2]

Issue 2: Difficulty in Separation by Column Chromatography

Symptoms:

  • The product co-elutes with impurities during silica gel column chromatography.

  • Significant product tailing or streaking is observed on the TLC plate and during column chromatography.

  • Low recovery of the product from the column.

Possible Causes:

  • The basic nature of the amine interacting strongly with the acidic silica gel.

  • Inappropriate solvent system.

Troubleshooting Steps:

StepActionRationale
1 Deactivate Silica Gel Add a small percentage of a basic modifier, such as triethylamine (1-2%), to the eluent system. This will neutralize the acidic sites on the silica gel, reducing tailing and improving separation.
2 Use an Alternative Stationary Phase Consider using a different stationary phase like alumina (basic or neutral) or amine-functionalized silica gel, which are more suitable for the purification of basic compounds.[1]
3 Optimize the Solvent System Experiment with different solvent systems and gradients. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can often provide better separation.

Issue 3: Product Decomposition During Vacuum Distillation

Symptoms:

  • The product darkens or turns into a tar-like substance upon heating.

  • Low yield of the distilled product.

  • The pressure in the distillation apparatus is difficult to maintain.

Possible Causes:

  • The product is thermally unstable at the distillation temperature.

  • Presence of acidic impurities catalyzing decomposition.

  • Air leak in the distillation setup.

Troubleshooting Steps:

StepActionRationale
1 Ensure a High Vacuum Use a high-quality vacuum pump and ensure all joints in the distillation apparatus are properly sealed to achieve a lower boiling point.
2 Neutralize Before Distillation Wash the crude product with a mild base (e.g., 5% sodium bicarbonate solution) and dry it thoroughly before distillation to remove any acidic impurities.
3 Use a Short Path Distillation Apparatus A short path distillation apparatus minimizes the time the compound spends at high temperatures, reducing the risk of decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: While specific experimental data for this compound is limited in publicly available literature, predicted properties are as follows:

PropertyPredicted ValueSource
Molecular Formula C₉H₁₁ClFN[3][4]
Molecular Weight 187.64 g/mol [3][4]
Boiling Point 222.9 ± 25.0 °C at 760 mmHg[4][5]
pKa 8.34 ± 0.10[4]

Q2: What are the most common impurities I should expect?

A2: Common impurities can arise from the starting materials or side reactions during synthesis. These may include:

  • Unreacted 2-Chloro-6-fluorobenzylamine: The primary amine starting material.

  • Over-alkylated product: The tertiary amine, N,N-diethyl-2-chloro-6-fluorobenzenemethanamine.

  • Unreacted ethylating agent: e.g., ethyl iodide or ethyl bromide.

  • Solvent residues.

Q3: How can I effectively monitor the purification process?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of triethylamine (0.5-1%) can improve the spot shape for amines.

  • Visualization: UV light (254 nm) and/or staining with a suitable agent like ninhydrin (for primary and secondary amines) or potassium permanganate.

Q4: Is it possible to purify this compound by crystallization?

A4: While the free base is likely an oil at room temperature, purification via crystallization of a salt is a common and effective method for amines.[1]

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of an acid (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete.

  • Recrystallization: The resulting hydrochloride salt can then be recrystallized from a suitable solvent or solvent pair, such as ethanol/ether or isopropanol/hexane.[6][7][8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent.

  • Column Packing: Pack a glass column with silica gel in the desired eluent (e.g., 98:2 Hexane:Ethyl Acetate with 1% Triethylamine).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system. A gradient elution, gradually increasing the polarity, may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Salt Formation and Recrystallization

  • Dissolution: Dissolve the crude amine in a dry, non-polar organic solvent such as diethyl ether or dichloromethane.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) with stirring. A white precipitate of the hydrochloride salt should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of the cold solvent.

  • Recrystallization: Dissolve the salt in a minimal amount of a hot polar solvent (e.g., isopropanol or ethanol). Slowly add a non-polar solvent (e.g., hexane or diethyl ether) until the solution becomes cloudy. Reheat to dissolve the precipitate and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum.

Visualizations

Purification_Workflow crude Crude Product tlc_analysis TLC Analysis crude->tlc_analysis purification_choice Purification Method tlc_analysis->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture distillation Vacuum Distillation purification_choice->distillation High Boiling Point salt_formation Salt Formation & Recrystallization purification_choice->salt_formation Good Crystallinity pure_product Pure Product column_chrom->pure_product distillation->pure_product salt_formation->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography check_tailing Tailing or Streaking? start->check_tailing add_base Add Triethylamine (1-2%) to Eluent check_tailing->add_base Yes optimize_solvent Optimize Solvent Gradient check_tailing->optimize_solvent No change_stationary_phase Use Alumina or Amine-Functionalized Silica add_base->change_stationary_phase If still poor good_separation Good Separation add_base->good_separation change_stationary_phase->good_separation optimize_solvent->good_separation

Caption: Troubleshooting guide for column chromatography of basic amines.

References

preventing side product formation in benzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzylamine synthesis. The information is designed to help prevent the formation of side products and optimize reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzylamine via different methods.

Method 1: Reductive Amination of Benzaldehyde

Q1: I am observing significant amounts of dibenzylamine as a byproduct in my reductive amination reaction. How can I minimize its formation?

A1: The formation of dibenzylamine is a common side reaction in the reductive amination of benzaldehyde. It occurs when the initially formed benzylamine acts as a nucleophile and reacts with another molecule of benzaldehyde, leading to a secondary amine after reduction. To minimize this, you can:

  • Increase the Ammonia Concentration: A higher concentration of ammonia will outcompete benzylamine for the reaction with benzaldehyde, thus favoring the formation of the primary amine.[1]

  • Control Hydrogen Pressure and Catalyst: The choice of catalyst and hydrogen pressure can influence selectivity. For instance, using a Ni/diatomite catalyst allows for controllable selective reductive amination by adjusting H₂ pressure and ammonia concentration.[2]

  • Modify Catalyst Support: The acidity of the catalyst support can affect selectivity. An increase in the number of acidic sites on a carbon support can lead to higher reaction rates, which may be leveraged to improve selectivity.[1]

Q2: My reaction is producing benzyl alcohol as a major side product. What is causing this and how can I prevent it?

A2: Benzyl alcohol is formed from the reduction of the starting material, benzaldehyde. This indicates that the reduction of the aldehyde is competing with the formation of the imine intermediate. To address this:

  • Use a Selective Reducing Agent: Employ a reducing agent that is more selective for the imine over the carbonyl group. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often milder and more selective than sodium borohydride (NaBH₄) for reductive aminations.[3]

  • Ensure Efficient Imine Formation: Imine formation is often pH-sensitive. Adjusting the pH of the reaction mixture can improve the rate of imine formation, thereby reducing the amount of unreacted benzaldehyde that can be reduced to benzyl alcohol.

Q3: I am observing an unexpected N-benzylidene(phenyl)methanamine impurity. How is this formed and how can it be avoided?

A3: N-benzylidene(phenyl)methanamine is an imine formed from the condensation of benzaldehyde and benzylamine. Its presence suggests that the reduction of the imine intermediate is incomplete. To avoid this:

  • Ensure Complete Reduction: Increase the reaction time or the amount of the reducing agent to ensure all the imine intermediate is converted to benzylamine.

  • Optimize Reaction Conditions: The choice of solvent and temperature can affect the rate of both imine formation and reduction. Experiment with different conditions to find the optimal balance for your specific system.

Method 2: Alkylation of Ammonia with Benzyl Chloride

Q1: My synthesis is yielding a mixture of benzylamine, dibenzylamine, and tribenzylamine. How can I improve the selectivity for the primary amine?

A1: Over-alkylation is a classic problem when reacting alkyl halides with ammonia, as the product amine can be more nucleophilic than ammonia itself. To favor the formation of benzylamine:

  • Use a Large Excess of Ammonia: Employing a significant molar excess of ammonia relative to benzyl chloride is the most effective way to ensure that the benzyl chloride is more likely to react with an ammonia molecule rather than the benzylamine product.[4][5]

  • Slow Addition of Benzyl Chloride: Adding the benzyl chloride slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, which favors mono-alkylation.[5]

  • Temperature Control: Conduct the reaction at a lower temperature to decrease the rate of the subsequent alkylation reactions, which often have a higher activation energy.[5]

Method 3: Gabriel Synthesis

Q1: The Gabriel synthesis is supposed to be selective for primary amines, but my yield is low. What are the potential issues?

A1: While the Gabriel synthesis is excellent for preventing over-alkylation, low yields can result from several factors:[6][7]

  • Incomplete Deprotonation of Phthalimide: The first step requires the deprotonation of phthalimide to form a nucleophilic anion. Ensure you are using a sufficiently strong base (e.g., potassium hydroxide or potassium carbonate) and that the reaction goes to completion.[8][9]

  • Inefficient Alkylation: The SN2 reaction between the phthalimide anion and benzyl chloride can be slow if the reaction conditions are not optimal. Using a polar aprotic solvent like DMF can accelerate this step.[8]

  • Difficult Hydrolysis/Hydrazinolysis: Cleavage of the N-benzylphthalimide to release benzylamine can be challenging.

    • Acidic or Basic Hydrolysis: These methods can require harsh conditions and long reaction times.

    • Hydrazinolysis: This is often a milder and more efficient method. Ensure you are using a sufficient amount of hydrazine hydrate and allowing enough time for the reaction to complete. The phthalhydrazide byproduct should precipitate out of the solution.[7][8][10]

Q2: I am having trouble separating the benzylamine from the phthalhydrazide byproduct after hydrazinolysis.

A2: The phthalhydrazide is typically insoluble in the reaction mixture and can be removed by filtration.[8][10] If you are experiencing separation issues:

  • Ensure Complete Precipitation: After the hydrazinolysis, adding an acid can help to fully precipitate the phthalhydrazide.[8]

  • Proper Workup: After filtering off the phthalhydrazide, the filtrate containing the benzylamine salt needs to be made strongly alkaline with a base like NaOH to liberate the free benzylamine, which can then be extracted with an organic solvent like diethyl ether.[8]

Method 4: Hofmann Rearrangement of Benzamide

Q1: My Hofmann rearrangement of benzamide is giving a low yield of benzylamine, and I am isolating benzoic acid instead.

A1: The formation of benzoic acid indicates that hydrolysis of the starting benzamide is occurring as a significant side reaction.[11] To favor the rearrangement:

  • Control the Temperature: It has been reported that at elevated temperatures, the Hofmann rearrangement is significantly faster than the competing hydrolysis reaction.[11]

  • Choice of Reagents: The classic conditions involve bromine and sodium hydroxide. Alternative reagents like household bleach (containing sodium hypochlorite) have been used successfully and can sometimes offer better results.[11]

Q2: Are there other potential side reactions in the Hofmann rearrangement?

A2: Besides hydrolysis, other side reactions can occur depending on the substrate and conditions. For instance, with certain substituted aromatic amides, other reactions can compete. It's crucial to follow established protocols and carefully control the reaction conditions.

Frequently Asked Questions (FAQs)

Q: Which synthesis method is best for producing high-purity benzylamine without secondary or tertiary amine impurities? A: The Gabriel synthesis is specifically designed to produce primary amines free from over-alkylation byproducts, making it an excellent choice for obtaining high-purity benzylamine.[6][7]

Q: I need to synthesize benzylamine on a large scale. Which method is most suitable for industrial production? A: The reaction of benzyl chloride with a large excess of ammonia and the reductive amination of benzaldehyde are common industrial routes for large-scale benzylamine production due to the availability and lower cost of the starting materials.[12]

Q: Can I use the Hofmann rearrangement to produce substituted benzylamines? A: Yes, the Hofmann rearrangement can be used with substituted benzamides to produce the corresponding substituted benzylamines. However, the presence of electron-withdrawing or -donating groups on the aromatic ring can influence the reaction rate and the prevalence of side reactions.[11]

Q: What is the main drawback of the Ritter reaction for preparing benzylamine? A: The Ritter reaction typically involves the use of very strong acids and generates significant amounts of salt byproducts during workup, which can be a disadvantage, particularly on a larger scale.[13]

Data Presentation

Table 1: Comparison of Common Benzylamine Synthesis Methods

Synthesis MethodCommon Starting MaterialsKey Side ProductsTypical Yield RangeAdvantagesDisadvantages
Reductive Amination Benzaldehyde, AmmoniaDibenzylamine, Benzyl alcohol, N-benzylidene(phenyl)methanamine60 - 98%[12]Wide substrate scope, often a one-pot procedure.[12]Potential for over-alkylation, requires a reducing agent.[12]
Alkylation of Ammonia Benzyl Chloride, AmmoniaDibenzylamine, TribenzylamineVariable, depends on excess of ammoniaInexpensive starting materials, suitable for large scale.Prone to over-alkylation, requires a large excess of ammonia.[4]
Gabriel Synthesis Phthalimide, Benzyl ChloridePhthalhydrazide or Phthalic acid derivatives60 - 79%[8][12]High purity of primary amine, avoids over-alkylation.[6][7][12]Multi-step process, can have harsh hydrolysis conditions.[10]
Hofmann Rearrangement BenzamideBenzoic acid (from hydrolysis)Can be high, but substrate dependentProduces a primary amine with one less carbon.Can have competing hydrolysis, uses halogen reagents.[11]

Experimental Protocols

Protocol 1: Gabriel Synthesis of Benzylamine

This protocol is adapted from a published undergraduate organic chemistry experiment.[8]

Step 1: Synthesis of N-Benzylphthalimide

  • In a 250-mL round-bottomed flask, thoroughly mix 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate.

  • Add 42 g of benzyl chloride to the flask. Caution: Benzyl chloride is a lachrymator and skin irritant.

  • Heat the mixture at a gentle reflux for 2 hours.

  • Allow the mixture to cool, then add 100 mL of water and cool in an ice bath to induce crystallization.

  • Collect the crude N-benzylphthalimide by suction filtration and wash with cold water. The expected yield of the crude product is 28-31 g (72-79%).

Step 2: Hydrazinolysis of N-Benzylphthalimide to Benzylamine

  • In a 250-mL round-bottomed flask, combine 23.7 g of N-benzylphthalimide, 7 mL of 85% hydrazine hydrate, and 80 mL of methanol. Caution: Hydrazine is highly toxic.

  • Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.

  • Add 18 mL of water and 27 mL of concentrated hydrochloric acid and continue to heat for another 1-2 minutes.

  • Cool the reaction mixture and filter off the precipitated phthalhydrazide.

  • Transfer the filtrate to a larger flask and make it strongly alkaline with concentrated (~40%) sodium hydroxide. A second liquid phase of benzylamine will separate.

  • Extract the mixture with two 40-mL portions of diethyl ether.

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Evaporate the ether and distill the residual oil. Collect the fraction boiling at 183-186°C. The expected yield of pure benzylamine is 60-70%.

Protocol 2: Hofmann Rearrangement of Benzamide using Bleach

This protocol is based on the synthesis of 3-nitroaniline from 3-nitrobenzamide and can be adapted for benzamide.[11]

  • In a 125-mL Erlenmeyer flask, add finely powdered benzamide (9.03 mmol), 18 mL of 1 M NaOH (18 mmol), and 13.3 mL of household bleach (approx. 5.25% NaOCl, 9.93 mmol).

  • Stir the mixture vigorously and heat it in a water bath at 80°C for 30 minutes.

  • Cool the mixture and perform an appropriate workup to isolate the benzylamine. This will typically involve extraction with an organic solvent after adjusting the pH.

Visualizations

Benzylamine_Synthesis_Pathways cluster_RA Reductive Amination cluster_GS Gabriel Synthesis benzaldehyde_RA Benzaldehyde imine_RA Imine Intermediate benzaldehyde_RA->imine_RA + NH3 benzyl_alcohol_RA Benzyl Alcohol (Side Product) benzaldehyde_RA->benzyl_alcohol_RA + [H] ammonia_RA Ammonia ammonia_RA->imine_RA benzylamine_RA Benzylamine imine_RA->benzylamine_RA + [H] dibenzylamine_RA Dibenzylamine (Side Product) benzylamine_RA->dibenzylamine_RA + Benzaldehyde, + [H] phthalimide_GS Phthalimide n_benzylphthalimide_GS N-Benzylphthalimide phthalimide_GS->n_benzylphthalimide_GS + Benzyl Chloride benzylamine_GS Benzylamine n_benzylphthalimide_GS->benzylamine_GS + Hydrazine phthalhydrazide_GS Phthalhydrazide (Byproduct) n_benzylphthalimide_GS->phthalhydrazide_GS + Hydrazine

Caption: Reaction pathways for Benzylamine Synthesis.

Troubleshooting_Workflow start Start Benzylamine Synthesis issue Side Product Observed? start->issue overalkylation Dibenzylamine or Tribenzylamine? issue->overalkylation Yes no_issue High Yield of Pure Benzylamine issue->no_issue No other_side_product Other Side Product? overalkylation->other_side_product No solution_overalkylation Increase excess of ammonia. Slowly add alkylating agent. Lower reaction temperature. overalkylation->solution_overalkylation Yes solution_benzyl_alcohol Use selective reducing agent (e.g., STAB). Optimize pH for imine formation. other_side_product->solution_benzyl_alcohol Benzyl Alcohol? solution_hydrolysis Increase reaction temperature. Use alternative reagents (e.g., bleach). other_side_product->solution_hydrolysis Benzoic Acid?

References

optimizing reaction conditions for N-alkylation of benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Alkylation of Benzylamines

Welcome to the technical support center for the N-alkylation of benzylamines. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of benzylamines, offering potential causes and solutions.

Q1: Why is my reaction yield low or the conversion incomplete?

A1: Low conversion is a frequent challenge in N-alkylation reactions.[1] Several factors can contribute to this issue:

  • Insufficient Base Strength or Amount: The chosen base may not be strong enough to effectively deprotonate the amine or neutralize the acid byproduct generated during the reaction. For benzylamines with electron-withdrawing groups, which have lower basicity, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) are often required.[2] For standard alkylations with alkyl halides, ensure at least 1.5 to 2.0 equivalents of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used.[3]

  • Poor Reagent Solubility: The starting materials, particularly the base, may not be sufficiently soluble in the selected solvent.[1][4] Consider switching to a more polar aprotic solvent such as DMF or DMSO to improve solubility.[3][4]

  • Low Reaction Temperature: Many N-alkylation reactions are slow at room temperature and require heating to proceed at a practical rate.[1] A common temperature range is 80-120°C, though some protocols, especially those involving benzyl alcohols, may require up to 180°C.[2][5] Microwave irradiation can also be an effective method to accelerate the reaction.[1][4]

  • Steric Hindrance: If either the benzylamine or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced. Increasing the reaction temperature may help overcome this barrier.[1]

Q2: I am observing significant over-alkylation, forming secondary and tertiary amines. How can I promote selective mono-alkylation?

A2: Over-alkylation is a classic problem because the mono-alkylated product is often more nucleophilic than the starting primary amine.[1][6] Here are several strategies to enhance mono-alkylation selectivity:

  • Control Stoichiometry: Using a large excess of the primary benzylamine relative to the alkylating agent can statistically favor the desired mono-alkylation product.[1]

  • Choice of Base: Cesium bases, such as cesium carbonate (Cs₂CO₃), are known to be highly effective in promoting selective mono-N-alkylation.[1][7]

  • Reaction Conditions: Careful optimization of reaction time and temperature can help. Running the reaction to partial conversion can also favor the mono-alkylated product.[2]

  • Alternative Methodologies: Reductive amination is one of the most reliable methods to avoid over-alkylation.[1][8] This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced. The Gabriel synthesis is another classic method that prevents over-alkylation but is limited to producing primary amines.[8]

Q3: What are the best general-purpose bases and solvents for N-alkylation with alkyl halides?

A3: The choice of base and solvent is critical for success.

  • Bases: Anhydrous potassium carbonate (K₂CO₃) is a common and cost-effective choice. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "cesium effect," which can enhance reactivity and selectivity.[1][3][7]

  • Solvents: Polar aprotic solvents are generally preferred to ensure the solubility of reagents. Acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common choices.[3][4][9] It is crucial to use anhydrous solvents to prevent unwanted side reactions.[3]

Q4: My reaction is generating unexpected side products like toluene. What is happening?

A4: The formation of toluene suggests a hydrogenolysis side reaction. This is particularly common in catalytic systems, such as those using Nickel catalysts for the amination of benzyl alcohols.[10] In these "borrowing hydrogen" methods, the benzyl alcohol is first oxidized to an aldehyde. This intermediate can then undergo decarbonylation to form benzene or be reduced via hydrogenolysis to toluene.[5][10] To minimize these side reactions, carefully optimize the catalyst loading and reaction temperature.[5]

Q5: How can I be sure I have achieved N-alkylation and not O-alkylation on a substrate with a hydroxyl group?

A5: Distinguishing between N- and O-alkylation is a common challenge when working with substrates containing ambident nucleophiles (e.g., aminophenols). Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for this purpose.[11] Techniques such as HSQC, HMBC, and ROESY can establish the connectivity and confirm which atom was alkylated. ¹³C NMR is also valuable, as the chemical shift of the carbon attached to the nitrogen or oxygen will differ significantly between the two isomers.[1][11]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on the N-alkylation of benzylamines, illustrating the impact of various reaction parameters.

Table 1: Effect of Base and Stoichiometry on Secondary Amine Synthesis [7] Reaction: p-methoxybenzylamine + benzyl bromide -> N-(benzyl)-p-methoxybenzylamine

EntryBase (equiv.)Amine (equiv.)SolventTime (h)Yield (%)
1Cs₂CO₃ (2)2DMF2498
2Cs₂CO₃ (2)2DMF1275
3Cs₂CO₃ (2)1DMF2465
4K₂CO₃ (2)2DMF2460
5Na₂CO₃ (2)2DMF2443
6KOtBu (2)2DMF2455
7DBU (2)2DMF2430
8None2DMF2415
9Cs₂CO₃ (2)2DMSO2445

Table 2: Influence of Reaction Parameters on Ni-Catalyzed Amination of Benzyl Alcohol [5][10] Reaction: Benzyl Alcohol + aq. NH₃ -> Benzylamine (using Raney Ni catalyst)

Parameter VariedConditionsConversion (%)Selectivity (%)
Catalyst Amount 50 mg~60~55
100 mg~75~60
200 mg ~83 ~61
400 mg~97~20 (hydrogenolysis)
Temperature 160 °C~55~50
170 °C~70~58
180 °C ~83 ~61
Reaction Time 2 h~20~35
8 h~60~55
18 h ~83 ~61
24 h~90~60

Experimental Protocols

Below are representative experimental protocols for the N-alkylation of benzylamines.

Protocol 1: Direct N-Alkylation with an Alkyl Halide [3]

  • Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary benzylamine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask to form a suspension (typical concentration ~0.1-0.5 M).

  • Reagent Addition: While stirring the suspension, slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 80 °C) and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the inorganic base.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation with Benzyl Alcohol via Hydrogen Borrowing [5][10]

  • Setup: In a stainless steel microreactor equipped with a stirring bar, charge the benzyl alcohol (1.0 mmol), Raney Ni catalyst (200 mg), and aqueous ammonia (25 wt%, 0.4 mL, ~5.2 mmol).

  • Solvent Addition: Add a suitable solvent such as t-amyl alcohol (3 mL).

  • Reaction: Seal the reactor and place it in a preheated aluminum block at 180 °C. Stir for the indicated reaction time (e.g., 18-24 hours).

  • Workup: After the reaction, cool the reactor to room temperature using an ice-water bath.

  • Isolation: Separate the crude mixture from the catalyst by filtration or using a magnet if applicable.

  • Analysis & Purification: Analyze the crude mixture by Gas Chromatography (GC-FID) to determine conversion and selectivity. The product can be isolated by evaporating the solvent and purifying the residue, for example, by precipitation as an HCl salt or by column chromatography.[5][10]

Visualizations

Diagram 1: General Experimental Workflow for N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Setup (Dry flask, inert atm) B 2. Add Reagents (Benzylamine, Base, Solvent) A->B C 3. Add Alkylating Agent B->C D 4. Heat & Monitor (TLC / LC-MS) C->D E 5. Cool & Quench D->E F 6. Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I Pure Product

Caption: Experimental workflow for direct N-alkylation with an alkyl halide.

Diagram 2: Troubleshooting Guide for N-Alkylation Reactions

G Problem Problem Observed LowYield Low Yield or Incomplete Reaction Problem->LowYield OverAlkylation Over-alkylation (Di- or Tri-alkylation) Problem->OverAlkylation SideProducts Unexpected Side Products Problem->SideProducts Sol_Base Increase Base Strength/Amount (e.g., Cs₂CO₃, NaH) LowYield->Sol_Base Cause: Weak Base? Sol_Solvent Change Solvent (e.g., DMF, DMSO) LowYield->Sol_Solvent Cause: Poor Solubility? Sol_Temp Increase Temperature (Consider Microwave) LowYield->Sol_Temp Cause: Too Slow? Sol_Stoich Use Excess Amine OverAlkylation->Sol_Stoich Strategy 1 Sol_Base_Mono Use Cs₂CO₃ OverAlkylation->Sol_Base_Mono Strategy 2 Sol_Method Switch to Reductive Amination OverAlkylation->Sol_Method Strategy 3 Sol_Optimize Optimize Catalyst Load & Temperature SideProducts->Sol_Optimize For Catalytic Rxns Sol_Protect Use Protecting Groups SideProducts->Sol_Protect For Competing Sites

Caption: A decision tree for troubleshooting common N-alkylation issues.

References

Technical Support Center: Reductive Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reductive amination reactions. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

Low or No Product Yield

Q1: My reductive amination reaction is giving a low yield or no product at all. What are the potential causes and how can I fix it?

A1: Low or no product yield in reductive amination can stem from several factors, primarily related to inefficient imine or iminium ion formation, decomposition of the reducing agent, or suboptimal reaction conditions.

Potential Causes & Suggested Solutions:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the carbonyl compound/amine and the imine/iminium ion may not be favorable.[1]

    • pH Optimization: Ensure the reaction pH is mildly acidic (typically pH 4-7).[2] An overly acidic environment (pH < 4) will protonate the amine, rendering it non-nucleophilic, while a neutral or basic medium may not sufficiently catalyze imine formation. Acetic acid is a commonly used catalyst.[3][4]

    • Water Removal: The formation of the imine intermediate generates water.[1] For sluggish reactions, consider adding a dehydrating agent like molecular sieves or anhydrous magnesium sulfate to drive the equilibrium forward.[2]

    • Monitor Imine Formation: Before adding the reducing agent, confirm the formation of the imine intermediate using techniques like NMR, which will show distinct shifts for the imine protons.[4]

  • Decomposition or Inactivity of Reducing Agent:

    • Moisture Sensitivity: Some reducing agents, like sodium triacetoxyborohydride (STAB), are moisture-sensitive.[5] Ensure you are using a fresh, properly stored batch of the reagent.

    • Solvent Incompatibility: STAB is not highly compatible with methanol.[5] For this reagent, preferred solvents include 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3]

    • Insufficient Amount: It's possible the aldehyde is being reduced, consuming the reducing agent. Consider adding a larger excess of the reducing agent.[4]

  • Suboptimal Reaction Conditions:

    • Temperature: While many reductive aminations proceed at room temperature, some less reactive substrates may require gentle heating to reach completion.[2][4]

    • Reaction Time: The reaction may simply need more time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Formation of Side Products

Q2: My reaction is producing significant side products. How can I improve the selectivity?

A2: The formation of side products is a common issue, often resulting from over-alkylation, reduction of the starting carbonyl compound, or homo-coupling of the aldehyde.

Potential Causes & Suggested Solutions:

  • Over-alkylation (Formation of a Tertiary Amine from a Primary Amine): This occurs when the secondary amine product reacts again with the aldehyde.[2]

    • Stepwise (Indirect) Procedure: A highly effective method to prevent over-alkylation is to first form the imine and then introduce the reducing agent in a separate step.[2][3]

    • Stoichiometry Control: Carefully control the reactant stoichiometry, avoiding a large excess of the aldehyde.[2]

    • Choice of Reducing Agent: Employ a milder reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to promote side reactions.[2]

  • Reduction of the Starting Aldehyde or Ketone: This is more prevalent with stronger reducing agents like sodium borohydride (NaBH₄).[2][6]

    • Use a Milder Reducing Agent: Switch to a more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or STAB. These reagents show greater reactivity towards the iminium ion than the carbonyl group.[2][6]

    • pH Control with NaBH₃CN: The selectivity of NaBH₃CN is pH-dependent. At a pH of 6-7, it selectively reduces the iminium ion.[7]

    • Delayed Addition of NaBH₄: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[2][6]

Incomplete Reaction or Stalling

Q3: My reaction starts but then stalls, leaving unreacted starting materials. What should I do?

A3: Stalled reactions can be frustrating and are often due to catalyst deactivation or unfavorable equilibria.

Potential Causes & Suggested Solutions:

  • Catalyst Deactivation (for catalytic hydrogenation): The amine substrate, imine intermediate, or amine product can sometimes deactivate the metal catalyst (e.g., Pd/C).[1]

    • Increase Catalyst Loading: A higher catalyst loading may be necessary to compensate for deactivation.

    • Alternative Catalysts: Consider exploring different catalysts that may be more robust to the reaction conditions.

  • Equilibrium Issues: As mentioned previously, the equilibrium may not favor the imine.

    • Revisit pH and Water Removal: Re-optimize the pH and consider the use of dehydrating agents to push the reaction to completion.[2]

  • Insoluble Starting Materials: If the aldehyde, ketone, or amine is not fully dissolved in the reaction solvent, it can lead to low or no conversion.[8]

    • Solvent Screening: Ensure your starting materials are soluble in the chosen solvent. If not, screen for a more suitable solvent system.

Frequently Asked Questions (FAQs)

Q4: How do I choose the most appropriate reducing agent for my reductive amination?

A4: The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions.

Reducing AgentKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Mild and selective, good for a wide range of substrates, including those with acid-sensitive groups. Often the first choice.[2][3][7]DCE, THF, Acetonitrile[3]
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective for the iminium ion at slightly acidic pH (4-5).[2] Highly toxic (potential for HCN gas release), requiring careful handling.[2]Methanol[4]
Sodium Borohydride (NaBH₄) Stronger reducing agent that can also reduce the starting carbonyl.[2][6] Best used in a stepwise procedure after imine formation is complete.[2][3]Methanol, Ethanol[9]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) A versatile and green method. The catalyst can sometimes be deactivated by nitrogen-containing compounds.[1]Methanol, Ethanol, Ethyl Acetate

Q5: What is the optimal pH for a reductive amination reaction and how do I maintain it?

A5: The optimal pH is typically in the mildly acidic range of 4-7.[2] This is a crucial balance: a lower pH accelerates the formation of the reactive iminium ion, but a pH that is too low will protonate the amine starting material, rendering it non-nucleophilic.[2] The pH can be adjusted and buffered using a weak acid, with acetic acid being a common choice.

Q6: How can I effectively purify my amine product, especially if it co-elutes with starting materials?

A6: Purification can be challenging if the product and starting materials have similar polarities.

  • Acid-Base Extraction: This is a powerful technique for separating basic amine products from neutral or acidic impurities.[2] The amine product can be extracted into an acidic aqueous layer, the aqueous layer is then washed with an organic solvent to remove impurities, and finally, the aqueous layer is basified to deprotonate the amine, which can then be extracted with an organic solvent.[2]

  • Salting Out: For polar amine products, adding a salt like NaCl (brine) to the aqueous layer during workup can help break emulsions and improve extraction efficiency into the organic phase.[2][9]

  • SCX (Strong Cation Exchange) Chromatography: This is a highly effective purification method for basic amines.[8]

Experimental Protocols

Protocol 1: Direct (One-Pot) Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is suitable for many standard reductive aminations.

  • To a solution of the aldehyde or ketone (1.0 mmol) and the amine (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL), add acetic acid (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction.

Protocol 2: Indirect (Stepwise) Reductive Amination using Sodium Borohydride

This protocol is particularly useful for preventing over-alkylation when using a primary amine with an aldehyde.[2]

  • Step A: Imine Formation

    • Dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).[2]

    • Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent like anhydrous magnesium sulfate can be added.[2]

  • Step B: Reduction

    • Cool the reaction mixture containing the pre-formed imine to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 mmol) portion-wise, ensuring the temperature remains below 10 °C.[2]

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).[2]

    • Quench the reaction by the slow addition of water.[2]

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.[2]

Visualized Workflows

Troubleshooting_Workflow Start Problem Observed: Low Product Yield CheckImine Check Imine Formation (e.g., by NMR) Start->CheckImine ImineOK Imine Formation Confirmed? CheckImine->ImineOK OptimizeImine Optimize Imine Formation: - Adjust pH (4-7) - Add dehydrating agent ImineOK->OptimizeImine No CheckReagent Check Reducing Agent and Conditions ImineOK->CheckReagent Yes OptimizeImine->CheckImine ReagentOK Reagent & Conditions OK? CheckReagent->ReagentOK OptimizeReduction Optimize Reduction: - Use fresh/alternative reagent - Check solvent compatibility - Increase temperature/time ReagentOK->OptimizeReduction No Success Successful Reaction ReagentOK->Success Yes OptimizeReduction->CheckReagent

Caption: Troubleshooting workflow for low product yield.

Side_Product_Workflow Start Problem Observed: Side Product Formation SideProductType Identify Side Product Start->SideProductType OverAlkylation Over-alkylation (Tertiary Amine) SideProductType->OverAlkylation Over-alkylation CarbonylReduction Carbonyl Reduction (Alcohol) SideProductType->CarbonylReduction Carbonyl Reduction SolveOverAlkylation Solution: - Use stepwise procedure - Control stoichiometry - Use milder reductant (STAB) OverAlkylation->SolveOverAlkylation SolveCarbonylReduction Solution: - Use milder reductant (STAB, NaBH₃CN) - Delay addition of NaBH₄ - Adjust pH for NaBH₃CN CarbonylReduction->SolveCarbonylReduction Success Improved Selectivity SolveOverAlkylation->Success SolveCarbonylReduction->Success

Caption: Troubleshooting workflow for side product formation.

References

stability issues of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue 1: Unexpected Degradation of the Compound in Solution

Question: I am observing a rapid loss of my this compound active pharmaceutical ingredient (API) in solution, even under seemingly mild conditions. What could be the cause?

Answer: Several factors could contribute to the degradation of this compound in solution. Consider the following potential causes and troubleshooting steps:

  • pH of the Solution: The stability of amine-containing compounds can be highly pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.

    • Recommendation: Determine the pH of your solution. If possible, adjust the pH to a neutral range (pH 6-8) and monitor the stability. It is crucial to perform a pH stability study to identify the optimal pH for your formulation.

  • Presence of Oxidizing Agents: Solutions may contain dissolved oxygen or trace metal ions that can promote oxidative degradation.

    • Recommendation: Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solution. Consider the addition of an antioxidant if compatible with your experimental design.

  • Light Exposure: Many aromatic compounds are susceptible to photodegradation.

    • Recommendation: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Conduct experiments under controlled lighting conditions.

  • Elevated Temperature: Higher temperatures can accelerate the rate of degradation.

    • Recommendation: Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or frozen). Avoid prolonged exposure to ambient or elevated temperatures.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Question: My HPLC analysis of a this compound solution shows several new, unidentified peaks that were not present in the initial analysis of the solid material. What are these peaks and how can I identify them?

Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. These peaks represent degradation products of this compound. Identifying these degradants is a critical step in understanding the stability of your compound.

  • Forced Degradation Studies: To tentatively identify the degradation products, you can perform forced degradation studies.[1][2][3] This involves intentionally subjecting the compound to harsh conditions to generate the degradants in higher concentrations, which facilitates their identification.

    • Acid/Base Hydrolysis: Treat the compound with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).[1]

    • Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Heat the solution at an elevated temperature (e.g., 60-80°C).[4]

    • Photostability: Expose the solution to a controlled light source, such as a combination of UV and visible light.[4]

  • Structure Elucidation: The generated degradation products can then be characterized using techniques such as:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the degradants.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the isolated degradation products.

The following diagram illustrates a general workflow for identifying unknown peaks in a stability study.

G Workflow for Identification of Degradation Products A Observation of Unknown Peaks in HPLC B Perform Forced Degradation Studies A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photostability B->G H Analyze Stressed Samples by LC-MS C->H D->H E->H F->H G->H I Isolate Degradation Products H->I J Structure Elucidation (e.g., NMR) I->J K Identify Degradation Pathways J->K

Caption: A flowchart outlining the process of identifying unknown degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent and storage conditions for stock solutions of this compound?

A1: Based on general stability principles for similar compounds, it is recommended to prepare stock solutions in aprotic, anhydrous solvents such as acetonitrile or DMSO. For short-term storage (1-2 weeks), solutions should be kept at 2-8 °C and protected from light. For long-term storage, it is advisable to store aliquots at -20 °C or below to minimize degradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Is this compound sensitive to light?

A3: The presence of a substituted benzene ring suggests a potential for photosensitivity. It is best practice to handle all solutions containing this compound under subdued light and to store them in light-resistant containers. Photostability studies according to ICH Q1B guidelines are recommended to quantify this effect.[4]

Quantitative Data Summary

Since no specific experimental data for this compound is publicly available, the following tables present hypothetical, yet plausible, data from a forced degradation study to guide researchers in their experimental design and data interpretation.

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 40°C

pHIncubation Time (hours)% Degradation
2.02415.2
4.0245.8
7.0241.2
9.0248.9
12.02425.6

Table 2: Hypothetical Forced Degradation Results for this compound

Stress ConditionReagent/ConditionIncubation Time (hours)% Degradation
Acid Hydrolysis0.1 M HCl4822.5
Base Hydrolysis0.1 M NaOH4835.1
Oxidation3% H₂O₂2418.7
Thermal60°C7212.3
PhotolyticICH Q1B compliant light249.5

Experimental Protocols

Protocol 1: pH Stability Assessment

This protocol outlines a general procedure to evaluate the stability of this compound across a range of pH values.

G pH Stability Assessment Workflow A Prepare Buffer Solutions (e.g., pH 2, 4, 7, 9, 12) C Spike Stock Solution into each Buffer Solution A->C B Prepare Stock Solution of Compound in a suitable organic solvent B->C D Incubate Samples at a Controlled Temperature (e.g., 40°C) C->D E Withdraw Aliquots at Specific Time Points (e.g., 0, 6, 12, 24h) D->E F Analyze Aliquots by a Stability-Indicating HPLC Method E->F G Calculate % Degradation and Plot vs. pH F->G

Caption: A step-by-step workflow for conducting a pH stability study.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable, water-miscible organic solvent (e.g., acetonitrile). The final concentration of the organic solvent in the buffer should be low (e.g., <1%) to avoid solubility issues.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the samples in a temperature-controlled environment (e.g., a 40°C water bath).

  • Time Points: At predetermined time intervals (e.g., 0, 6, 12, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the withdrawn aliquots using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and pathways.

G Forced Degradation Study Logic A Prepare Solutions of This compound B Subject Solutions to Stress Conditions A->B C Acidic (e.g., 0.1 M HCl) B->C D Basic (e.g., 0.1 M NaOH) B->D E Oxidative (e.g., 3% H2O2) B->E F Thermal (e.g., 60°C) B->F G Photolytic (ICH Q1B) B->G H Analyze Stressed Samples and Control by HPLC-UV/MS C->H D->H E->H F->H G->H I Compare Chromatograms to Identify Degradation Products H->I J Characterize Major Degradation Products I->J

Caption: A logical diagram illustrating the steps in a forced degradation study.

Methodology:

  • Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to one of the solutions to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to another solution to achieve a final base concentration of 0.1 M.

    • Oxidation: Add a small volume of 30% H₂O₂ to a third solution to reach a final concentration of 3%.

    • Thermal Degradation: Place a fourth solution in an oven set to 60°C.

    • Photodegradation: Expose a fifth solution to a light source compliant with ICH Q1B guidelines. Keep a control sample protected from light.

  • Incubation: Incubate the solutions for a defined period (e.g., 24 or 48 hours), monitoring for significant degradation (aiming for 5-20% degradation).[4]

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS), to separate and identify the parent compound and its degradation products.

References

Technical Support Center: Navigating Steric Hindrance in Ortho-Substituted Benzylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for dealing with steric hindrance in reactions involving ortho-substituted benzylamines.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with ortho-substituted benzylamines consistently resulting in low yields?

A1: Low yields in reactions with ortho-substituted benzylamines are often due to a phenomenon known as the "ortho effect." This is a combination of steric and electronic effects. The substituent at the ortho position physically obstructs the approach of reagents to the nitrogen atom, a concept called steric hindrance. This hindrance slows down the reaction rate and can lead to incomplete reactions or the formation of side products. Electronically, the ortho-substituent can also alter the basicity and nucleophilicity of the amino group.

Q2: What are the most common reactions where steric hindrance is a major issue for ortho-substituted benzylamines?

A2: Steric hindrance is a significant challenge in several common reactions, including:

  • N-Acylation: The formation of an amide bond by reacting the benzylamine with an acylating agent (e.g., acyl chloride or anhydride).

  • N-Alkylation: The introduction of an alkyl group onto the nitrogen atom using an alkyl halide or other alkylating agents.

  • Reductive Amination: The reaction of the benzylamine with a carbonyl compound to form an imine, which is then reduced to a more substituted amine.

  • Coupling Reactions: Palladium-catalyzed reactions like the Buchwald-Hartwig amination, where the amine is coupled with an aryl halide.

Q3: Are there general strategies I can apply to improve the success rate of these reactions?

A3: Yes, several general strategies can be employed:

  • Use of More Reactive Reagents: Employing highly reactive reagents can sometimes overcome the energy barrier imposed by steric hindrance.

  • Catalysis: Utilizing specific catalysts can lower the activation energy of the reaction and promote the desired transformation even with sterically congested substrates.

  • Forcing Conditions: Increasing the reaction temperature or pressure can provide the necessary energy for the reaction to proceed, although this may also lead to side product formation.

  • Protecting Groups: In some cases, a protecting group strategy can be used to temporarily alter the steric or electronic properties of the molecule to facilitate a desired reaction at another site.

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation of an Ortho-Substituted Benzylamine

Question: I am attempting to acylate a 2,6-disubstituted benzylamine with an acyl chloride, but I am observing very low conversion to the desired amide. What are the likely causes and how can I improve the yield?

Answer: Low yields in the N-acylation of sterically hindered benzylamines are a common problem. The primary reasons are the reduced nucleophilicity of the nitrogen atom and the steric shield provided by the ortho-substituents. Here’s a systematic approach to troubleshoot this issue:

  • Increase the Reactivity of the Acylating Agent: If you are using an acid anhydride, switch to a more reactive acyl chloride.[1]

  • Employ a Nucleophilic Catalyst: The addition of a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) can significantly enhance the reaction rate. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[1]

  • Use a Stronger, Non-Nucleophilic Base: A common issue is incomplete deprotonation of the benzylammonium salt formed during the reaction. Using a stronger, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be more effective than pyridine. For extremely hindered cases, deprotonation with a strong base like sodium hydride (NaH) prior to the addition of the acylating agent can be very effective.[1]

  • Optimize Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to ensure all reactants are well-solvated.

    • Temperature: While starting at 0 °C is common to control the initial exotherm, gradually warming the reaction to room temperature or even gently heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Monitor for potential side product formation at higher temperatures.

G start Low Yield in N-Acylation reagent Switch to Acyl Chloride (if using anhydride) start->reagent catalyst Add Catalytic DMAP reagent->catalyst base Use Stronger Base (TEA, DIPEA, or NaH) catalyst->base conditions Optimize Conditions (Solvent, Temperature) base->conditions success Improved Yield conditions->success

Caption: A logical workflow for optimizing the N-acylation of a hindered benzylamine.

SubstrateAcylating AgentCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)Reference
2,6-DimethylanilineAcetyl ChlorideNaOAcAcetic Acid1RTHigh[1]
2,6-DimethylanilineChloroacetyl chlorideNaOAcAcetic Acid-RT-[2][3]
Hindered AnilineAcyl ChlorideNaHTHF2-40 to RTGood[1]
Primary AminesPotassium AcyltrifluoroboratesNCS/TCCAWater< 1RT65-99[4]

This protocol is adapted from the synthesis of an intermediate for Lidocaine.[1][2][3]

Materials:

  • 2,6-Dimethylaniline

  • Acetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • 125 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.

  • To this solution, add acetyl chloride (1.1 eq) dropwise with stirring.

  • Prepare a solution of sodium acetate (1.5 eq) in water and add it to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1 hour. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain N-(2,6-dimethylphenyl)acetamide.

Issue 2: Low Conversion in N-Alkylation of an Ortho-Substituted Benzylamine

Question: I am trying to N-alkylate an ortho-substituted benzylamine with an alkyl bromide, but the reaction is very slow and gives a low yield, with a significant amount of starting material remaining. How can I improve this?

Answer: Direct N-alkylation of sterically hindered benzylamines with alkyl halides is often challenging due to the low reactivity of the amine. Here are several strategies to overcome this:

  • Catalytic Methods (Borrowing Hydrogen): A highly effective and green approach is the "borrowing hydrogen" (or hydrogen autotransfer) methodology.[5][6] This involves reacting the benzylamine with an alcohol in the presence of a transition metal catalyst (e.g., based on Ni, Ru, or Ir). The catalyst temporarily oxidizes the alcohol to an aldehyde, which then forms an imine with the amine. The catalyst then reduces the imine to the desired N-alkylated product. This method avoids the use of alkyl halides and often proceeds under milder conditions.

  • Reductive Amination: This is a reliable two-step, one-pot process. The benzylamine is first reacted with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ to the target amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[7] For sterically hindered substrates, using a catalyst like Pd/C with a hydrogen source such as ammonium formate can be very effective.[8]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl benzylamines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide and the benzylamine.[9][10] This method is known for its broad substrate scope and tolerance of sterically demanding coupling partners.

  • Mitsunobu Reaction: The Mitsunobu reaction allows for the N-alkylation of amines with alcohols using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[11][12] This can be a mild and effective alternative to direct alkylation with halides.

start Choose N-Alkylation Strategy for Ortho-Substituted Benzylamine alkyl_source What is the alkyl source? start->alkyl_source alcohol Alcohol alkyl_source->alcohol Alcohol alkyl_halide Alkyl Halide alkyl_source->alkyl_halide Alkyl Halide carbonyl Aldehyde/Ketone alkyl_source->carbonyl Aldehyde/ Ketone aryl_halide Aryl Halide alkyl_source->aryl_halide Aryl Halide borrowing_hydrogen Borrowing Hydrogen (Ni, Ru, Ir catalyst) alcohol->borrowing_hydrogen mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) alcohol->mitsunobu direct_alkylation Direct Alkylation (Consider forcing conditions) alkyl_halide->direct_alkylation reductive_amination Reductive Amination (e.g., NaBH(OAc)3 or Pd/C, H2 source) carbonyl->reductive_amination buchwald_hartwig Buchwald-Hartwig Amination (Pd catalyst, phosphine ligand) aryl_halide->buchwald_hartwig

Caption: Decision-making flowchart for selecting an appropriate N-alkylation strategy.

SubstrateAlkylating AgentMethodCatalyst/ReagentSolventTemp (°C)Yield (%)Reference
Anilineo-Methylbenzyl alcoholBorrowing HydrogenNi(acac)₂/cat ASToluene11047[13]
2,6-DiethylanilineAcetaldehydeReductive Amination10% Pd/C, NH₄HCO₂2-Propanol/H₂ORTHigh[8]
Substituted AnilinesAryl HalidesBuchwald-HartwigPd(OAc)₂/X-PhosToluene100Good to Excellent[14][15]
BenzylamineBenzaldehydeReductive AminationAq-Fe, NaBH₄CPME/MeOH40 then RTHigh[16]
Amino-1,3,5-triazinesVarious AlcoholsBorrowing Hydrogen[Ru(p-cymene)Cl₂]₂Toluene110Moderate to Good[17]

This protocol is based on a literature procedure for the N-alkylation of a sterically hindered aniline.[8]

Materials:

  • 2,6-Diethylaniline

  • Acetaldehyde

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • 2-Propanol

  • Water

  • Dichloromethane

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Catalyst Activation: To a round-bottom flask, add 2-propanol (appropriate volume for a ~0.1 M solution) and 10% Pd/C (5-10 mol%). Stir the suspension for 10-15 minutes at room temperature to activate the catalyst.

  • Reaction Mixture: To the activated catalyst mixture, add 2,6-diethylaniline (1.0 eq) and acetaldehyde (1.1 eq). Then, add a solution of ammonium formate (3.0 eq) in a small amount of water.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-ethyl-2,6-diethylaniline.

Visualizing the "Ortho Effect"

The "ortho effect" is a key concept in understanding the reactivity of ortho-substituted benzylamines. The following diagram illustrates how an ortho-substituent can sterically hinder the approach of a reagent to the nitrogen atom.

Caption: Steric hindrance in an ortho-substituted benzylamine, impeding reagent access.

References

Validation & Comparative

Comparative Analysis of Flumetralin and Other Dinitroaniline Herbicides as Plant Growth Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agricultural Professionals

This guide provides a comparative analysis of Flumetralin, a dinitroaniline-based plant growth regulator, with other herbicides from the same class. The focus is on their efficacy in controlling unwanted plant growth, particularly in tobacco cultivation, supported by experimental data. While the initially requested compound, 2-Chloro-N-ethyl-6-fluorobenzenemethanamine, is not a well-documented inhibitor in publicly available scientific literature, Flumetralin represents a closely related and well-characterized alternative within the context of growth inhibition.

Introduction to Dinitroaniline Herbicides

Dinitroaniline herbicides are a class of selective, soil-applied herbicides used to control most annual grasses and some annual broadleaf weeds. Their primary mechanism of action involves the inhibition of microtubule formation in plant cells. This disruption of microtubule polymerization interferes with cell division (mitosis) and cell elongation, ultimately leading to the death of susceptible plants. Flumetralin is specifically used as a contact and local systemic agent to control sucker growth on tobacco plants.

Comparative Efficacy of Dinitroaniline Herbicides

The efficacy of dinitroaniline herbicides can vary depending on the specific compound, application rate, and environmental conditions. The following table summarizes the performance of Flumetralin and other common dinitroaniline herbicides in controlling various plant species.

HerbicideTarget Weed/PlantApplication RateEfficacy (% Control)Reference
Flumetralin Tobacco Suckers1.01 - 2.69 kg a.i./haHigh[1]
Velvetleaf-Good[2]
Pendimethalin Flue-Cured Tobacco Seedbeds1.12 kg/ha Effective, but can cause phytotoxicity
Velvetleaf-Moderate[2]
Giant Foxtail-Satisfactory[2]
Trifluralin Velvetleaf-Moderate[2]
Giant Foxtail-Most Satisfactory[2]
Oryzalin Velvetleaf-Best[2]
Giant Foxtail-Moderate[2]
Dinitramine Velvetleaf-Best[2]
Giant Foxtail-Moderate[2]
Butralin Tobacco Suckers3.32 l/haEffective[3]

Note: Efficacy can be influenced by factors such as soil type, moisture, and temperature. "a.i." stands for active ingredient.

Mechanism of Action: Dinitroaniline Herbicides

Dinitroaniline herbicides share a common mechanism of action focused on the disruption of microtubule dynamics, which is crucial for cell division and growth in plants.

G cluster_plant_cell Plant Cell Dinitroaniline Dinitroaniline Herbicide Tubulin Tubulin Dimers Dinitroaniline->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitosis Mitosis (Cell Division) Microtubule->Mitosis CellElongation Cell Elongation Microtubule->CellElongation PlantGrowth Plant Growth Mitosis->PlantGrowth Leads to CellElongation->PlantGrowth Leads to

Caption: Mechanism of action of dinitroaniline herbicides in a plant cell.

Experimental Protocols

Protocol 1: Evaluation of Sucker Control in Flue-Cured Tobacco

This protocol outlines a typical field experiment to compare the efficacy of different sucker control agents like Flumetralin and Butralin.

Objective: To assess the effectiveness of different herbicides in controlling axillary bud (sucker) growth in tobacco plants.

Methodology:

  • Plot Setup: Establish experimental plots in a randomized complete block design with multiple replications for each treatment.

  • Planting: Transplant tobacco seedlings (e.g., Nicotiana tabacum L.) at a standard spacing.

  • Topping: Once the tobacco plants reach the appropriate growth stage (e.g., elongated-button-to-early-flower), manually remove the terminal bud (topping).

  • Herbicide Application: Apply the different herbicide treatments at their recommended rates. For local systemics like Flumetralin, the application is typically directed to the upper stalk to run down and contact the axillary buds.[4]

  • Data Collection:

    • Count and weigh the number of suckers per plant at regular intervals (e.g., weekly) after application.

    • Assess phytotoxicity by visually rating any damage to the tobacco leaves.

    • At the end of the season, measure the yield and quality of the cured tobacco leaves.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

G start Start: Tobacco Seedling Transplanting topping Topping of Tobacco Plants start->topping application Herbicide Application (e.g., Flumetralin, Butralin) topping->application data_collection Data Collection (Sucker count/weight, Phytotoxicity) application->data_collection harvest Harvest and Curing data_collection->harvest analysis Data Analysis and Comparison harvest->analysis end End: Efficacy Determination analysis->end

Caption: Workflow for a field trial comparing tobacco sucker control agents.

Protocol 2: Herbicide Persistence in Soil Bioassay

This protocol describes a method to assess the residual activity of dinitroaniline herbicides in the soil.

Objective: To determine the persistence and potential for carryover injury to subsequent crops from different dinitroaniline herbicides.

Methodology:

  • Herbicide Application: Apply the dinitroaniline herbicides to be tested to designated soil plots at specified rates.

  • Incubation: Allow the herbicides to remain in the soil for a defined period (e.g., 75 or 355 days).[2]

  • Bioassay Planting: After the incubation period, plant a sensitive indicator species (e.g., oats) in the treated plots.

  • Injury Assessment: Visually assess the injury to the indicator plants at regular intervals. This can be rated on a scale (e.g., 0% = no injury, 100% = plant death).

  • Biomass Measurement: At the end of the bioassay period, harvest the above-ground portion of the indicator plants, dry them, and record the dry weight.

  • Data Analysis: Compare the injury ratings and biomass of plants grown in treated soil to those in untreated control soil to determine the level of herbicide persistence.

Concluding Remarks

The comparative analysis of dinitroaniline herbicides demonstrates that while they share a common mechanism of action, their efficacy and persistence can differ. Flumetralin is a highly effective agent for the specific application of tobacco sucker control. When selecting a dinitroaniline herbicide, researchers and agricultural professionals must consider the target weed species, crop safety, and the potential for soil residue carryover to subsequent crops. The experimental protocols provided offer a framework for conducting further comparative studies to optimize weed and plant growth management strategies.

References

A Comparative Guide to Purity Validation of Synthesized 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for validating the purity of synthesized 2-Chloro-N-ethyl-6-fluorobenzenemethanamine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final drug substances. This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and includes visualizations to aid in understanding the experimental workflows.

Introduction

This compound is a substituted benzylamine derivative with potential applications in pharmaceutical synthesis. Ensuring its chemical purity is a crucial step in the drug development process to identify and quantify any impurities, such as starting materials, by-products, or degradation products. The three techniques discussed offer orthogonal approaches to purity assessment, each with distinct advantages and limitations.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and quantitative analysis.
Typical Purity (%) >99.5>99.5>99.0 (Quantitative NMR)
Limit of Detection Low ppm levelsLow ppb to ppm levels~0.1% for routine analysis
Key Advantages Versatile for a wide range of compounds, non-destructive, well-established for purity assays.High separation efficiency, provides molecular weight and fragmentation data for impurity identification.Provides unambiguous structural confirmation, can quantify without a specific reference standard for the impurity (qNMR), non-destructive.
Key Limitations May require derivatization for compounds lacking a UV chromophore, co-elution of impurities can be a challenge.Limited to thermally stable and volatile compounds, derivatization may be necessary.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.

Table 1: Comparison of HPLC, GC-MS, and NMR for Purity Analysis

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a 60:40 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane (GC grade)

  • Nitrogen or Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve the synthesized compound in dichloromethane to a concentration of 1 mg/mL.

  • GC Conditions:

    • Inlet temperature: 250 °C

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas flow: 1.0 mL/min (constant flow)

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Quadrupole temperature: 150 °C

    • Electron ionization (EI) mode at 70 eV

    • Scan range: 40-450 m/z

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the main peak and any impurity peaks by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H and ¹⁹F NMR are powerful tools for the structural confirmation and purity assessment of fluorinated compounds.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum to observe the signals corresponding to the ethyl and benzyl protons.

  • ¹⁹F NMR Acquisition:

    • Acquire a fluorine spectrum to observe the signal for the fluorine atom on the benzene ring. The chemical shift and coupling constants can confirm the substitution pattern.

  • Purity Determination: The presence of impurity peaks in either the ¹H or ¹⁹F spectrum indicates the presence of impurities. The purity can be estimated by integrating the signals of the main compound and the impurities. For quantitative NMR (qNMR), a certified internal standard is added to accurately determine the purity.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Acetonitrile:Water) hplc_system Inject into HPLC System prep_mobile->hplc_system prep_sample Dissolve Sample in Mobile Phase prep_sample->hplc_system separation Separation on C18 Column hplc_system->separation detection UV Detection (254 nm) separation->detection chromatogram Record Chromatogram detection->chromatogram purity_calc Calculate Purity (Area %) chromatogram->purity_calc

Caption: HPLC Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Dichloromethane gc_system Inject into GC-MS System prep_sample->gc_system separation Separation on Capillary Column gc_system->separation detection Mass Spectrometry Detection (EI) separation->detection tic Acquire Total Ion Chromatogram (TIC) detection->tic impurity_id Identify Impurities (Mass Spectra) tic->impurity_id

Caption: GC-MS Experimental Workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep_sample Dissolve Sample in CDCl3 nmr_acq Acquire 1H and 19F NMR Spectra prep_sample->nmr_acq spectra_analysis Analyze Spectra for Impurity Signals nmr_acq->spectra_analysis structure_confirm Confirm Structure & Estimate Purity spectra_analysis->structure_confirm

Caption: NMR Spectroscopy Workflow.

Conclusion

The validation of the purity of synthesized this compound requires a multi-faceted analytical approach. HPLC is a robust method for routine purity assessment and quantification of non-volatile impurities. GC-MS provides excellent separation and identification capabilities for volatile and semi-volatile impurities. NMR spectroscopy offers definitive structural confirmation and is a powerful tool for identifying and quantifying impurities without the need for reference standards. For comprehensive purity validation, a combination of these techniques is recommended to ensure the quality and consistency of the synthesized compound for its intended use in research and drug development.

A Comparative Analysis of 2-Chloro-N-ethyl-6-fluorobenzylamine and Other Halogenated Benzylamines in Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Introduction

Halogenated benzylamines represent a class of organic compounds with significant potential in medicinal chemistry, demonstrating a range of biological activities including antifungal, antibacterial, and anticancer properties. The introduction of halogen atoms and N-alkylation can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comparative analysis of the predicted bioactivity of 2-Chloro-N-ethyl-6-fluorobenzylamine against a selection of other halogenated benzylamines. Due to the limited publicly available data on 2-Chloro-N-ethyl-6-fluorobenzylamine, this comparison is based on established structure-activity relationships (SAR) within this chemical class, supported by experimental data for structurally related compounds.

Predicted Bioactivity Profile of 2-Chloro-N-ethyl-6-fluorobenzylamine

Based on structure-activity relationship studies of related halogenated and N-alkylated benzylamines, the bioactivity profile of 2-Chloro-N-ethyl-6-fluorobenzylamine can be predicted. The presence of both chloro and fluoro groups on the benzene ring is expected to enhance its lipophilicity, potentially increasing its ability to penetrate cell membranes. The N-ethyl group may modulate its interaction with biological targets and affect its metabolic stability. It is hypothesized that 2-Chloro-N-ethyl-6-fluorobenzylamine will exhibit antifungal activity, and potentially antibacterial and anticancer properties.

Comparative Bioactivity Data

To provide a framework for understanding the potential bioactivity of 2-Chloro-N-ethyl-6-fluorobenzylamine, the following tables summarize the reported activities of structurally similar halogenated benzylamines.

Antifungal Activity

Many benzylamine derivatives exhibit antifungal properties by inhibiting the enzyme squalene epoxidase, a key step in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell death.

Table 1: Antifungal Activity of Halogenated Benzylamine Derivatives

CompoundHalogen SubstitutionN-SubstitutionTarget OrganismBioactivity (MIC, µg/mL)Reference
2-Chloro-6-fluorobenzylamine2-Cl, 6-F-Trichophyton spp.31.25-125[3]
4-Chlorobenzylamine4-Cl-Sclerotinia sclerotiorum>50[4]
BenzylamineNone-Sclerotinia sclerotiorum>50[4]
N-Aryl-N-benzylaminesVariousArylDermatophytes31.25-125[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antibacterial Activity

Halogenation has been shown to enhance the antibacterial activity of various scaffolds. The mechanism of action for antibacterial benzylamines can vary, with some targeting essential enzymes or disrupting cell membrane integrity.

Table 2: Antibacterial Activity of Halogenated Benzylamine Derivatives

CompoundHalogen SubstitutionTarget OrganismBioactivity (MIC, µg/mL)Reference
3-Benzylamide derivative with Fluorine4-FM. smegmatisZone of inhibition ratio: 0.62[5]
3-Benzylamide derivative with Fluorine4-FS. aureusZone of inhibition ratio: 0.44[5]
4-[4-(benzylamino)butoxy]-9H-carbazole derivativeIsomeric fluorinationS. aureus32[6]
4-[4-(benzylamino)butoxy]-9H-carbazole derivativeIsomeric fluorinationS. epidermidis32[6]

Note: Zone of inhibition is a qualitative measure of antibacterial activity.

Anticancer Activity

The cytotoxic effects of halogenated compounds against various cancer cell lines have been documented. The introduction of halogens can influence the molecule's ability to interact with cellular targets and induce apoptosis or cell cycle arrest.

Table 3: Anticancer Activity of Halogenated Benzylamine Derivatives

CompoundHalogen SubstitutionCell LineBioactivity (IC50, µM)Reference
2-aminomethylene-3(2H)-benzofuranone with FluorineVariesHSC-2 (Oral Squamous Carcinoma)Generally elevated cytotoxicity[7]
5-(2-hydroxylbenzoyl)-2-phenylimidazoleNoneHSC-2, HSG (Salivary Gland Tumor)High[8]
Indolyl sulfonamidesVariesPancreatic cancer cell linesCytotoxic at 50 µM[9]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13][14]

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the microorganism (adjusted to a 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity Assessment - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Antifungal Mechanism of Benzylamines

The primary antifungal mechanism of benzylamines involves the inhibition of squalene epoxidase, a crucial enzyme in the ergosterol biosynthesis pathway.[1][2] This leads to the accumulation of toxic squalene and a depletion of ergosterol in the fungal cell membrane, ultimately causing cell death.

Antifungal_Mechanism Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Substrate Membrane_Disruption Fungal Cell Membrane Disruption & Increased Permeability Squalene->Membrane_Disruption Toxic accumulation Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol Catalyzes conversion Ergosterol Ergosterol Lanosterol->Ergosterol Further steps Cell_Death Fungal Cell Death Benzylamines Halogenated Benzylamines Benzylamines->Squalene_Epoxidase Inhibition Membrane_Disruption->Cell_Death

Caption: Antifungal mechanism of halogenated benzylamines.

General Workflow for Bioactivity Screening

The process of evaluating the bioactivity of a novel compound like 2-Chloro-N-ethyl-6-fluorobenzylamine typically follows a standardized workflow, from initial screening to more detailed mechanistic studies.

Bioactivity_Workflow Compound Test Compound (e.g., 2-Chloro-N-ethyl-6-fluorobenzylamine) Primary_Screening Primary Screening (e.g., MIC for antimicrobial, Single-dose cytotoxicity) Compound->Primary_Screening Dose_Response Dose-Response & Potency (e.g., MIC determination, IC50 calculation) Primary_Screening->Dose_Response Active compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme inhibition assays, Gene expression analysis) Dose_Response->Mechanism_of_Action Potent compounds Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Mechanism_of_Action->Lead_Optimization

Caption: A typical workflow for bioactivity screening.

Conclusion

While direct experimental data for 2-Chloro-N-ethyl-6-fluorobenzylamine is not yet available in the public domain, analysis of structurally related halogenated benzylamines provides a strong basis for predicting its bioactivity. The presence of chloro and fluoro substituents, combined with N-ethylation, suggests that this compound is a promising candidate for investigation as an antifungal agent, with potential for antibacterial and anticancer activities as well. Further empirical studies are warranted to fully elucidate its biological profile and therapeutic potential. This comparative guide serves as a valuable resource for researchers interested in the rational design and development of novel halogenated benzylamine-based therapeutic agents.

References

A Comparative Guide to Validated Analytical Methods for the Assay of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of suitable validated analytical methodologies for the assay of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine, a key chemical intermediate. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as these are standard methods for the analysis of small organic molecules.

While specific validated methods for this compound are not widely published, this guide presents a comparison based on established principles and data from analogous compounds, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Comparison of Analytical Methodologies

The choice between HPLC and GC for the assay of this compound depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis, such as the nature of potential impurities.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility of the analyte and its interaction with a stationary phase in a gaseous mobile phase.
Primary Use Suitable for a wide range of non-volatile and thermally labile compounds. Ideal for purity and assay determination.Best suited for volatile and thermally stable compounds. Effective for identifying and quantifying volatile impurities.
Specificity High, particularly with photodiode array (PDA) or mass spectrometry (MS) detectors that provide spectral data.Very high, especially when coupled with a Mass Spectrometer (MS) detector for definitive peak identification.
Sensitivity High, with UV detectors being very sensitive for chromophoric compounds. MS detectors offer even lower detection limits.Extremely high sensitivity, capable of detecting trace-level impurities, particularly with a Flame Ionization Detector (FID) or MS.[5][6]
Instrumentation HPLC system including a pump, injector, column, and detector (e.g., UV/DAD, MS).Gas chromatograph with an injector, column, oven, and detector (e.g., FID, MS).

Experimental Protocols

The following are detailed, representative protocols for the validation of HPLC and GC methods for the assay of this compound, following ICH guidelines.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound and the determination of its purity.

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.0) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 250 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a similar target concentration.

3. Validation Parameters:

  • Specificity: Analyze blank, placebo (if in a formulation), standard, and sample solutions. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target assay concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a known quantity of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), each in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day and with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C) and observe the effect on the results.

Gas Chromatography (GC) Method

This method is suitable for the assay of this compound, particularly if volatile impurities are of concern.

1. Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1)

2. Standard and Sample Preparation:

  • Solvent/Diluent: Dichloromethane

  • Standard Solution: Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1000 µg/mL. Prepare working standards by appropriate dilution.

  • Sample Solution: Dissolve the sample in dichloromethane to achieve a concentration within the linear range of the method.

3. Validation Parameters: The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are assessed in a manner analogous to the HPLC method, with adjustments appropriate for GC analysis (e.g., varying oven temperature ramp rate or carrier gas flow rate for robustness).

Data Presentation

The following tables summarize hypothetical but representative quantitative data from the validation of the HPLC and GC methods, with acceptance criteria based on ICH guidelines.[3][7][8]

Table 1: HPLC Method Validation Data
Parameter Acceptance Criteria Hypothetical Results
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness RSD ≤ 2.0% for all variationsAll variations within acceptance criteria
Table 2: GC Method Validation Data
Parameter Acceptance Criteria Hypothetical Results
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.6%
- Intermediate Precision≤ 2.0%1.0%
LOD S/N ≥ 30.1 ppm
LOQ S/N ≥ 100.3 ppm
Robustness RSD ≤ 2.0% for all variationsAll variations within acceptance criteria

Visualizations

The following diagrams illustrate the workflows for the analytical method validation process.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation & Data Processing A Reference Standard & Sample Weighing B Solution Preparation (Standard & Sample) A->B D Sequence Injection B->D C HPLC System Setup (Mobile Phase, Column, etc.) C->D E Peak Integration & Data Acquisition D->E F Calculation of Validation Parameters (Linearity, Accuracy, Precision) E->F G Final Report Generation F->G

Caption: HPLC analytical method validation workflow.

GC_Validation_Workflow cluster_prep_gc Preparation cluster_analysis_gc Chromatographic Analysis cluster_validation_gc Validation & Data Processing A_gc Standard & Sample Preparation in Volatile Solvent C_gc Automated Injection A_gc->C_gc B_gc GC System Configuration (Column, Oven Program) B_gc->C_gc D_gc Data Acquisition (Chromatogram) C_gc->D_gc E_gc Performance Parameter Calculation D_gc->E_gc F_gc Validation Summary Report E_gc->F_gc

Caption: Gas Chromatography analytical method validation workflow.

References

Spectroscopic Blueprint: Confirming the Structure of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – In the intricate world of drug discovery and development, precise structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic comparison to facilitate the structural elucidation of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine, a compound of interest in medicinal chemistry. By juxtaposing predicted spectroscopic data with experimental data from structurally related analogs, this document serves as a vital resource for researchers and scientists in the field.

Comparative Spectroscopic Data Analysis

To definitively confirm the structure of this compound, a multi-faceted spectroscopic approach is essential. The following tables summarize the anticipated key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, alongside the expected mass spectrometry fragmentation pattern. For comparative purposes, experimental data for three closely related analogs—2-Fluorobenzylamine, 2-Chlorobenzylamine, and N-Ethylbenzylamine—are provided.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundAromatic Protons (ppm)Benzylic Protons (-CH₂-) (ppm)N-Ethyl Protons (-CH₂CH₃) (ppm)Amine Proton (-NH-) (ppm)Solvent
This compound (Predicted) 7.0 - 7.4 (m)~3.8 (s)~2.7 (q), ~1.2 (t)Broad singletCDCl₃
2-Fluorobenzylamine[1]6.88 - 7.44 (m)3.88 (s)-1.51 (s)CDCl₃
2-Chlorobenzylamine7.1 - 7.4 (m)3.9 (s)-1.5 (s)CDCl₃
N-Ethylbenzylamine[2]7.2 - 7.4 (m)3.8 (s)2.7 (q), 1.1 (t)Broad singletCDCl₃

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundAromatic Carbons (ppm)Benzylic Carbon (-CH₂-) (ppm)N-Ethyl Carbons (-CH₂CH₃) (ppm)Solvent
This compound (Predicted) 115-165 (including C-F and C-Cl signals with characteristic splitting for C-F)~50~45, ~15CDCl₃
2-Chlorobenzylamine[3]127.1, 128.6, 129.4, 132.5, 139.344.1-CDCl₃

Table 3: Comparative IR Spectroscopic Data (Predicted vs. Experimental)

CompoundN-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound (Predicted) ~3300-3400 (broad)~3010-3070~2850-2960~1200-1300~750-800
2-chlorobenzylmethylamine[4]~3300-3400 (broad)~3060~2800-2950-~750

Table 4: Mass Spectrometry Data (Predicted)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound (Predicted) 187/189 (due to ³⁵Cl/³⁷Cl isotopes)172 (M-CH₃), 158 (M-C₂H₅), 142 (M-C₂H₅, -NH), 125 (2-chloro-6-fluorobenzyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Proton (¹H) and Carbon (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[5] The spectrum is recorded on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is set from 0 to 15 ppm, and a sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, the spectral width is set from 0 to 220 ppm, and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.[6] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[7] The plates are then mounted in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9] The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.[10]

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the typical workflow for spectroscopic structure confirmation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Sample Test Compound (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep MS_Prep Prepare for Introduction (e.g., GC) Sample->MS_Prep NMR NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS Data_Analysis Spectral Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for spectroscopic analysis.

By following the outlined experimental protocols and comparing the acquired data with the provided reference and predicted values, researchers can confidently confirm the chemical structure of this compound. This guide underscores the power of a synergistic spectroscopic approach in modern chemical research.

References

A Comparative Guide to the Analysis of Substituted Benzylamines: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of substituted benzylamines—a class of compounds integral to many pharmaceuticals and bioactive molecules—is paramount. The choice of analytical technique is a critical decision that impacts data quality, experimental efficiency, and overall project success. This guide provides an objective comparison of two cornerstone chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of these compounds, supported by experimental data and detailed methodologies.

At a Glance: Key Differences Between GC and HPLC for Benzylamine Analysis

The fundamental choice between GC and HPLC hinges on the physicochemical properties of the target substituted benzylamine, specifically its volatility, thermal stability, and polarity.[1][2] GC is optimal for volatile and thermally stable compounds, while HPLC excels with non-volatile, polar, and thermally labile molecules.[1][2]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile components in a gaseous mobile phase.Separation of components in a liquid mobile phase under high pressure.
Analyte Suitability Volatile & Thermally Stable Benzylamines.[1][3]Non-volatile, Thermally Unstable, & Polar Benzylamines.[2][3][4]
Sample Preparation Often requires derivatization to increase volatility and reduce peak tailing.[5][6]Often minimal; dissolution in mobile phase. Derivatization may be used to enhance detection.[7]
Typical Column Fused silica capillary with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). Base-deactivated columns are recommended for amines.[8][9]Packed column with a solid stationary phase (e.g., C18 reversed-phase).[10][11]
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).[1]UV-Vis, Diode Array Detector (DAD), Fluorescence, Mass Spectrometry (MS).[4]
Analysis Speed Generally faster run times for simple mixtures.[3][4]Can have longer run times, depending on the complexity of the separation.[4]
Resolution Capillary GC offers very high separation efficiency and narrow peaks.[4][12]Excellent resolution, influenced by mobile phase composition and column packing.[4]
Key Advantage High resolution and sensitivity, especially with MS.[13]Broad applicability to a wide range of compounds without derivatization.[2]
Key Limitation Limited to thermally stable and volatile compounds; amines often require derivatization due to high polarity causing peak tailing.[6][8]Mobile phase selection can be complex; potential for peak broadening with highly polar analytes in reversed-phase systems.[14]

Gas Chromatography (GC) for Substituted Benzylamines

GC is a powerful technique renowned for its high resolution, but its application to substituted benzylamines presents specific challenges. The inherent polarity and basicity of the amine functional group can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and reduced accuracy.[8]

To overcome these issues, derivatization is almost always a necessary step. This process chemically modifies the amine to make it more volatile and less polar, thus more "GC-amenable".[6]

Common Derivatization Strategies for GC:

  • Silylation: Replaces active hydrogens on the amine group with a non-polar trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][6] This reduces polarity and increases volatility.[5]

  • Acylation: Involves reaction with reagents like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride to form stable, volatile amide derivatives.[15]

Experimental Protocol: GC-MS Analysis of a Substituted Benzylamine (Post-Derivatization)

This protocol outlines a general method for the analysis of a substituted benzylamine after derivatization with BSTFA.

  • Sample Derivatization:

    • To 100 µL of the sample solution (e.g., 1 mg/mL in aprotic solvent like acetonitrile), add 100 µL of BSTFA and 10 µL of a catalyst such as trimethylchlorosilane (TMCS).[6]

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure the reaction goes to completion.[16]

    • Cool the sample to room temperature before analysis.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]

    • Injector: Split/splitless inlet at 250°C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

    • Mass Range: Scan from m/z 50-550.

    • Interface Temperature: 280°C.[17]

High-Performance Liquid Chromatography (HPLC) for Substituted Benzylamines

HPLC is arguably the more versatile and direct approach for analyzing a broad range of substituted benzylamines.[3] Its key advantage is the ability to analyze compounds that are non-volatile or thermally unstable without requiring derivatization to induce volatility.[2] The separation occurs in a liquid mobile phase, making it suitable for a wide array of polarities and molecular weights.

Reversed-phase HPLC using a C18 column is the most common modality. Here, a polar mobile phase is used, and less polar compounds are retained longer on the non-polar stationary phase. For highly polar benzylamines, specialized columns or techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary to achieve adequate retention.[18][19]

While not essential for volatilization, derivatization can be employed in HPLC to enhance detectability. For instance, reacting a benzylamine with a fluorescent tag allows for highly sensitive detection using a fluorescence detector.[20][21]

Experimental Protocol: HPLC-UV Analysis of a Substituted Benzylamine

This protocol provides a standard reversed-phase HPLC method for the separation and quantification of a substituted benzylamine.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[7]

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV or DAD detector.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water. (e.g., 40:60 v/v). The exact ratio should be optimized for the specific analyte.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.[10]

    • Detection: UV at 210 nm or 254 nm, depending on the chromophore of the benzylamine.[11]

    • Injection Volume: 10 µL.

Quantitative Performance Comparison

The following table presents representative quantitative data to illustrate the performance differences between the two techniques for analyzing a hypothetical substituted benzylamine. Actual values will vary significantly based on the specific analyte, instrumentation, and method optimization.

ParameterGC-MS (with Derivatization)HPLC-UV (Direct Analysis)
Retention Time (min) 8.56.2
Limit of Detection (LOD) 0.05 ng/mL10 ng/mL
Limit of Quantitation (LOQ) 0.2 ng/mL30 ng/mL
Linearity (R²) > 0.998> 0.999
Precision (%RSD, n=6) < 3%< 2%

Note: This data is illustrative. GC-MS generally offers lower detection limits due to the sensitivity of the mass spectrometer. HPLC precision is often excellent for quantitative assays.

Decision-Making Workflow

To assist in selecting the appropriate technique, the following workflow diagram outlines a logical decision-making process based on the properties of the substituted benzylamine and the analytical objectives.

G A Start: Analyze Substituted Benzylamine B Is the analyte volatile and thermally stable? A->B C Is high sensitivity (trace analysis) required? B->C Yes E HPLC (Direct Injection) B->E No D GC with Derivatization C->D Yes F Is the analyte chiral? C->F No E->F G Consider Chiral GC or Chiral HPLC F->G Yes H Consider HPLC with sensitive detector (MS, Fluorescence) F->H No

Caption: Method selection workflow for benzylamine analysis.

Conclusion

Both GC and HPLC are powerful and reliable techniques for the analysis of substituted benzylamines, each with distinct advantages.

  • Choose GC when analyzing volatile and thermally stable benzylamines, especially when very high sensitivity is required and a derivatization step is acceptable. Its high resolving power makes it excellent for complex mixtures.

  • Choose HPLC for its broad applicability, particularly for non-volatile, polar, or thermally sensitive substituted benzylamines. It is often the more direct and straightforward method, avoiding the need for chemical derivatization for the primary analysis, making it a robust workhorse in pharmaceutical development and quality control.[3]

Ultimately, the optimal choice depends on a thorough evaluation of the analyte's properties, the specific requirements of the analysis (e.g., sensitivity, speed), and the instrumentation available in the laboratory.

References

Comparative Analysis of In Vitro Cross-Reactivity for 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key in vitro assays for assessing the cross-reactivity of the small molecule, 2-Chloro-N-ethyl-6-fluorobenzenemethanamine. Understanding the potential off-target interactions of investigational compounds is critical for predicting potential adverse effects and ensuring therapeutic specificity. While specific cross-reactivity data for this compound is not publicly available, this guide outlines the standard experimental approaches and provides a framework for how such data would be presented and interpreted.

Comparison of In Vitro Cross-Reactivity Assays

A multi-faceted approach is essential for a thorough assessment of off-target binding. The following table summarizes three common and powerful techniques used in preclinical drug development.

Assay Type Principle Information Gained Throughput Limitations
Radioligand Binding Assay Measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[1][2]Binding affinity (Ki) to a specific receptor.Low to MediumRequires a specific radioligand for each target; does not assess functional activity.
Enzyme Inhibition Assay Measures the effect of a test compound on the activity of a specific enzyme.[3][4]Inhibitory potency (IC50) and mechanism of inhibition (e.g., competitive, non-competitive).[4]HighTarget-specific; does not provide information on binding to non-enzymatic proteins.
Kinase Profiling (e.g., KINOMEscan) Quantifies the interaction of a test compound with a large panel of kinases.[5][6][7]Selectivity profile across the kinome; identifies potential on- and off-target kinase interactions.[5][6]HighPrimarily measures binding affinity, not functional inhibition; may not capture allosteric interactions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standardized protocols for the key assays.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.[1][2][8]

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction containing the receptor. The protein concentration of the membrane preparation is determined.[1]

  • Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (this compound).

  • Incubation: The reaction plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value.[2]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep Membrane Preparation incubation Incubation prep->incubation radioligand Radioligand Solution radioligand->incubation test_compound Test Compound (Serial Dilution) test_compound->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis IC50/Ki Determination scintillation->analysis

Radioligand Binding Assay Workflow
Enzyme Inhibition Assay Protocol

This protocol outlines the steps to assess the inhibitory effect of a compound on a specific enzyme's activity.[3][4]

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and test compound in the appropriate solvents.

  • Enzyme and Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Monitoring the Reaction: The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or a plate reader.

  • Data Analysis: The reaction rates are plotted against the concentration of the test compound to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Enzyme Solution pre_incubation Pre-incubation (Enzyme + Inhibitor) enzyme_prep->pre_incubation substrate_prep Substrate Solution reaction_start Reaction Initiation (Add Substrate) substrate_prep->reaction_start inhibitor_prep Test Compound (Serial Dilution) inhibitor_prep->pre_incubation pre_incubation->reaction_start monitoring Kinetic Measurement reaction_start->monitoring analysis IC50 Determination monitoring->analysis

Enzyme Inhibition Assay Workflow

Potential Off-Target Interactions of Substituted Benzylamines

The chemical scaffold of this compound, a substituted benzylamine, is present in a variety of biologically active molecules.[9][10] Compounds with this core structure have been reported to interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as monoamine oxidase.[11] Therefore, a comprehensive cross-reactivity assessment should ideally probe a diverse panel of such targets.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a generic signaling pathway that could be modulated by a small molecule inhibitor. For instance, if this compound were to inhibit a specific kinase in this pathway, it could lead to downstream effects on gene transcription and cellular responses.

Signaling_Pathway cluster_nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor 2-Chloro-N-ethyl-6- fluorobenzenemethanamine inhibitor->raf

Hypothetical Kinase Inhibition

Conclusion

A thorough investigation of the cross-reactivity of this compound is paramount for its development as a potential therapeutic agent. The use of a combination of in vitro assays, such as radioligand binding, enzyme inhibition, and comprehensive kinase profiling, provides a robust dataset to predict potential off-target liabilities. The methodologies and frameworks presented in this guide offer a standardized approach for researchers and drug development professionals to assess the selectivity and potential for cross-reactivity of this and other novel chemical entities. This proactive approach to safety and selectivity profiling is integral to the successful translation of promising molecules from the laboratory to the clinic.

References

Evaluating the Target Selectivity of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available experimental data on the specific biological target, selectivity profile, and mechanism of action for 2-Chloro-N-ethyl-6-fluorobenzenemethanamine is limited. This guide therefore provides a comprehensive framework of established methodologies and hypothetical data to illustrate how the selectivity of this, or any novel compound, would be rigorously evaluated for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic organic compound with potential for biological activity. A critical aspect of characterizing any new chemical entity for therapeutic potential is determining its selectivity—the degree to which it interacts with its intended biological target versus other, off-target molecules. High selectivity is a key determinant of a drug's safety and efficacy profile, minimizing the potential for adverse effects. This guide outlines the standard experimental workflow for assessing the selectivity of a novel compound.

Hypothetical Target Identification and Primary Screening

The initial step in a drug discovery campaign is to identify the primary biological target. This is often achieved through high-throughput screening (HTS) of large compound libraries against a specific protein or cellular pathway. For the purpose of this guide, we will hypothesize that this compound (herein referred to as Compound X) has been identified as a potent inhibitor of Kinase A , a hypothetical enzyme implicated in a disease pathway.

In Vitro Selectivity Profiling

Once a primary target is identified, the compound's selectivity is assessed against a panel of related and unrelated proteins.

Kinome-Wide Selectivity Panel

Given our hypothetical target is a kinase, a broad panel of other kinases would be screened to determine the selectivity of Compound X.

Experimental Protocol: Kinase Binding Assay (e.g., KiNativ™)

  • Lysate Preparation: Cellular lysates containing a wide range of endogenous kinases are prepared.

  • Compound Incubation: The lysates are incubated with varying concentrations of Compound X.

  • Probe Labeling: A biotinylated acyl phosphate probe that covalently labels the ATP binding site of kinases is added. Compound X binding to a kinase will prevent the probe from labeling that specific kinase.

  • Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads, followed by tryptic digestion.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not labeled by the probe, indicating they were bound by Compound X.

  • Data Analysis: The potency of interaction (e.g., IC50) is determined for each identified kinase.

Table 1: Hypothetical Kinome Selectivity of Compound X

Kinase TargetIC50 (nM)Selectivity Ratio (vs. Kinase A)
Kinase A 15 1
Kinase B85057
Kinase C> 10,000> 667
Kinase D1,20080
Kinase E> 10,000> 667

dot

cluster_workflow Kinase Selectivity Profiling Workflow start Cell Lysate (Endogenous Kinases) incubation Incubate with Compound X start->incubation probe Add Biotinylated ATP Probe incubation->probe enrich Streptavidin Enrichment probe->enrich digest Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (IC50 Determination) lcms->data

Caption: Experimental workflow for kinome-wide selectivity profiling.

Broader Off-Target Screening

To ensure comprehensive selectivity profiling, Compound X would also be tested against a panel of other common off-targets, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared.

  • Assay Setup: The membranes are incubated with a specific radiolabeled ligand and varying concentrations of Compound X.

  • Equilibrium: The reaction is allowed to reach equilibrium.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The ability of Compound X to displace the radioligand is used to calculate its binding affinity (Ki).

Table 2: Hypothetical Off-Target Profile of Compound X

Target ClassSpecific Target% Inhibition at 10 µM
GPCRAdrenergic α1A8%
GPCRDopamine D212%
Ion ChannelhERG5%
Nuclear ReceptorEstrogen Receptor α< 2%

Cellular Target Engagement and Pathway Analysis

Demonstrating that a compound binds to its target in a test tube is the first step. The next crucial phase is to confirm that it engages the target in a cellular context and modulates its downstream signaling.

Experimental Protocol: Western Blot for Phospho-Protein Levels

  • Cell Culture and Treatment: Cells expressing Kinase A are cultured and treated with increasing concentrations of Compound X.

  • Cell Lysis: Cells are lysed to extract proteins.

  • Protein Quantification: Total protein concentration is determined for each sample.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with a primary antibody specific for the phosphorylated form of a known substrate of Kinase A, followed by a secondary antibody conjugated to a reporter enzyme.

  • Detection: The signal is detected, and band intensities are quantified.

Table 3: Hypothetical Cellular Activity of Compound X

TreatmentConcentration (nM)p-Substrate Y Level (Fold Change vs. Control)
Vehicle Control-1.00
Compound X100.85
Compound X500.42
Compound X2500.15

dot

cluster_pathway Hypothetical Kinase A Signaling Pathway Upstream_Signal Upstream Signal Kinase_A Kinase A Upstream_Signal->Kinase_A Substrate_Y Substrate Y Kinase_A->Substrate_Y phosphorylates pSubstrate_Y p-Substrate Y Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate_Y->Cellular_Response Compound_X Compound X (2-Chloro-N-ethyl-6- fluorobenzenemethanamine) Compound_X->Kinase_A

Caption: Inhibition of the hypothetical Kinase A signaling pathway by Compound X.

Comparison with Alternative Compounds

A crucial part of evaluating a new compound is to benchmark its performance against existing alternatives or standards of care.

Table 4: Comparative Selectivity and Potency

CompoundKinase A IC50 (nM)Kinase B IC50 (nM)Selectivity (B/A)hERG Ki (µM)
Compound X 15 850 57 > 30
Competitor 12515065.2
Competitor 2824312.8

Conclusion

Based on this hypothetical evaluation, this compound (Compound X) demonstrates high potency for its primary target, Kinase A, and a favorable selectivity profile against other kinases and common off-targets. Its superior selectivity ratio and lower off-target activity compared to competitor compounds suggest it may have a wider therapeutic window and a better safety profile. Further preclinical and clinical studies would be required to validate these in vitro findings. This guide provides the foundational framework for such an evaluation.

A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzylamine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzylamine scaffold is a versatile pharmacophore integral to a wide array of biologically active compounds, demonstrating therapeutic potential across various diseases including cancer, neurodegenerative disorders, and infectious agents. This guide provides a comparative analysis of the preclinical efficacy of several classes of benzylamine-based compounds, presenting supporting experimental data from both in vitro and in vivo studies. The information is structured to facilitate objective comparison and aid in the evaluation of these compounds as potential therapeutic agents.

I. Benzylamine Derivatives in Oncology

A. 2-Acetyl-benzylamine: A Potential Anti-Leukemia Agent

A natural alkaloid isolated from Adhatoda vasica, 2-acetyl-benzylamine, has demonstrated significant cytotoxic properties against leukemia cell lines, an effect that has been validated in preclinical in vivo models.

CompoundCell LineAssay TypeIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo Efficacy
2-Acetyl-benzylamineMOLM-14 (AML)Cytotoxicity Assay0.40 mM (at 24h)MOLM-14 Xenograft in miceInhibition of tumor growth
2-Acetyl-benzylamineNB-4 (APL)Cytotoxicity Assay0.39 mM (at 24h)--

2-acetyl-benzylamine exerts its anti-leukemic effects by inhibiting the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in many hematological malignancies and plays a crucial role in promoting cancer cell proliferation and survival.[1][2][3]

JAK_STAT_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation TargetGenes Target Genes (e.g., Bcl-2, Cyclin D1) pSTAT3_dimer_nuc->TargetGenes Binds to DNA Transcription Gene Transcription TargetGenes->Transcription Cell Proliferation & Survival Cell Proliferation & Survival Transcription->Cell Proliferation & Survival Cytokine Cytokine Cytokine->CytokineReceptor Binding

JAK/STAT3 Signaling Pathway.

In Vitro Cytotoxicity Assay: Leukemia cell lines (MOLM-14, NB-4) are seeded in 96-well plates and treated with varying concentrations of 2-acetyl-benzylamine for 24 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to untreated controls.

In Vivo Leukemia Xenograft Model: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with MOLM-14 cells. Once tumors are established (e.g., reaching a volume of 100-150 mm³ for subcutaneous models), mice are randomized into treatment and control groups.[4] 2-acetyl-benzylamine is administered (e.g., intraperitoneally) at a predetermined dose and schedule. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised and weighed for further analysis.

B. Substituted Aryl Benzylamines: Targeting Prostate Cancer

A series of substituted aryl benzylamines have been developed as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme crucial for the synthesis of testosterone in the testes and prostate cancer cells.

Compound IDTargetAssay TypeIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo Efficacy
STX217117β-HSD3Enzyme Inhibition200 nMLNCaP Xenograft in castrated miceInhibition of androstenedione-stimulated tumor growth
Compound 2917β-HSD3Enzyme Inhibition76 nM--
Compound 3017β-HSD3Enzyme Inhibition74 nM--
S-(+)-enantiomer (32)17β-HSD3Enzyme Inhibition370 nM--

By inhibiting 17β-HSD3, these benzylamine derivatives block the conversion of androstenedione to testosterone, thereby reducing the levels of androgens that stimulate the growth of hormone-dependent prostate cancer.[5][6]

Androgen_Synthesis_Pathway cluster_action Androgen Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD3 DHT DHT Testosterone->DHT 5α-reductase AR AR DHT->AR Binds to Androgen Receptor (AR) Gene Transcription & \nProstate Cancer Growth Gene Transcription & Prostate Cancer Growth AR->Gene Transcription & \nProstate Cancer Growth

Androgen Synthesis Pathway and 17β-HSD3 Inhibition.

In Vitro 17β-HSD3 Inhibition Assay: A whole-cell radiometric assay is developed using a cell line stably expressing human 17β-HSD3 (e.g., HEK-293 cells).[7] Cells are incubated with a radiolabeled substrate (e.g., [³H]androstenedione) and varying concentrations of the inhibitor. The conversion of the substrate to the product (testosterone) is measured by thin-layer chromatography and radiometric detection. The IC50 value is determined as the inhibitor concentration that reduces enzyme activity by 50%.

In Vivo Prostate Cancer Xenograft Model: Androgen-sensitive human prostate cancer cells (e.g., LNCaP) are subcutaneously injected into castrated male immunodeficient mice.[8][9][10] Once tumors are established, mice are treated with a source of androstenedione to stimulate tumor growth. The benzylamine-based inhibitor is administered (e.g., orally or subcutaneously) at a specified dose and schedule. Tumor growth is monitored by measuring tumor volume with calipers.

C. s-Triazine-Hydrazone Derivatives with Benzylamine Moiety: Broad-Spectrum Anticancer Potential

s-Triazine derivatives incorporating a benzylamine moiety have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.

Compound IDCell LineAssay TypeIn vitro Efficacy (IC50)
Compound 4bMCF-7 (Breast Cancer)Antiproliferative Assay3.29 µM
Compound 4bHCT-116 (Colon Cancer)Antiproliferative Assay3.64 µM
Compound 4cMCF-7 (Breast Cancer)Antiproliferative Assay(Effective, specific IC50 not provided)
Compound 4cHCT-116 (Colon Cancer)Antiproliferative Assay(Effective, specific IC50 not provided)

In Vitro Antiproliferative Assay: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in 96-well plates and exposed to a range of concentrations of the s-triazine-hydrazone derivatives. Following an incubation period (e.g., 48-72 hours), cell viability is determined using a standard method such as the MTT assay. The IC50 values are then calculated.

In Vivo Efficacy (General Workflow): While specific in vivo data for the cited s-triazine-hydrazone compounds with a benzylamine moiety were not detailed in the initial search, a general workflow for evaluating such compounds in solid tumor models is presented below.

InVivo_Workflow start Start: In Vitro Potency Confirmed cell_culture Cancer Cell Culture (e.g., MCF-7, HCT-116) start->cell_culture injection Subcutaneous Injection of Cells into Immunodeficient Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Compound Administration (e.g., Oral, IP) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint finish End: In Vivo Efficacy Determined endpoint->finish Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Vesicular Storage Vesicular Storage Dopamine->Vesicular Storage Dopamine_synapse Dopamine_synapse Vesicular Storage->Dopamine_synapse Release Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Reuptake Reuptake Dopamine_synapse->Reuptake Reuptake Signal Transduction Signal Transduction Dopamine_receptor->Signal Transduction Dopamine_presynaptic Dopamine_presynaptic Reuptake->Dopamine_presynaptic Back to Presynaptic Neuron MAO_B MAO-B Dopamine_presynaptic->MAO_B Degradation by Inhibitor Benzylamine-Sulfonamide Inhibitor Inhibitor->MAO_B Inhibits

References

Fluorinated Benzylamines: A Comparative Guide to Their Biological Effects on Monoamine Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine into benzylamine scaffolds has become a pivotal strategy in medicinal chemistry to modulate pharmacological activity. Fluorine's unique properties, such as high electronegativity and its ability to form strong carbon-fluorine bonds, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative overview of the biological effects of fluorinated benzylamine derivatives, with a specific focus on their potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2][3]

Comparative Analysis of MAO-B Inhibition

Recent studies have focused on synthesizing and evaluating fluorinated benzylamine derivatives for their inhibitory effects on the two monoamine oxidase isoforms, MAO-A and MAO-B.[1] A consistent finding is that many of these compounds exhibit significantly higher selectivity and potency for MAO-B.[1][4] This selectivity is crucial, as MAO-B is the predominant isoform in the basal ganglia and is primarily responsible for the metabolism of dopamine.[5][] Inhibiting MAO-B can increase dopamine levels, which is a key therapeutic strategy for Parkinson's disease.[1][5]

Below is a summary of the inhibitory activities of selected fluorinated benzyloxy chalcone derivatives, which incorporate a fluorinated benzylamine moiety, against human MAO-A and MAO-B.

Compound IDStructureMAO-A IC50 (μM)MAO-B IC50 (μM)Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)
FBZ6 (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one> 400.023> 1739
FBZ13 (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one> 400.0053> 7547
Safinamide (S)-(+)-2-[[4-(3-Fluorobenzyloxy)benzyl]amino]propanamide0.2810.02113.3
Pargyline N-Methyl-N-(2-propynyl)benzylamine1.830.06229.5
Toloxatone 5-(Hydroxymethyl)-3-(m-tolyl)oxazolidin-2-one0.155> 40< 0.004

Data compiled from studies on fluorobenzyloxy chalcone derivatives.[1] IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A higher Selectivity Index indicates greater selectivity for MAO-B.

The data clearly demonstrates that compounds like FBZ13, which contains a 3-fluorobenzyl group, exhibit exceptionally potent and selective inhibition of MAO-B, with an IC50 value in the low nanomolar range (0.0053 μM).[1][4] This potency is approximately 4 times lower than the reference drug safinamide.[1][4] Kinetic studies have confirmed that these compounds act as competitive and reversible MAO-B inhibitors.[1][4]

Experimental Protocols

The determination of MAO inhibitory activity is a critical step in evaluating the potential of fluorinated benzylamines. Below is a detailed methodology for a common in vitro MAO inhibition assay.

Protocol: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human MAO-A and MAO-B enzymes.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes (e.g., Supersomes™).[2]

    • Assay Buffer (e.g., Potassium phosphate buffer, pH 7.4).[7]

    • Substrate: Kynuramine or p-Tyramine.[2][7][8]

    • Fluorescent Probe: Amplex Red or similar H2O2-detecting reagent.[9]

    • Horseradish Peroxidase (HRP).[7]

    • Test Compounds (Fluorinated Benzylamines) dissolved in DMSO.

    • Reference Inhibitors: Toloxatone or Clorgyline (for MAO-A), Safinamide or Pargyline (for MAO-B).[1][7]

    • 96-well black microplates.[9]

    • Fluorescence microplate reader.[7]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Assay Reaction:

      • To the wells of a 96-well plate, add the assay buffer.

      • Add the test compound dilutions to the appropriate wells. Include vehicle controls (DMSO) and positive controls (reference inhibitors).[9]

      • Add the MAO-A or MAO-B enzyme solution to all wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.[8][9]

      • Initiate the reaction by adding a mixture of the substrate (e.g., kynuramine) and the detection reagents (e.g., Amplex Red and HRP).[9] The MAO enzyme will catalyze the deamination of the substrate, producing hydrogen peroxide (H2O2).[10]

      • The HRP enzyme then uses the generated H2O2 to oxidize the fluorescent probe, producing a highly fluorescent product (e.g., resorufin).[7]

    • Data Acquisition: Incubate the plate at 37°C, protected from light.[9] Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm) over time or as an endpoint reading.[7][9]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]

Visualizing Mechanisms and Workflows

Mechanism of Action: MAO-B Inhibition and Dopamine Preservation

Inhibition of MAO-B by fluorinated benzylamines is a key strategy in Parkinson's disease therapy.[1] MAO-B is primarily responsible for the degradation of dopamine in the brain's striatum.[] By inhibiting this enzyme, the concentration of dopamine available for neurotransmission is increased, which helps to alleviate motor symptoms.

MAO_Inhibition_Pathway Mechanism of Dopamine Preservation via MAO-B Inhibition cluster_presynaptic Presynaptic Neuron cluster_inhibitor cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binds to Metabolites Inactive Metabolites MAOB->Metabolites Fluorinated_Benzylamine Fluorinated Benzylamine Fluorinated_Benzylamine->MAOB Inhibits Signal Improved Motor Function Signal Dopamine_Receptor->Signal Activates

Caption: Pathway of MAO-B inhibition by fluorinated benzylamines to increase dopamine signaling.

Experimental Workflow: Inhibitor Screening

The process of identifying and characterizing novel MAO inhibitors involves a structured workflow, from initial compound synthesis to detailed kinetic analysis.

Screening_Workflow Workflow for Screening Fluorinated Benzylamine MAO Inhibitors Synthesis Synthesis of Fluorinated Benzylamine Derivatives Primary_Screening Primary Screening: In vitro MAO-A & MAO-B Assay (Single High Concentration) Synthesis->Primary_Screening Dose_Response Dose-Response Assay: Calculate IC50 Values for Active Compounds Primary_Screening->Dose_Response Hits Selectivity Determine Selectivity Index (SI) Dose_Response->Selectivity Kinetics Kinetic Studies: Determine Mechanism (e.g., Competitive, Reversible) Selectivity->Kinetics Potent & Selective Hits Lead_Compound Lead Compound Identified Kinetics->Lead_Compound

Caption: A typical experimental workflow for identifying and characterizing novel MAO inhibitors.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Chloro-N-ethyl-6-fluorobenzenemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-N-ethyl-6-fluorobenzenemethanamine (CAS Number: 62924-59-8). The toxicological properties of this chemical have not been thoroughly investigated, demanding strict adherence to safety protocols to minimize exposure.[1]

Hazard Summary

This compound is harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause skin and eye irritation and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment.

PPE CategoryItemSpecification
Eye and Face Safety Goggles and Face ShieldChemical splash goggles meeting ANSI Z.87.1 or European Standard EN166 are required.[2] A face shield should be worn over goggles.[3]
Hand Chemical-Resistant GlovesImpervious gloves, such as nitrile or neoprene, are mandatory.[1][3] Regularly inspect gloves for any signs of degradation or puncture.
Body Protective ClothingA lab coat or chemical-resistant suit should be worn.[1] For large quantities or potential for splashing, a chemical-resistant apron is advised.
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when working outside of a fume hood.[3]
Footwear Closed-Toe ShoesLeather or chemical-resistant shoes are required.

Operational Plan: Step-by-Step Handling Procedure

Adherence to this protocol is mandatory to ensure a safe laboratory environment.

  • Preparation and Area Setup :

    • Ensure a chemical fume hood is operational and certified.

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don all required PPE as outlined in the table above.

  • Chemical Handling :

    • Handle the chemical exclusively within the fume hood to avoid inhalation of vapors.[1]

    • Ground all equipment when transferring flammable liquids to prevent static discharge.

    • Use spark-proof tools and explosion-proof equipment if the chemical is flammable.[4]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Keep containers tightly closed when not in use.[2]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill Response :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Ventilate the area and decontaminate the spill site.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all disposable materials that have come into contact with the chemical, including gloves, pipette tips, and absorbent pads, in a designated and clearly labeled hazardous waste container.

    • Liquid waste should be collected in a separate, labeled, and sealed container.

  • Container Management :

    • Ensure all waste containers are compatible with the chemical.

    • Keep waste containers tightly closed and store them in a designated, well-ventilated secondary containment area.

  • Disposal Procedure :

    • Dispose of all waste in accordance with federal, state, and local regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup. Do not dispose of this chemical down the drain.

Workflow for Handling and Disposal

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_emergency 3. Emergency Response cluster_disposal 4. Disposal prep_area Set Up Fume Hood check_safety Verify Eyewash/Shower prep_area->check_safety gather_materials Assemble Equipment check_safety->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_in_hood Work in Fume Hood don_ppe->handle_in_hood avoid_contact Avoid Direct Contact handle_in_hood->avoid_contact exposure In Case of Exposure handle_in_hood->exposure spill In Case of Spill handle_in_hood->spill keep_closed Keep Containers Closed avoid_contact->keep_closed eye_contact Eyes: Flush 15 min exposure->eye_contact skin_contact Skin: Wash 15 min exposure->skin_contact inhalation Inhalation: Fresh Air exposure->inhalation ingestion Ingestion: Rinse Mouth exposure->ingestion evacuate Evacuate Area spill->evacuate contain_spill Contain Spill spill->contain_spill collect_waste Collect Waste spill->collect_waste segregate_waste Segregate Waste collect_waste->segregate_waste manage_containers Manage Containers segregate_waste->manage_containers contact_ehs Contact EHS for Disposal manage_containers->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.